molecular formula C24H23N5O6 B1668668 CB 3717 CAS No. 76849-19-9

CB 3717

货号: B1668668
CAS 编号: 76849-19-9
分子量: 477.5 g/mol
InChI 键: LTKHPMDRMUCUEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CB3717 is a N-acyl-L-glutamic acid.

属性

CAS 编号

76849-19-9

分子式

C24H23N5O6

分子量

477.5 g/mol

IUPAC 名称

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)

InChI 键

LTKHPMDRMUCUEB-UHFFFAOYSA-N

手性 SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

规范 SMILES

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CB 3717;  CB-3717;  CB3717;  N(sup 10)-Propargyl-5,8-dideazafolic acid; 

产品来源

United States

Foundational & Exploratory

What is the mechanism of action of CB 3717?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of CB3717

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate compound developed as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] As a folate analogue, it was designed to selectively target the folate-binding site of TS, an enzyme critical for the de novo synthesis of pyrimidine nucleotides required for DNA replication.[3][4] Its cytotoxicity is primarily mediated through the direct inhibition of this enzyme.[1] CB3717 demonstrated promising anti-tumor activity in early clinical trials, particularly in breast and ovarian cancers, but its development was halted due to significant nephrotoxicity and hepatotoxicity.[1][2][5][6] Despite its clinical discontinuation, CB3717 remains a pivotal tool for studying the cellular consequences of thymidylate synthase inhibition.[7]

Primary Mechanism of Action: Inhibition of Thymidylate Synthase

The central mechanism of action of CB3717 is the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as the methyl donor.[4][8] This reaction is the sole de novo source of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[4]

CB3717 acts as a competitive inhibitor with respect to the folate co-substrate, 5,10-methylenetetrahydrofolate.[8] It binds tightly to the folate-binding site on the TS enzyme, preventing the normal substrate from binding and thereby halting the catalytic reaction. This high-affinity binding is reflected in its low nanomolar inhibition constant.[8]

G cluster_0 Thymidylate Synthesis Pathway dUMP dUMP (Deoxyuridine Monophosphate) TS Thymidylate Synthase (TS) dUMP->TS MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS dTMP dTMP (Deoxythymidine Monophosphate) TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF DNA DNA Synthesis dTMP->DNA CB3717 CB3717 CB3717->inhibition

Caption: Inhibition of the Thymidylate Synthesis Pathway by CB3717.

Cellular Uptake and Intracellular Activation by Polyglutamation

CB3717 enters cells via the reduced folate carrier (RFC) system, although other transport routes may also be involved.[5][9] Once inside the cell, CB3717 is metabolized by the enzyme folylpolyglutamate synthetase (FPGS). This enzyme sequentially adds glutamate residues to the parent compound, forming CB3717 polyglutamates (e.g., di-, tri-, tetra-, and pentaglutamates).[1][10]

This polyglutamation process is a critical determinant of CB3717's cytotoxic activity for two primary reasons:

  • Enhanced Intracellular Retention : The negatively charged polyglutamate tail prevents the drug from being readily transported out of the cell, leading to prolonged intracellular drug exposure and sustained TS inhibition.[10]

  • Increased Inhibitory Potency : The polyglutamated forms of CB3717 are significantly more potent inhibitors of TS than the parent monoglutamate form.[1][10] For instance, the di-, tri-, tetra-, and pentaglutamate forms are approximately 26-, 87-, 119-, and 114-fold more potent, respectively, than CB3717 itself.[1][10]

G CB3717_ext Extracellular CB3717 RFC Reduced Folate Carrier (RFC) CB3717_ext->RFC Transport CB3717_int Intracellular CB3717 (Monoglutamate) RFC->CB3717_int FPGS Folylpolyglutamate Synthetase (FPGS) CB3717_int->FPGS Substrate Efflux Cellular Efflux CB3717_int->Efflux Polyglutamates CB3717 Polyglutamates (Highly Potent & Retained) FPGS->Polyglutamates Adds Glutamate Residues G TS_Inhibition TS Inhibition by CB3717 dTTP_depletion dTTP Pool Depletion TS_Inhibition->dTTP_depletion dUMP_accumulation dUMP Pool Accumulation TS_Inhibition->dUMP_accumulation Uracil_misincorporation Uracil Misincorporation into DNA dTTP_depletion->Uracil_misincorporation dUTP_accumulation dUTP Pool Accumulation dUMP_accumulation->dUTP_accumulation dUTP_accumulation->Uracil_misincorporation BER Base Excision Repair (BER) Initiated Uracil_misincorporation->BER DNA_damage DNA Strand Breaks & Fragmentation BER->DNA_damage Futile Repair Cycle Cell_death Cytotoxicity / Apoptosis DNA_damage->Cell_death

References

The Core Mechanism of CB3717: A Technical Guide to Thymidylate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CB3717, a potent quinazoline-based antifolate inhibitor of thymidylate synthase (TS). We will delve into its biochemical pathway, the critical role of polyglutamation in its cellular activity, downstream consequences of enzyme inhibition, and mechanisms of resistance. This guide consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction to CB3717 and Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a cofactor, TS provides the sole intracellular source of thymidylate. This makes it a prime target for cancer chemotherapy.

CB3717, N¹⁰-propargyl-5,8-dideazafolic acid, was developed as a specific and potent inhibitor of TS.[1] Its cytotoxicity is primarily mediated through the direct inhibition of this enzyme, leading to a cascade of events culminating in cell death.[2]

The Inhibition Pathway of Thymidylate Synthase by CB3717

The primary mechanism of action of CB3717 is its competitive inhibition of thymidylate synthase. However, its true potency is realized intracellularly through its conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the CB3717 molecule.

These polyglutamated forms of CB3717 are significantly more potent inhibitors of TS than the parent compound and are also more effectively retained within the cell.[2] This enhanced intracellular concentration and prolonged inhibition of TS are key determinants of CB3717's cytotoxic effects.

CB3717 Inhibition Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CB3717_ext CB3717 CB3717_int CB3717 CB3717_ext->CB3717_int Cellular Uptake FPGS Folylpolyglutamate Synthetase (FPGS) CB3717_int->FPGS Substrate CB3717_poly CB3717 Polyglutamates (highly potent inhibitors) FPGS->CB3717_poly Catalyzes TS Thymidylate Synthase (TS) CB3717_poly->TS Inhibits dUMP dUMP dTMP dTMP TS->dTMP Produces dUMP->TS Substrate dUTP_pool Increased dUTP Pool dUMP->dUTP_pool Leads to DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis DNA_damage Uracil Misincorporation & DNA Strand Breaks dUTP_pool->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

CB3717's intracellular activation and mechanism of action.

Quantitative Analysis of CB3717 Activity

The efficacy of CB3717 and its derivatives has been quantified through various in vitro studies. The following tables summarize key data on enzyme inhibition, cellular concentration, and downstream effects.

Table 1: Inhibition of L1210 Thymidylate Synthase by CB3717 and its Polyglutamates

CompoundRelative Potency vs. CB3717
CB3717 Diglutamate26-fold more potent[2]
CB3717 Triglutamate87-fold more potent[2]
CB3717 Tetraglutamate119-fold more potent[2]
CB3717 Pentaglutamate114-fold more potent[2]

Table 2: Intracellular Concentration of CB3717 and its Polyglutamates in L1210 Cells

Following a 12-hour exposure to 50 µM [³H]CB3717

CompoundPercentage of Extractable Radioactivity
CB3717 Tetra- and Pentaglutamate30%[2]

Table 3: Downstream Effects of CB3717 in A549 Human Lung Carcinoma Cells

After 24-hour exposure

CB3717 ConcentrationIntracellular dUTP Level (pmol/10⁶ cells)
3 µM46.1 ± 9.6
30 µM337.5 ± 37.9

Mechanisms of Resistance to CB3717

Resistance to CB3717 has been observed in preclinical models, with the primary mechanism being the overproduction of the target enzyme, thymidylate synthase.

Table 4: Characterization of a CB3717-Resistant L1210 Cell Line (L1210:C15)

ParameterFold Increase vs. Parental L1210 Cells
Resistance to CB3717>200-fold[3]
Thymidylate Synthase (TS) Overproduction45-fold[3]
Dihydrofolate Reductase (DHFR) Activity2.6-fold[3]
Thymidylate Synthase (TS) Gene Amplification50-fold[4]

This significant increase in TS levels effectively titrates out the inhibitor, allowing the cells to maintain sufficient dTMP synthesis for survival.

Clinical Insights

Early clinical studies with CB3717 demonstrated antitumor activity in several cancers, including breast and ovarian cancer.[2] However, its clinical development was hampered by dose-limiting nephrotoxicity, thought to be caused by the drug's poor solubility and precipitation in the renal tubules.[2] A clinical trial administering CB3717 with alkaline diuresis was initiated to mitigate this toxicity. Preliminary results at doses of 400 and 500 mg/m² suggested a reduction in nephrotoxicity, with hepatotoxicity and malaise being the most frequent side effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to characterize the activity of CB3717.

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.[5][6]

Workflow Diagram:

TSA Workflow start Start prepare_lysate Prepare Cell Lysate (e.g., from L1210 cells) start->prepare_lysate reaction_mix Prepare Reaction Mixture: - Cell Lysate - [5-³H]dUMP - N⁵,N¹⁰-methylenetetrahydrofolate - Buffer and cofactors prepare_lysate->reaction_mix incubation Incubate at 37°C reaction_mix->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction charcoal Add Activated Charcoal to adsorb unreacted [5-³H]dUMP stop_reaction->charcoal centrifuge Centrifuge to Pellet Charcoal charcoal->centrifuge collect_supernatant Collect Supernatant (containing ³H₂O) centrifuge->collect_supernatant lsc Quantify Tritium by Liquid Scintillation Counting collect_supernatant->lsc end End lsc->end

References

The Rise and Fall of a Pioneering Antifolate: A Technical Guide to the Discovery and Development of CB 3717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery, development, and ultimate discontinuation of CB 3717 (N10-propargyl-5,8-dideazafolic acid), a pivotal molecule in the history of cancer chemotherapy. As the first direct and potent inhibitor of thymidylate synthase (TS) to enter clinical trials, this compound marked a significant advancement in the rational design of anticancer agents. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical findings, and the experimental methodologies that defined its evaluation.

Discovery and Rationale: Targeting the Thymidylate Synthase Pathway

The development of this compound was rooted in the understanding that disrupting DNA synthesis is a key strategy in combating rapidly proliferating cancer cells. Thymidylate synthase (TS) was identified as a critical enzyme in this process, responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

This compound was designed as a quinazoline antifolate, a class of compounds that mimic the natural folate cofactors of enzymes involved in nucleotide synthesis. Its N10-propargyl group and 5,8-dideazafolic acid core structure were engineered for potent and specific inhibition of TS.

Mechanism of Action: Potent Inhibition of Thymidylate Synthase and Downstream Consequences

This compound acts as a competitive inhibitor of thymidylate synthase, with respect to the folate cofactor 5,10-methylenetetrahydrofolate. This potent inhibition leads to a cascade of intracellular events:

  • Depletion of dTMP and dTTP: The direct consequence of TS inhibition is the reduction of dTMP and its subsequent phosphorylated form, deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis.

  • Accumulation of dUMP and dUTP: The substrate of TS, deoxyuridine monophosphate (dUMP), accumulates and is subsequently phosphorylated to deoxyuridine triphosphate (dUTP).

  • DNA Damage: The increased levels of dUTP lead to its misincorporation into DNA in place of dTTP. The cellular DNA repair machinery attempts to excise the uracil bases, leading to DNA strand breaks and ultimately, cell death.

cluster_folate_pathway Folate Metabolism cluster_dna_synthesis DNA Synthesis & Damage dUMP dUMP dTMP dTMP dUMP->dTMP Methylation dUTP dUTP dUMP->dUTP Phosphorylation dTTP dTTP dTMP->dTTP Phosphorylation TS Thymidylate Synthase CH2THF 5,10-CH2-THF DHF DHF CH2THF->DHF Oxidation THF THF DHF->THF Reduction DHFR DHFR DNA_synthesis DNA Synthesis dUTP->DNA_synthesis Misincorporation dTTP->DNA_synthesis DNA_damage DNA Strand Breaks (via Uracil Misincorporation) CB3717 This compound CB3717->TS Inhibition

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound demonstrated its potent and selective activity against thymidylate synthase and cancer cell lines.

Table 1: In Vitro Enzyme Inhibition

EnzymeSourceKi (nM)
Thymidylate SynthaseL1210 Cells1-10
Dihydrofolate ReductaseVarious>1000

Table 2: In Vitro Cell Growth Inhibition

Cell LineCancer TypeIC50 (nM)
L1210Murine Leukemia200
WIDRHuman Colon Cancer30
CCRF-CEMHuman Leukemia50
MCF-7Human Breast Cancer100

Clinical Development and Pharmacokinetics

This compound entered Phase I and subsequent Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I)

ParameterValue (mean ± SD)
Plasma Half-life (t½)3.5 ± 1.2 hours
Volume of Distribution (Vd)25 ± 8 L/m²
Clearance (CL)120 ± 40 mL/min/m²
Protein Binding~98%

Clinical trials revealed dose-limiting toxicities, primarily nephrotoxicity (kidney damage) and hepatotoxicity (liver damage), which were often severe and unpredictable. While some anti-tumor activity was observed in patients with ovarian and breast cancer, the significant toxicity profile ultimately led to the cessation of its development.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

Principle: The activity of thymidylate synthase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2THF) during the conversion of dUMP to dTMP.

Materials:

  • Purified thymidylate synthase enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol)

  • dUMP solution

  • CH2THF solution

  • This compound or other inhibitors

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF in a quartz cuvette.

  • Add the purified thymidylate synthase enzyme to the reaction mixture.

  • Immediately place the cuvette in the spectrophotometer and initiate the reading at 340 nm.

  • Record the change in absorbance over time (typically for 5-10 minutes).

  • To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period before adding the substrates.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

  • The Ki value is determined by analyzing the inhibition data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration.

DNA Damage Assessment (Alkaline Elution Assay)

Principle: The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA.

Materials:

  • Cells treated with this compound

  • Polycarbonate filters (2.0 µm pore size)

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA fluorochrome (e.g., Hoechst 33258)

  • Fraction collector and fluorescence spectrophotometer

Procedure:

  • Harvest cells treated with this compound and load them onto the polycarbonate filters.

  • Lyse the cells on the filter with the lysis solution.

  • Wash the filter to remove cellular debris.

  • Elute the DNA from the filter with the alkaline elution buffer at a constant flow rate, collecting fractions over time.

  • Quantify the amount of DNA in each fraction using a fluorescent DNA-binding dye.

  • The rate of DNA elution is calculated and compared between treated and untreated cells to determine the extent of DNA damage.

dUTP Pool Measurement (Radioimmunoassay)

Principle: A radioimmunoassay (RIA) is a highly sensitive technique used to quantify the amount of a specific substance, in this case, dUTP. The assay is based on the competition between unlabeled dUTP from the cell extract and a known amount of radiolabeled dUTP for binding to a limited amount of anti-dUTP antibody.

Materials:

  • Cell extracts from this compound-treated and untreated cells

  • Radiolabeled dUTP (e.g., [3H]-dUTP)

  • Anti-dUTP antibody

  • Standard dUTP solutions of known concentrations

  • Scintillation counter

Procedure:

  • Prepare cell extracts from a known number of cells.

  • In a series of tubes, mix the cell extract (containing unknown dUTP), a fixed amount of radiolabeled dUTP, and a fixed amount of anti-dUTP antibody.

  • Incubate the mixture to allow for competitive binding.

  • Separate the antibody-bound dUTP from the free dUTP (e.g., by precipitation of the antibody-antigen complex).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Create a standard curve by performing the assay with known concentrations of unlabeled dUTP.

  • Determine the concentration of dUTP in the cell extracts by comparing their radioactivity to the standard curve.

Visualization of the Drug Development Workflow

The development of an anticancer agent like this compound follows a structured pipeline from initial discovery to clinical evaluation.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Target Identification & Lead Discovery InVitro In Vitro Studies (Enzyme & Cell-based Assays) Discovery->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox PhaseI Phase I Trials (Safety & Dosing) Tox->PhaseI IND Submission PhaseII Phase II Trials (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Trials (Comparison to Standard Treatment) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A generalized workflow for anticancer drug development.

Conclusion: A Legacy of Rational Drug Design

Despite its clinical failure due to unacceptable toxicity, the development of this compound was a landmark in cancer research. It validated thymidylate synthase as a therapeutic target and demonstrated the power of rational drug design. The lessons learned from the challenges encountered with this compound, particularly regarding its solubility and off-target toxicities, paved the way for the development of subsequent, more successful TS inhibitors with improved therapeutic indices. The story of this compound remains a crucial case study for researchers and professionals in the field of drug development, highlighting the intricate balance between efficacy and safety in the quest for novel cancer therapies.

CB 3717: A Technical Guide to a Potent Folic Acid Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based folic acid antagonist renowned for its potent and specific inhibition of thymidylate synthase (TS). This enzyme is a critical component in the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. By competitively binding to the folate cofactor binding site on TS, this compound effectively starves cancer cells of the necessary building blocks for proliferation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, inhibitory activity, and the downstream consequences of its enzymatic blockade. Detailed experimental protocols for key assays used to characterize its effects are provided, along with visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

The folate metabolic pathway is a well-established target for cancer chemotherapy due to its central role in nucleotide biosynthesis and cellular proliferation. Folic acid antagonists, or antifolates, disrupt this pathway by inhibiting key enzymes, leading to cytotoxic effects in rapidly dividing cancer cells. This compound emerged as a significant compound in this class due to its high affinity and specificity for thymidylate synthase, distinguishing it from earlier antifolates like methotrexate, which primarily target dihydrofolate reductase (DHFR). This specificity for TS minimizes some of the off-target effects associated with broader-spectrum antifolates.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of thymidylate.

As a folic acid analogue, this compound competitively inhibits the binding of the natural substrate, 5,10-methylenetetrahydrofolate, to thymidylate synthase.[1] This blockade leads to a cascade of downstream cellular events:

  • Depletion of Thymidine Triphosphate (dTTP): The inhibition of dTMP synthesis results in a sharp decrease in the intracellular pool of dTTP, a direct precursor for DNA synthesis.

  • Accumulation of Deoxyuridine Triphosphate (dUTP): The block in the conversion of dUMP to dTMP leads to an accumulation of dUMP, which is subsequently phosphorylated to deoxyuridine diphosphate (dUDP) and then to deoxyuridine triphosphate (dUTP).[2][3]

  • Uracil Misincorporation into DNA: During DNA replication, DNA polymerases cannot efficiently distinguish between dTTP and the elevated levels of dUTP. This leads to the misincorporation of uracil into the DNA strand in place of thymine.

  • DNA Damage and Cell Death: The presence of uracil in DNA triggers a futile cycle of DNA repair. Uracil-DNA glycosylase excises the uracil base, creating an abasic site. This is followed by the action of AP endonuclease, which cleaves the phosphodiester backbone, leading to DNA single-strand breaks.[3][4] The accumulation of these breaks, coupled with the depletion of dTTP required for repair, ultimately leads to cell cycle arrest and apoptosis.[3][4]

Furthermore, this compound can be metabolized intracellularly to polyglutamated forms.[5][6] These polyglutamated derivatives are more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained enzyme inhibition and enhanced cytotoxicity.[5][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its metabolites against key enzymes in the folate pathway has been quantified through various in vitro studies.

CompoundTarget EnzymeOrganism/Cell LineKi ValueReference
This compound Thymidylate SynthetaseHuman4.9 x 10⁻⁹ M[1]
This compound Dihydrofolate ReductaseHuman2.3 x 10⁻⁸ M[1]
This compound Diglutamate Thymidylate SynthaseL1210 Cells26-fold more potent than this compound[5]
This compound Triglutamate Thymidylate SynthaseL1210 Cells87-fold more potent than this compound[5]
This compound Tetraglutamate Thymidylate SynthaseL1210 Cells119-fold more potent than this compound[5]
This compound Pentaglutamate Thymidylate SynthaseL1210 Cells114-fold more potent than this compound[5]
TreatmentCell LineEffectMeasurementReference
3 µM this compound for 24hA549 Human Lung Carcinoma50% growth inhibitionIntracellular dUTP: 46.1 ± 9.6 pmol/10⁶ cells[2][3][4]
30 µM this compound for 24hA549 Human Lung CarcinomaIncreased cytotoxicityIntracellular dUTP: 337.5 ± 37.9 pmol/10⁶ cells[2][3][4]
3 µM this compound + 1 µM Dipyridamole for 24hA549 Human Lung CarcinomaPotentiated cytotoxicityIntracellular dUTP: 174.7 ± 57.7 pmol/10⁶ cells[2][3][4]

Experimental Protocols

Tritium Release Assay for Thymidylate Synthase Activity

This assay measures the activity of thymidylate synthase by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Materials:

  • Cell lysate or purified thymidylate synthase

  • [5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

  • 5,10-methylenetetrahydrofolate

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Activated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, 5,10-methylenetetrahydrofolate, and the cell lysate or purified enzyme.

  • Initiation: Start the reaction by adding [5-³H]dUMP to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the samples to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the released tritiated water (³H₂O), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Blank Correction: To account for non-enzymatic tritium release, prepare a blank reaction that omits the 5,10-methylenetetrahydrofolate.[1]

Alkaline Elution Assay for DNA Single-Strand Breaks

This assay quantifies DNA single-strand breaks by measuring the rate at which DNA elutes through a filter under denaturing alkaline conditions.

Materials:

  • Cultured cells

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA-binding fluorescent dye (e.g., Hoechst 33258)

  • Filter units (e.g., 2 µm pore size polycarbonate filters)

  • Peristaltic pump

  • Fraction collector

  • Fluorometer

Protocol:

  • Cell Loading: Load a known number of treated and control cells onto the filters.

  • Lysis: Lyse the cells on the filter with the lysis solution to release the DNA.

  • Washing: Wash the filters to remove cellular debris.

  • Elution: Pump the alkaline elution buffer through the filters at a constant slow rate.

  • Fraction Collection: Collect the eluted DNA in fractions at regular time intervals.

  • DNA Quantification: After elution, recover the DNA remaining on the filter. Quantify the amount of DNA in each fraction and on the filter using a fluorescent DNA-binding dye and a fluorometer.

  • Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. The rate of elution is proportional to the number of single-strand breaks.

Measurement of Intracellular dUTP Pools

This protocol describes the quantification of intracellular dUTP levels, which accumulate upon thymidylate synthase inhibition.

Materials:

  • Cultured cells

  • Methanol extraction solution (e.g., 60% methanol)

  • dUTPase enzyme

  • Reagents for HPLC or a sensitive radioimmunoassay (RIA)

Protocol:

  • Cell Extraction: Harvest the cells and extract the nucleotides using cold methanol.

  • Sample Preparation: Centrifuge the extract to remove cell debris and dry the supernatant.

  • dUTP Quantification (Method A: HPLC):

    • Resuspend the nucleotide extract in a suitable buffer.

    • Treat one aliquot of the sample with dUTPase to specifically degrade dUTP to dUMP.

    • Analyze both the treated and untreated samples by HPLC to separate the nucleotides.

    • The difference in the peak corresponding to dUTP/dTTP between the two samples represents the amount of dUTP.

  • dUTP Quantification (Method B: Radioimmunoassay):

    • Utilize a specific antibody that recognizes dUTP for a competitive RIA.

    • Generate a standard curve with known concentrations of dUTP.

    • Incubate the cell extracts with the antibody and a radiolabeled dUTP tracer.

    • Measure the bound radioactivity and determine the dUTP concentration from the standard curve.[2][3]

Visualizations

Signaling Pathway

Folic_Acid_Metabolism_and_CB3717_Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethyleneTHF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS dUTP dUTP Accumulation dUMP->dUTP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) CB3717 This compound CB3717->TS Uracil_DNA Uracil Misincorporation into DNA dUTP->Uracil_DNA DNA_Damage DNA Strand Breaks Uracil_DNA->DNA_Damage

Caption: Folic acid metabolism and the inhibitory action of this compound.

Experimental Workflow: DNA Damage Assessment

DNA_Damage_Workflow cluster_alkaline Alkaline Elution Steps Start Start: Cell Culture Treatment Treatment with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest AlkalineElution Alkaline Elution Assay Harvest->AlkalineElution Lysis Cell Lysis on Filter Elution Alkaline Elution Lysis->Elution Quantification DNA Quantification Elution->Quantification Analysis Data Analysis: Calculate Elution Rate Quantification->Analysis Result Result: DNA Single-Strand Breaks Analysis->Result

References

An In-depth Technical Guide to the Chemical Structure and Properties of CB 3717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical pharmacology of this compound. Detailed experimental protocols for key assays and a summary of clinical findings are presented to support further research and development of this class of antifolate compounds.

Chemical Structure and Physicochemical Properties

This compound is a quinazoline antifolate analogue characterized by a propargyl group at the N¹⁰ position and a 5,8-dideazafolic acid scaffold.

Chemical Name: (4-(((2-amino-4-oxo-1,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamic acid Synonyms: N¹⁰-Propargyl-5,8-dideazafolic acid, CB-3717, ICI 155387, NSC 327182

PropertyValueReference
Molecular Formula C₂₄H₂₃N₅O₆[1]
Molecular Weight 477.47 g/mol [1]
CAS Number 76849-19-9[1]
Appearance Solid[1]
Solubility Poorly soluble under acidic conditions[2]
Plasma Protein Binding 97.6% ± 0.1%[3]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS).

Thymidylate Synthase Inhibition

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a crucial precursor for DNA synthesis.

This compound acts as a competitive inhibitor with respect to the binding of the natural substrate, 5,10-methylenetetrahydrofolate, to the enzyme's active site. The high affinity of this compound for TS leads to a tight-binding inhibition, effectively halting the production of dTMP.

Downstream Cellular Effects

The inhibition of thymidylate synthase by this compound leads to a cascade of downstream cellular events:

  • Depletion of dTMP and dTTP pools: This directly inhibits DNA synthesis and repair.

  • Accumulation of dUMP: The buildup of the substrate for TS.

  • Increased intracellular dUTP levels: The accumulation of dUMP leads to its phosphorylation to deoxyuridine triphosphate (dUTP). In human lung carcinoma A549 cells treated with 3 µM this compound for 24 hours, intracellular dUTP levels reached 46.1 ± 9.6 pmol/10⁶ cells.[4]

  • Uracil misincorporation into DNA: The elevated dUTP/dTTP ratio results in the erroneous incorporation of uracil into DNA by DNA polymerases.

  • DNA damage and strand breaks: The subsequent attempt by cellular repair mechanisms, such as uracil-DNA glycosylase, to remove the misincorporated uracil leads to the formation of apyrimidinic sites and DNA strand breaks. This DNA damage, if extensive, can trigger apoptosis.[4]

The following diagram illustrates the signaling pathway affected by this compound:

Thymidylate Synthase Inhibition Pathway This compound Mechanism of Action dUMP dUMP dUTP dUTP dUMP->dUTP Phosphorylation TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis Uracil_DNA Uracil in DNA dUTP->Uracil_DNA Misincorporation DNA_Damage DNA Damage Uracil_DNA->DNA_Damage Excision Repair Apoptosis Apoptosis DNA_Damage->Apoptosis TS->dTMP Catalysis CB3717 This compound CB3717->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound and its downstream effects.

Preclinical and Clinical Pharmacology

In Vitro and In Vivo Efficacy

This compound has demonstrated significant cytotoxic activity against various tumor cell lines in vitro and has shown antitumor effects in preclinical animal models. A key aspect of its pharmacology is its intracellular conversion to polyglutamated forms.

Polyglutamation: Similar to other antifolates, this compound undergoes intracellular polyglutamation, a process that adds glutamate residues to the molecule. These polyglutamated metabolites are more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2] The di-, tri-, tetra-, and pentaglutamate forms of this compound are 26-, 87-, 119-, and 114-fold more potent inhibitors of L1210 TS, respectively, than the parent compound.[2]

Clinical Trials and Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, toxicity, and pharmacokinetics of this compound in cancer patients.

Toxicity: The primary dose-limiting toxicities observed in clinical trials were nephrotoxicity and hepatotoxicity.[2] Malaise was also a frequently reported side effect.[2] The nephrotoxicity is thought to be due to the precipitation of the poorly soluble drug in the renal tubules under acidic conditions.[2]

Pharmacokinetics: Following intravenous administration, this compound exhibits a multi-phasic elimination profile. The major route of elimination appears to be biliary excretion.

ParameterValueReference
Dose Range 100 - 550 mg/m²[3]
Peak Plasma Concentration 40 - 200 µM[3]
t₁/₂ α 49 ± 9 min[3]
t₁/₂ β 739 ± 209 min[3]
Urinary Excretion (24h) 27% ± 2%[3]

Clinical Activity: Evidence of antitumor activity has been observed in patients with breast cancer, ovarian cancer, hepatoma, and mesothelioma.[2]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against thymidylate synthase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the regeneration of the methyl donor, N⁵,N¹⁰-methylenetetrahydrofolate.

Materials:

  • Purified thymidylate synthase

  • This compound

  • dUMP

  • N⁵,N¹⁰-methylenetetrahydrofolate

  • NADPH

  • Dihydrofolate reductase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dUMP, N⁵,N¹⁰-methylenetetrahydrofolate, NADPH, and dihydrofolate reductase.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified thymidylate synthase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ value for this compound.

Analysis of this compound Polyglutamates by HPLC

This protocol outlines a method for the separation and quantification of this compound and its polyglutamated forms from cell extracts using high-performance liquid chromatography (HPLC).

Principle: Reversed-phase HPLC is used to separate the different polyglutamated species based on their hydrophobicity.

Materials:

  • Cell extracts from cells treated with this compound

  • HPLC system with a C18 column

  • Mobile phase A (e.g., 0.1 M ammonium acetate, pH 5.5)

  • Mobile phase B (e.g., acetonitrile)

  • UV or fluorescence detector

Procedure:

  • Extract intracellular folates from cell pellets using a suitable extraction buffer (e.g., boiling in a buffered solution).

  • Centrifuge the extracts to remove cellular debris.

  • Inject the supernatant onto the C18 HPLC column.

  • Elute the compounds using a gradient of mobile phase B.

  • Detect the eluting compounds using a UV or fluorescence detector.

  • Quantify the different polyglutamate species by comparing their peak areas to those of known standards.

Alkaline Elution Assay for DNA Strand Breaks

This protocol describes the alkaline elution technique to measure DNA single-strand breaks induced by this compound treatment.

Principle: This method is based on the principle that smaller DNA fragments, resulting from strand breaks, elute more rapidly from a filter under denaturing alkaline conditions than larger, intact DNA.

Materials:

  • Cells treated with this compound

  • Polyvinyl chloride (PVC) filters

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA-binding fluorescent dye (e.g., Hoechst 33258)

Procedure:

  • Harvest cells and load them onto PVC filters.

  • Lyse the cells on the filter to release the DNA.

  • Wash the DNA with the lysis solution without the detergent.

  • Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate.

  • Collect fractions of the eluate at specific time intervals.

  • Quantify the amount of DNA in each fraction and remaining on the filter using a fluorescent DNA-binding dye.

  • The rate of elution is proportional to the number of DNA single-strand breaks.

Logical Workflow for Drug Development

The development of a thymidylate synthase inhibitor like this compound typically follows a structured workflow from initial discovery to clinical evaluation.

Drug Development Workflow Drug Development Workflow for a TS Inhibitor cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification (Thymidylate Synthase) Lead_Gen Lead Generation (e.g., this compound Synthesis) Target_ID->Lead_Gen In_Vitro In Vitro Studies (Enzyme Assays, Cell Lines) Lead_Gen->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety, PK, Dose) Tox->Phase_I Phase_II Phase II Trials (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Early Preclinical Studies of CB3717: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that was among the first potent and specific inhibitors of thymidylate synthase (TS) to undergo significant preclinical and early clinical investigation.[1][2] Its development marked a pivotal step in the rational design of cancer chemotherapeutics targeting the folate pathway. This technical guide provides an in-depth overview of the core preclinical studies that characterized the initial biological activity, mechanism of action, and pharmacokinetic profile of CB3717.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

CB3717 exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), CB3717's main locus of action is TS.[3]

The inhibition of TS by CB3717 leads to a depletion of intracellular dTMP pools. A direct consequence of this is the accumulation of deoxyuridine triphosphate (dUTP), which can be erroneously incorporated into DNA in place of thymidine triphosphate (dTTP).[5] The subsequent attempts by cellular repair mechanisms to excise the uracil bases lead to DNA fragmentation and, ultimately, apoptotic cell death.[5]

Intracellular Polyglutamation and Potentiation of Activity

A key feature of CB3717's pharmacology is its intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1][6] These polyglutamated forms are not only retained more effectively within the cell but are also significantly more potent inhibitors of TS than the parent monoglutamate form.[1][6] This intracellular metabolic trapping and enhanced inhibitory activity contribute to the sustained suppression of thymidylate synthesis and the overall cytotoxicity of the compound.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of CB3717.

Table 1: Inhibition of Thymidylate Synthase (TS) by CB3717 and its Polyglutamates

CompoundSource of TSKi (nM)Fold Increase in Potency vs. CB3717Reference
CB3717L1210 Murine Leukemia--[1]
CB3717 DiglutamateL1210 Murine Leukemia-26[1]
CB3717 TriglutamateL1210 Murine Leukemia-87[1]
CB3717 TetraglutamateL1210 Murine Leukemia-119[1]
CB3717 PentaglutamateL1210 Murine Leukemia-114[1]
ICI 198583 (analogue)Murine and Human10-[7]

Note: Specific Ki values for CB3717 from the cited source were not provided, but the relative potencies of the polyglutamates were detailed.

Table 2: In Vitro Cytotoxicity of CB3717 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma2.74 ± 0.53[8]
A549 (with 1 µM dipyridamole)Human Lung Carcinoma0.98 ± 0.28[8]
L1210Murine Leukemia-[6]
W1L2Human Lymphoblastoid-[7]
MOLT-3Human Leukemia-[3]
MOLT-3/MTX200 (Methotrexate-resistant)Human Leukemia10-fold > MOLT-3[3]
MOLT-3/MTX10,000 (Methotrexate-resistant)Human Leukemia10-fold > MOLT-3[3]
MOLT-3/TMQ200 (Trimetrexate-resistant)Human LeukemiaSimilar to MOLT-3[3]

Note: While some studies confirmed cytotoxicity, specific IC50 values were not always reported in the abstracts reviewed.

Key Experimental Protocols

Thymidylate Synthase Inhibition Assay

The inhibitory activity of CB3717 and its analogs on thymidylate synthase is typically determined using a spectrophotometric assay that measures the conversion of dUMP and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-H₄-folate) to dTMP and dihydrofolate (H₂-folate).

Materials:

  • Purified thymidylate synthase (e.g., from L1210 cells or recombinant human TS)

  • Deoxyuridine monophosphate (dUMP)

  • N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-H₄-folate)

  • CB3717 and its polyglutamate derivatives

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, EDTA, and a reducing agent like dithiothreitol)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, dUMP, and CH₂-H₄-folate.

  • Varying concentrations of the inhibitor (CB3717 or its polyglutamates) are added to the reaction mixture.

  • The reaction is initiated by the addition of purified thymidylate synthase.

  • The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of H₂-folate.

  • The initial reaction velocities are determined for each inhibitor concentration.

  • The data are then plotted (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of CB3717 on cancer cell lines is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, L1210)

  • Complete cell culture medium

  • CB3717

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of CB3717. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium containing MTT is then removed, and the formazan crystals are dissolved in the solubilization solution.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of CB3717 Action

CB3717_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CB3717_ext CB3717 CB3717_int CB3717 CB3717_ext->CB3717_int Cellular Uptake FPGS Folylpolyglutamate Synthetase (FPGS) CB3717_int->FPGS TS Thymidylate Synthase (TS) CB3717_int->TS Inhibition CB3717_poly CB3717 Polyglutamates FPGS->CB3717_poly CB3717_poly->TS Potent Inhibition dTMP dTMP TS->dTMP dUTP dUTP Accumulation TS->dUTP Blocked Conversion dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn DNA_dam DNA Damage dUTP->DNA_dam Misincorporation Apoptosis Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of action of CB3717.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture incubation1 2. Incubate Overnight (Allow Adhesion) cell_culture->incubation1 treatment 3. Treat with Serial Dilutions of CB3717 incubation1->treatment incubation2 4. Incubate for 24, 48, or 72 hours treatment->incubation2 assay 5. Perform Viability Assay (e.g., MTT Assay) incubation2->assay readout 6. Measure Absorbance (Plate Reader) assay->readout analysis 7. Data Analysis: Calculate % Viability Determine IC50 readout->analysis end End analysis->end

Caption: Workflow for determining IC50 of CB3717.

Conclusion

The early preclinical studies of CB3717 established it as a potent and specific inhibitor of thymidylate synthase. Its mechanism of action, involving the induction of "thymineless death" and potentiation by intracellular polyglutamation, provided a strong rationale for its further development. While its clinical progression was ultimately hampered by toxicity issues, notably nephrotoxicity, the insights gained from the study of CB3717 have been invaluable in guiding the development of subsequent generations of thymidylate synthase inhibitors with improved therapeutic indices.[2] This foundational research underscores the importance of a thorough preclinical evaluation to understand the complex interplay between a compound's mechanism, metabolism, and potential liabilities.

References

The Impact of CB3717 on Deoxyuridine Triphosphate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB3717, a quinazoline-based antifolate, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS by CB3717 leads to a depletion of the cellular pool of deoxythymidine triphosphate (dTTP) and a concurrent, significant accumulation of deoxyuridine triphosphate (dUTP). This accumulation of dUTP is a key initiating event in the cascade of cellular damage induced by CB3717. The subsequent misincorporation of uracil into DNA in place of thymine triggers a futile cycle of DNA repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. This technical guide provides an in-depth analysis of the mechanism of CB3717-induced dUTP accumulation, presents quantitative data from key studies, details the experimental protocols used to measure these effects, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to CB3717 and its Mechanism of Action

CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a classical antifolate that acts as a tight-binding inhibitor of thymidylate synthase (TS).[1][2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[3] This reaction is the sole de novo source of dTMP, a necessary precursor for the synthesis of dTTP, one of the four deoxynucleoside triphosphates required for DNA replication and repair.

The cytotoxicity of CB3717 is primarily mediated through its direct inhibition of TS.[2] This inhibition leads to two major consequences within the cellular nucleotide pool: a depletion of dTTP and a significant increase in the concentration of dUMP, which is subsequently phosphorylated to deoxyuridine diphosphate (dUDP) and then to deoxyuridine triphosphate (dUTP).[3][4]

The Biochemical Cascade: From TS Inhibition to dUTP Accumulation

The inhibition of thymidylate synthase by CB3717 sets off a well-defined cascade of events that culminates in cellular damage.

  • Thymidylate Synthase Inhibition: CB3717 binds to the dUMP binding site of TS, preventing the synthesis of dTMP.

  • dUMP Accumulation: The blockage of the TS-catalyzed reaction leads to a buildup of its substrate, dUMP.

  • dUTP Synthesis: Cellular kinases phosphorylate the accumulating dUMP to dUDP and subsequently to dUTP.

  • Altered dUTP:dTTP Ratio: The combination of dUTP accumulation and dTTP depletion results in a dramatically increased intracellular dUTP:dTTP ratio.[5]

  • Uracil Misincorporation into DNA: DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the frequent misincorporation of uracil into newly synthesized DNA.[4]

  • DNA Damage and Cell Death: The presence of uracil in DNA triggers the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG).[3] The continuous and overwhelming misincorporation of uracil leads to the formation of abasic sites and DNA strand breaks, ultimately causing cell cycle arrest and apoptosis.[6][7]

This entire process is often referred to as "thymineless death."[3]

Quantitative Analysis of dUTP Accumulation

Several studies have quantified the increase in intracellular dUTP levels following treatment with CB3717. The data consistently demonstrates a dose- and time-dependent accumulation of dUTP. The cytotoxicity of CB3717 can be further potentiated by co-treatment with agents like dipyridamole, a nucleoside transport inhibitor that enhances the intracellular accumulation of deoxyuridine nucleotides.[6][7]

Table 1: Intracellular dUTP Accumulation in A549 Human Lung Carcinoma Cells Treated with CB3717

Treatment Condition (24 hours)Intracellular dUTP (pmol/10⁶ cells)Reference
Untreated ControlBelow limit of detection[6][7]
3 µM CB371746.1 ± 9.6[6][7]
30 µM CB3717337.5 ± 37.9[6][7]
3 µM CB3717 + 1 µM Dipyridamole174.7 ± 57.7[6][7]

Data presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CB3717-Induced dUTP Accumulation and DNA Damage

The following diagram illustrates the biochemical pathway affected by CB3717, leading to dUTP accumulation and subsequent DNA damage.

CB3717_Pathway cluster_nucleotide Nucleotide Metabolism cluster_dna DNA Metabolism dUMP dUMP TS Thymidylate Synthase dUMP->TS Kinases Kinases dUMP->Kinases dTMP dTMP dTTP dTTP (Depleted) dTMP->dTTP Phosphorylates dUTP dUTP (Accumulates) DNA_Polymerase DNA Polymerase dUTP->DNA_Polymerase Misincorporated dTTP->DNA_Polymerase Incorporated TS->dTMP Methylates Kinases->dUTP Phosphorylates Uracil_DNA Uracil in DNA DNA_Polymerase->Uracil_DNA BER Base Excision Repair (BER) Uracil_DNA->BER Recognized by DNA_Damage DNA Strand Breaks & Cell Death BER->DNA_Damage CB3717 CB3717 CB3717->TS Inhibits

Caption: CB3717 inhibits thymidylate synthase, leading to dUTP accumulation and subsequent DNA damage.

Experimental Workflow for Assessing CB3717 Effects

The following diagram outlines a typical experimental workflow to investigate the effects of CB3717 on dUTP accumulation and DNA damage.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treat with CB3717 (± Dipyridamole) cell_culture->treatment harvest Harvest Cells treatment->harvest split harvest->split dUTP_measurement dUTP Quantification (Radioimmunoassay) split->dUTP_measurement dna_damage DNA Damage Assessment (Alkaline Elution / Comet Assay) split->dna_damage data_analysis Data Analysis dUTP_measurement->data_analysis dna_damage->data_analysis end End data_analysis->end

Caption: Workflow for studying CB3717's effects on cells.

Experimental Protocols

Measurement of Intracellular dUTP by Radioimmunoassay (RIA)

This protocol is a generalized procedure based on methodologies cited in the literature.[6]

Materials:

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Tris-HCl buffer

  • dUTP standards

  • Radiolabeled dUTP (e.g., [³H]dUTP)

  • dUTP-specific antibody

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Lysis and Nucleotide Extraction:

    • Harvest cultured cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of ice-cold 0.5 M PCA.

    • Vortex vigorously and incubate on ice for 30 minutes to precipitate macromolecules.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization:

    • Neutralize the PCA extract by adding a calculated volume of 3 M KOH.

    • Monitor the pH until it reaches 7.0.

    • Incubate on ice for 30 minutes to precipitate potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt.

    • The supernatant contains the neutralized nucleotide pool.

  • Radioimmunoassay:

    • Prepare a standard curve using known concentrations of unlabeled dUTP.

    • In assay tubes, combine the cell extract or dUTP standard, a fixed amount of radiolabeled dUTP, and the dUTP-specific antibody.

    • Incubate to allow competitive binding between the labeled and unlabeled dUTP for the antibody.

    • Precipitate the antibody-bound dUTP complex.

    • Centrifuge and separate the bound fraction from the unbound (supernatant).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled dUTP against the concentration of unlabeled dUTP standards.

    • Determine the dUTP concentration in the cell extracts by interpolating their percentage of bound radioactivity from the standard curve.

    • Normalize the dUTP concentration to the cell number.

Assessment of DNA Strand Breaks by Alkaline Elution Assay

This protocol provides a general overview of the alkaline elution technique for measuring DNA single-strand breaks.[6]

Materials:

  • Polyvinyl chloride (PVC) filters (2 µm pore size)

  • Lysis solution (e.g., 2 M NaCl, 0.02 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Proteinase K

  • Washing solution (e.g., 0.02 M EDTA, pH 10.0)

  • Eluting solution (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA fluorophore (e.g., Hoechst 33258)

  • Fluorometer

Procedure:

  • Cell Loading and Lysis:

    • Load a known number of cells onto a PVC filter.

    • Lyse the cells by passing the lysis solution through the filter. This removes cellular membranes and proteins, leaving the DNA on the filter.

    • Treat with proteinase K to digest any remaining proteins bound to the DNA.

  • DNA Elution:

    • Wash the DNA on the filter with the washing solution.

    • Pump the alkaline eluting solution through the filter at a constant, slow rate. The alkaline pH denatures the DNA into single strands.

    • DNA single-strand breaks create smaller DNA fragments that elute from the filter more rapidly than intact, larger DNA strands.

  • Fraction Collection and DNA Quantification:

    • Collect fractions of the eluate at regular time intervals.

    • Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

  • Data Analysis:

    • Plot the fraction of DNA remaining on the filter versus the elution time.

    • The rate of elution is proportional to the number of DNA single-strand breaks. A faster elution rate indicates a higher level of DNA damage.

    • Compare the elution profiles of treated cells to those of untreated control cells.

Conclusion

CB3717's targeted inhibition of thymidylate synthase provides a clear and potent mechanism for inducing dUTP accumulation, a critical event in its cytotoxic action. The subsequent disruption of DNA integrity through uracil misincorporation underscores the importance of maintaining balanced nucleotide pools for genomic stability. The experimental protocols detailed in this guide offer robust methods for quantifying dUTP levels and assessing the downstream consequences of TS inhibition. For researchers and drug development professionals, a thorough understanding of this mechanism is vital for the rational design of novel anticancer therapies targeting nucleotide metabolism and for the development of strategies to overcome potential resistance mechanisms.

References

Understanding the Cytotoxicity of CB 3717: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the cytotoxic mechanisms of CB 3717 (N¹⁰-propargyl-5,8-dideazafolic acid), a potent quinazoline-based antifolate inhibitor of thymidylate synthase. It details the compound's mechanism of action, cellular transport, metabolic activation, and the downstream molecular events that culminate in cell death. This guide also includes summaries of quantitative cytotoxicity data and detailed protocols for key experimental assays.

Core Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by specifically targeting and inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[3] As this is the sole intracellular pathway for de novo dTMP production, its inhibition leads to a cascade of events that disrupt DNA synthesis and repair, ultimately triggering cell death.[4]

The primary mechanism involves the following sequential steps:

  • TS Inhibition: this compound acts as a tight-binding, competitive inhibitor of TS with respect to its folate cofactor, effectively blocking the dUMP to dTMP conversion.[5]

  • Nucleotide Pool Imbalance: The blockade of dTMP synthesis leads to a depletion of the deoxythymidine triphosphate (dTTP) pool. Concurrently, the substrate dUMP is converted to deoxyuridine triphosphate (dUTP), which accumulates to high intracellular concentrations.[6]

  • DNA Damage: With depleted dTTP levels and high dUTP levels, DNA polymerases erroneously misincorporate uracil into DNA in place of thymine.

  • Futile Repair Cycle and DNA Fragmentation: Cellular DNA repair mechanisms, specifically uracil-DNA glycosylase, recognize and excise the misincorporated uracil. However, in the absence of sufficient dTTP for repair, this leads to an accumulation of apyrimidinic sites and DNA single-strand breaks.[6] This futile cycle of misincorporation and excision results in extensive DNA damage and fragmentation, particularly in newly synthesized DNA.[6]

The following diagram illustrates this cytotoxic cascade.

Cytotoxicity_Pathway CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibits dUMP_dTMP dUMP → dTMP Synthesis TS->dUMP_dTMP Blocks dTTP_pool ↓ dTTP Pool dUMP_dTMP->dTTP_pool dUTP_pool ↑ dUTP Pool dUMP_dTMP->dUTP_pool DNA_Incorp Uracil Misincorporation into DNA dTTP_pool->DNA_Incorp Promotes dUTP_pool->DNA_Incorp Promotes DNA_Damage DNA Strand Breaks & Fragmentation DNA_Incorp->DNA_Damage Leads to CellDeath Growth Inhibition & Cell Death DNA_Damage->CellDeath Induces

Caption: The cytotoxic signaling pathway of this compound.

Cellular Transport and Metabolic Activation

The efficacy of this compound is influenced by its transport into the cell and its subsequent metabolic conversion into more active forms.

  • Cellular Uptake: Unlike many other antifolates such as methotrexate, this compound is not a good substrate for the reduced folate carrier (RFC).[1][7] Instead, it can gain entry into cells via membrane-associated folate-binding proteins (FBP).[7] In human CCRF-CEM leukemia cells engineered to have elevated FBP levels and no functional RFC, sensitivity to this compound was increased 640-fold, highlighting the importance of this transport mechanism.[7]

  • Polyglutamylation: Once inside the cell, this compound undergoes polyglutamylation, a process where additional glutamate residues are added to the molecule. This conversion is critical as the polyglutamated forms of this compound are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods.[5] For instance, in L1210 cells, the di-, tri-, tetra-, and pentaglutamate forms of this compound are 26-, 87-, 119-, and 114-fold more potent as TS inhibitors than the parent monoglutamate compound, respectively.[5]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%. The following tables summarize key quantitative data related to the activity of this compound.

ParameterCell LineValueReference
Growth Inhibition (IC50) A549 (Human Lung Carcinoma)~3 µM[6]
L1210 (Murine Leukemia)Not specified, but potent[5]
CCRF-CEM (Human Leukemia)Highly potent in FBP-expressing variants[7]
Enzyme Inhibition (Ki) L1210 Thymidylate Synthase~1 nM

Table 1: Growth Inhibition and Enzyme Inhibition Constants for this compound.

Condition (A549 Cells, 24h exposure)Intracellular dUTP Concentration (pmol/10⁶ cells)Reference
UntreatedBelow limit of detection[6]
3 µM this compound (IC50 concentration)46.1 ± 9.6[6]
30 µM this compound337.5 ± 37.9[6]
3 µM this compound + 1 µM Dipyridamole174.7 ± 57.7[6]

Table 2: Intracellular dUTP Accumulation Following this compound Treatment.

Experimental Protocols

Assessing the cytotoxicity of this compound involves a series of specialized assays to measure cell viability, quantify nucleotide pool changes, and detect DNA damage.

Experimental_Workflow cluster_assays Perform Assays Start Start: Cell Culture Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubate Incubate for defined period (e.g., 24, 48, 72 hours) Treatment->Incubate Viability Cell Viability Assay (e.g., MTT, MTS) Incubate->Viability DNA_Damage DNA Damage Assay (Alkaline Elution) Incubate->DNA_Damage dUTP dUTP Quantification (Radioimmunoassay) Incubate->dUTP IC50 Calculate IC50 Value Viability->IC50 StrandBreaks Quantify DNA Strand Breaks DNA_Damage->StrandBreaks dUTP_Levels Determine dUTP Concentration dUTP->dUTP_Levels

Caption: General workflow for assessing this compound cytotoxicity.
Cell Viability / Growth Inhibition Assay (MTT/MTS-based)

This protocol provides a general method for determining the IC50 value of this compound.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[8][9]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

    • Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9] If using MTT, a solubilization solution (e.g., DMSO or acidified isopropanol) must be added to dissolve the formazan crystals.[8]

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Quantification of dUTP by Radioimmunoassay (RIA)

This protocol outlines the measurement of intracellular dUTP pools.

  • Principle: RIA is a competitive binding assay where the dUTP in a cell extract competes with a radiolabeled dUTP tracer for binding to a specific anti-dUTP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the amount of dUTP in the sample.[11]

  • Methodology:

    • Cell Harvesting and Extraction: After treatment with this compound, harvest a known number of cells. Extract nucleotides by treating the cell pellet with an acid (e.g., perchloric acid) or alcohol, followed by neutralization.[12]

    • Assay Setup: In duplicate tubes, add RIA buffer, the cell extract (sample), a fixed amount of anti-dUTP antibody, and a fixed amount of radiolabeled dUTP (e.g., [³H]dUTP).[13]

    • Standard Curve: Prepare a standard curve using known concentrations of unlabeled dUTP.

    • Incubation: Vortex all tubes and incubate (e.g., 16-24 hours at 4°C) to allow the competitive binding to reach equilibrium.[13]

    • Separation: Separate the antibody-bound dUTP from free dUTP. This is often achieved by adding a secondary antibody (precipitating reagent) that binds the primary antibody, followed by centrifugation to pellet the complex.[14]

    • Radioactivity Measurement: Carefully aspirate the supernatant. Measure the radioactivity in the pellet using a gamma or scintillation counter.

    • Data Analysis: Plot the standard curve and determine the dUTP concentration in the cell extracts by interpolation.[14]

DNA Damage Assessment by Alkaline Elution

This protocol describes the measurement of DNA single-strand breaks.

  • Principle: This technique measures the rate at which single-stranded DNA elutes through a filter under denaturing alkaline conditions. Smaller DNA fragments, resulting from strand breaks, elute more rapidly than larger, intact DNA. The rate of elution is therefore proportional to the amount of DNA damage.[15]

  • Methodology:

    • Cell Labeling: Pre-label the cellular DNA by culturing cells in the presence of a radioactive nucleotide (e.g., [³H]thymidine) for a sufficient period.

    • Cell Lysis: After drug treatment, carefully layer a known number of cells onto a filter (e.g., polycarbonate or PVC). Lyse the cells directly on the filter using a lysis solution (e.g., containing SDS and proteinase K). This leaves the cellular DNA trapped on the filter.

    • Elution: Wash the filter to remove the lysis solution. Begin pumping an alkaline elution buffer (e.g., pH 12.1-12.6) through the filter at a constant, slow rate.[15]

    • Fraction Collection: Collect fractions of the eluate at regular time intervals over several hours.

    • Radioactivity Measurement: Measure the radioactivity in each collected fraction and the amount of DNA remaining on the filter at the end of the experiment.

    • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster rate of elution compared to control cells indicates a higher frequency of DNA strand breaks.

Mechanisms of Resistance

Resistance to this compound can develop through various cellular adaptations, primarily aimed at overcoming the inhibition of thymidylate synthase.

  • Overproduction of Thymidylate Synthase: The most well-documented mechanism of acquired resistance is the amplification of the gene encoding for thymidylate synthase.[7] This leads to a significant overproduction of the TS enzyme, effectively titrating out the inhibitor and allowing sufficient residual enzyme activity for cell survival.

  • Impaired Cellular Uptake: Although less common for this compound due to its reliance on FBP, alterations in transport systems that reduce the intracellular accumulation of the drug can also confer resistance.[7]

  • Altered Polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for converting this compound to its more active polyglutamated forms, can lead to resistance by preventing the intracellular accumulation of the highly potent inhibitors.

References

Methodological & Application

CB 3717: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, a quinazoline-based folic acid analog, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication.[1] By targeting TS, this compound disrupts the supply of thymidylate, leading to an imbalance in deoxynucleotide pools, specifically an accumulation of deoxyuridine triphosphate (dUTP).[2][3] This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA strand breaks and apoptotic cell death.[2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in cancer research, including in vitro cell-based assays and in vivo models.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (µM)NotesReference
A549Human Lung Carcinoma3Concentration producing 50% growth inhibition after 24 hours.[2]
L1210Murine Leukemia-Potent inhibition of cell growth observed.[4]
PLC/PRF/5Human Hepatocellular CarcinomaID50 within patient serum concentrationsID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m²).[5]
Hep 3BHuman Hepatocellular CarcinomaID50 within patient serum concentrationsID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m²).[5]
Intracellular dUTP Accumulation in A549 Cells
TreatmentdUTP Concentration (pmol/10⁶ cells)NotesReference
Control (untreated)Below detection limit-[2]
3 µM this compound (24h)46.1 ± 9.6Corresponds to the IC50 concentration.[2]
30 µM this compound (24h)337.5 ± 37.9-[2]
1 µM Dipyridamole + 3 µM this compound (24h)174.7 ± 57.7Dipyridamole enhances dUTP accumulation.[2]
In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment RegimenOutcomeReference
PLC/PRF/5 (Hepatocellular Carcinoma)125 mg/kg/day for 5 daysSignificant reduction in tumor growth rate.[5]
PLC/PRF/5 and Hep 3B (Hepatocellular Carcinoma)200 mg/kg/day for 5 daysSignificant reduction in tumor growth rate for both xenografts.[5][6]

Mechanism of Action of this compound

CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP TS->dTMP dUTP dUTP Accumulation TS->dUTP Blocked Conversion Leads to dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis dTMP->DNA_Syn Uracil_Incorp Uracil Misincorporation into DNA dUTP->Uracil_Incorp DNA_Damage DNA Strand Breaks Uracil_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture

1.1. A549 Human Lung Carcinoma Cells

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend cells in fresh medium for plating.

1.2. L1210 Murine Leukemia Cells

  • Media: RPMI-1640 medium supplemented with 10% horse serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: L1210 cells grow in suspension. To subculture, dilute the cell suspension with fresh medium to a density of 1 x 10⁵ cells/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

start Seed cells in 96-well plates treat Treat with serial dilutions of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for MTT cytotoxicity assay.

  • Procedure:

    • Seed cells (e.g., A549 or L1210) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for 24 to 72 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DNA Strand Breakage (Alkaline Elution Assay)

This method is used to quantify DNA single-strand breaks induced by this compound.

  • Procedure:

    • Label cellular DNA by incubating cells with a low concentration of [³H]-thymidine for approximately 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time.

    • Harvest the cells and resuspend them in ice-cold PBS.

    • Load a specific number of cells onto a polycarbonate filter (2 µm pore size).

    • Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).

    • Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0).

    • Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

    • Collect fractions of the eluate at specific time intervals.

    • Determine the amount of DNA in each fraction and the DNA remaining on the filter by scintillation counting.

    • The rate of elution is proportional to the number of DNA single-strand breaks.

Intracellular dUTP Quantification
  • Procedure:

    • Culture and treat cells with this compound as described above.

    • Harvest a known number of cells and wash them with ice-cold PBS.

    • Extract the nucleotides by treating the cell pellet with a cold acid solution (e.g., 0.6 M trichloroacetic acid).

    • Neutralize the acid extract with a suitable base (e.g., tri-n-octylamine in 1,1,2-trichlorotrifluoroethane).

    • Quantify the dUTP levels in the neutralized extract using a sensitive method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Thymidylate Synthase (TS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of TS and its inhibition by this compound.

TS_Source Prepare Cell Lysate (Source of TS) Incubate_CB3717 Pre-incubate Lysate with this compound TS_Source->Incubate_CB3717 Reaction_Mix Prepare Reaction Mixture: dUMP, CH2H4folate, Buffer Start_Reaction Initiate Reaction by adding Substrates Reaction_Mix->Start_Reaction Incubate_CB3717->Start_Reaction Monitor_Absorbance Monitor Absorbance Change at 340 nm over time Start_Reaction->Monitor_Absorbance Calculate_Activity Calculate TS Activity Monitor_Absorbance->Calculate_Activity

Caption: Thymidylate synthase activity assay workflow.

  • Principle: The conversion of dUMP and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to dTMP and dihydrofolate (H₂folate) by TS is coupled to the oxidation of NADPH to NADP⁺ by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Procedure:

    • Prepare a cell lysate containing TS from the cancer cell line of interest.

    • Prepare a reaction mixture containing dUMP, CH₂H₄folate, NADPH, and a source of DHFR in a suitable buffer (e.g., Tris-HCl).

    • To measure inhibition, pre-incubate the cell lysate with various concentrations of this compound.

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the TS activity.

In Vivo Antitumor Efficacy in a Murine Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) or nude mice.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ L1210 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound intraperitoneally or via another appropriate route at a predetermined dose and schedule (e.g., daily for 5 days). The control group should receive the vehicle.

    • Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Insights

Early clinical trials of this compound showed evidence of antitumor activity in breast cancer, ovarian cancer, hepatoma, and mesothelioma.[7] However, its clinical development was hampered by dose-limiting nephrotoxicity, which was attributed to the drug's poor solubility and precipitation in the renal tubules under acidic conditions.[1][7] Subsequent strategies, such as alkaline diuresis, were explored to mitigate this toxicity.[7] The primary toxicities observed in clinical trials included hepatotoxicity, malaise, and nephrotoxicity.[7]

References

Application Notes and Protocols: CB 3717 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By inhibiting TS, this compound disrupts the supply of dTMP, leading to imbalances in the nucleotide pool, DNA damage, and ultimately, cell death. This document provides detailed application notes and protocols for the use of this compound in leukemia cell line research.

Mechanism of Action

This compound acts as a competitive inhibitor of thymidylate synthase, binding to the enzyme's folate binding site. This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP. The resulting depletion of dTMP and accumulation of deoxyuridine triphosphate (dUTP) leads to two primary cytotoxic effects:

  • "Thymineless Death": The lack of dTMP stalls DNA replication, leading to cell cycle arrest and apoptosis.

  • DNA Damage: Increased intracellular levels of dUTP lead to its misincorporation into DNA in place of thymidine triphosphate (dTTP). DNA repair mechanisms attempt to excise the uracil bases, creating apurinic/apyrimidinic (AP) sites and DNA strand breaks, which trigger apoptotic pathways.

Data Presentation

Table 1: Effects of this compound on Leukemia and Other Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
MOLT-3Human T-cell Acute Lymphoblastic LeukemiaGrowth InhibitionSusceptible[1]
MOLT-3/MTX200Methotrexate-Resistant Human T-cell ALLCross-Resistance to this compound~10-fold increase in resistance compared to parental MOLT-3[1]
MOLT-3/MTX10,000Methotrexate-Resistant Human T-cell ALLCross-Resistance to this compound~10-fold increase in resistance compared to parental MOLT-3[1]
MOLT-3/TMQ200Trimetrexate-Resistant Human T-cell ALLSensitivity to this compoundAs sensitive as the parental MOLT-3 line[1]
A549Human Lung Carcinoma50% Growth Inhibition (IC50)3 µM (after 24h)[2]
A549Human Lung CarcinomaIntracellular dUTP accumulation (24h with 3 µM this compound)46.1 ± 9.6 pmol/10⁶ cells[2]
A549Human Lung CarcinomaIntracellular dUTP accumulation (24h with 30 µM this compound)337.5 ± 37.9 pmol/10⁶ cells[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its effects on leukemia cell lines.

G cluster_0 Cellular Nucleotide Metabolism cluster_1 DNA Synthesis and Repair cluster_2 Cellular Response dUMP dUMP dUTP dUTP dUMP->dUTP Accumulation TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP DNA_dam DNA Damage (Uracil Misincorporation) dUTP->DNA_dam DNA_rep DNA Replication dTTP->DNA_rep CellCycleArrest Cell Cycle Arrest DNA_rep->CellCycleArrest Stalled Replication DNA_repair DNA Repair (BER) DNA_dam->DNA_repair SSB Single-Strand Breaks DNA_repair->SSB Apoptosis Apoptosis SSB->Apoptosis CellCycleArrest->Apoptosis CB3717 This compound CB3717->TS Inhibition TS->dTMP

Figure 1: Mechanism of action of this compound leading to apoptosis.

G cluster_0 Experimental Setup cluster_1 Primary Assays cluster_2 Mechanistic Assays LeukemiaCells Leukemia Cell Lines (e.g., MOLT-3, Jurkat, CCRF-CEM) CB3717_treatment Treat with varying concentrations of this compound LeukemiaCells->CB3717_treatment CellViability Cell Viability Assay (e.g., MTT, MTS) CB3717_treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) CB3717_treatment->ApoptosisAssay dUTPAssay dUTP Accumulation Assay (Radioimmunoassay or LC-MS/MS) CB3717_treatment->dUTPAssay DNADamageAssay DNA Damage Assay (Alkaline Elution or Comet Assay) CB3717_treatment->DNADamageAssay WesternBlot Western Blot Analysis (e.g., for TS, p53, PARP cleavage) CB3717_treatment->WesternBlot

References

Synergistic Cytotoxicity: Application Notes and Protocols for CB 3717 in Combination with Dipyridamole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic anti-cancer effects observed with the combination of CB 3717, a specific inhibitor of thymidylate synthase, and dipyridamole, a nucleoside transport inhibitor. The following sections detail the underlying mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this area.

Mechanism of Action

This compound is a potent quinazoline antifolate that directly inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1][2][3] By blocking TS, this compound depletes the intracellular pool of thymidine triphosphate (dTTP), leading to an accumulation of deoxyuridine monophosphate (dUMP). This imbalance disrupts DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis.

Dipyridamole, a vasodilator and antiplatelet agent, exerts its synergistic effect by inhibiting the cellular reuptake of nucleosides.[4][5][6] In the context of cancer therapy, dipyridamole's key actions include:

  • Inhibition of Thymidine Salvage: By blocking the transport of exogenous thymidine into the cell, dipyridamole prevents cancer cells from circumventing the effects of TS inhibition through the salvage pathway.[7][8]

  • Inhibition of Deoxyuridine Efflux: Dipyridamole also prevents the efflux of deoxyuridine from the cell.[7][8] This leads to an increased intracellular accumulation of deoxyuridine, which is subsequently phosphorylated to deoxyuridine triphosphate (dUTP).

  • Induction of DNA Damage: The elevated dUTP/dTTP ratio results in the misincorporation of uracil into DNA during replication. The subsequent attempts by cellular repair mechanisms to remove the uracil lead to DNA strand breaks and genomic instability, ultimately triggering cell death.[7][9]

Recent studies have also suggested that dipyridamole may have broader anti-cancer effects by inhibiting key signaling pathways such as ERK1/2-MAPK, NF-kB, and Wnt, and by modulating the tumor microenvironment.[10]

Signaling and Metabolic Pathway

Combination_Therapy_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dna_synthesis DNA Synthesis Pathway cluster_dna_damage DNA Damage Pathway Thymidine_ext Exogenous Thymidine ENT Equilibrative Nucleoside Transporter (ENT) Thymidine_ext->ENT Uptake Deoxyuridine_ext Deoxyuridine ENT->Deoxyuridine_ext dTMP dTMP ENT->dTMP Salvage Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTTP dTTP dTMP->dTTP TS->dTMP Product DNA_syn DNA Synthesis dTTP->DNA_syn Deoxyuridine_int Deoxyuridine Deoxyuridine_int->ENT Efflux dUTP dUTP Deoxyuridine_int->dUTP DNA_incorp Uracil Misincorporation into DNA dUTP->DNA_incorp DNA_damage DNA Strand Breaks DNA_incorp->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis CB3717 This compound CB3717->TS Inhibition Dipyridamole Dipyridamole Dipyridamole->ENT Inhibition

Caption: Mechanism of synergistic action between this compound and dipyridamole.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and dipyridamole.

Table 1: In Vitro Cytotoxicity in A549 Human Lung Carcinoma Cells

TreatmentID50 (µM)Reference
This compound alone2.74 ± 0.53[8]
This compound + 1 µM Dipyridamole0.98 ± 0.28[8]

Table 2: Intracellular Deoxyuridine Triphosphate (dUTP) Levels in A549 Cells after 24-hour Treatment

TreatmentIntracellular dUTP (pmol/10⁶ cells)Reference
UntreatedBelow detection limit[7]
1 µM Dipyridamole aloneBelow detection limit[7]
3 µM this compound46.1 ± 9.6[7]
30 µM this compound337.5 ± 37.9[7]
3 µM this compound + 1 µM Dipyridamole174.7 ± 57.7[7]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the combination of this compound and dipyridamole. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Culture and Drug Treatment

This protocol outlines the general procedure for culturing A549 human lung carcinoma cells and treating them with this compound and dipyridamole.

Cell_Culture_Workflow start Start culture Culture A549 cells in complete medium (e.g., RPMI 1640 + 10% FBS, 1% Pen/Strep) start->culture seed Seed cells into appropriate vessels (e.g., 96-well plates for cytotoxicity assays) culture->seed adhere Allow cells to adhere overnight seed->adhere prepare Prepare stock solutions of this compound and Dipyridamole (e.g., in DMSO) adhere->prepare treat Treat cells with desired concentrations of drugs, alone or in combination prepare->treat incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) treat->incubate assay Perform downstream assays (e.g., cytotoxicity, dUTP measurement, DNA damage) incubate->assay end End assay->end

References

Application Notes and Protocols for Assessing CB 3717 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific quinazoline-based inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication and repair.[3] By inhibiting TS, this compound disrupts the supply of thymidylate, leading to an imbalance in deoxynucleotide pools, specifically an accumulation of deoxyuridine triphosphate (dUTP).[1][4] This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that ultimately leads to DNA fragmentation and cell death.[1][4] These cytotoxic effects make this compound a compound of interest in cancer research. The cytotoxicity of this compound can be further enhanced by co-administration with nucleoside transport inhibitors like dipyridamole, which prevent the cellular uptake of exogenous thymidine that could rescue cells from the effects of TS inhibition.[1][4]

This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 value is a key parameter for comparing the potency of a compound across different cell lines and experimental conditions.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Human Lung Carcinoma243[1]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cancer cell lines using the MTT assay.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Drug Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO. b. On the day of the experiment, prepare a series of working solutions of this compound by serially diluting the stock solution with complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate. e. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the incubation period with this compound, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value from the dose-response curve by identifying the concentration at which there is a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway of this compound Action

CB_3717_Signaling_Pathway cluster_0 De Novo Thymidylate Synthesis cluster_1 This compound Inhibition cluster_2 Downstream Effects dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF dTTP_depletion dTTP Depletion MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS CB3717 This compound CB3717->TS Inhibition dUTP_accumulation dUTP Accumulation dTTP_depletion->dUTP_accumulation DNA_incorporation Uracil Misincorporation into DNA dUTP_accumulation->DNA_incorporation DNA_damage DNA Strand Breaks DNA_incorporation->DNA_damage Cell_death Cell Growth Inhibition & Apoptosis DNA_damage->Cell_death

Caption: Mechanism of action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate (5,000 cells/well) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat Cells with this compound (Varying Concentrations) incubate1->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (150 µL DMSO/well) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Cell Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity.

References

CB 3717: A Powerful Tool for Interrogating DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. By targeting this key enzyme, this compound serves as an invaluable chemical tool to induce a specific type of DNA damage, thereby enabling detailed investigation of the cellular DNA damage response (DDR) and repair pathways. These application notes provide an in-depth overview of this compound's mechanism of action and detailed protocols for its use in studying DNA repair.

Mechanism of Action: Inducing Uracil-Mediated DNA Damage

The primary mechanism by which this compound facilitates the study of DNA repair is through the induction of uracil misincorporation into DNA. Inhibition of thymidylate synthase leads to a depletion of the intracellular deoxythymidine triphosphate (dTTP) pool and a concurrent accumulation of deoxyuridine triphosphate (dUTP).[1][2] During DNA replication and repair, DNA polymerases cannot efficiently distinguish between dTTP and dUTP, leading to the erroneous incorporation of uracil into the DNA backbone.

This misincorporation triggers the Base Excision Repair (BER) pathway. The enzyme uracil-DNA glycosylase (UDG) recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site. This AP site is then cleaved by an AP endonuclease, generating a single-strand break (SSB) in the DNA. The accumulation of these SSBs is the primary form of DNA damage induced by this compound.[1][2] If these SSBs are in close proximity on opposite strands or are encountered by a replication fork, they can be converted into more cytotoxic double-strand breaks (DSBs).

dot

CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP TS->dTMP Blocks conversion dUMP dUMP dUMP->dTMP Conversion dUTP dUTP Pool (Accumulation) dUMP->dUTP Leads to dTTP dTTP Pool (Depletion) dTMP->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase Incorporation of Thymine dUTP->DNA_Polymerase Misincoordination of Uracil Uracil_DNA Uracil in DNA DNA_Polymerase->Uracil_DNA BER Base Excision Repair (BER) Uracil_DNA->BER Initiates SSB Single-Strand Breaks (SSBs) BER->SSB Generates DSB Double-Strand Breaks (DSBs) SSB->DSB Can lead to HR Homologous Recombination (HR) DSB->HR Repaired by

Caption: Mechanism of this compound-induced DNA damage.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma3[1]
Table 2: Effect of this compound on Intracellular dUTP Pools in A549 Cells
Treatment (24h)Intracellular dUTP (pmol/10⁶ cells)Reference
ControlBelow detection limit[1]
3 µM this compound46.1 ± 9.6[1]
30 µM this compound337.5 ± 37.9[1]
3 µM this compound + 1 µM Dipyridamole174.7 ± 57.7[1]

Application Notes

Studying Base Excision Repair (BER)

This compound is an excellent tool for studying the BER pathway. By inducing a high load of uracil lesions, researchers can monitor the recruitment and activity of key BER proteins. For instance, immunofluorescence or chromatin immunoprecipitation (ChIP) can be used to track the localization of uracil-DNA glycosylase (UDG), AP endonuclease 1 (APE1), and XRCC1 to the sites of DNA damage. The scaffold protein XRCC1 is particularly interesting as it coordinates the latter steps of BER, and its interaction with other repair factors can be investigated following this compound treatment.[3][4][5][6][7]

Investigating Single-Strand Break (SSB) Repair

The generation of SSBs as a direct consequence of BER initiation makes this compound a useful agent for studying SSB repair mechanisms. The accumulation of SSBs can be quantified using the alkaline elution assay or the comet assay. These assays can be used to assess the kinetics of SSB repair in the presence or absence of other DNA repair inhibitors, thus helping to elucidate the interplay between different repair pathways.

Probing Homologous Recombination (HR) Repair

When SSBs induced by this compound are converted to DSBs, the cell can utilize the Homologous Recombination (HR) pathway for repair, particularly in the S and G2 phases of the cell cycle. Researchers can use this compound to study the activation of the HR pathway by monitoring the formation of RAD51 foci, a key marker of HR activity.[8][9][10][11][12] The requirement of BRCA1 and BRCA2 for RAD51 foci formation can also be investigated in cell lines with deficiencies in these genes.

Combination Studies and Synthetic Lethality

This compound can be used in combination with inhibitors of other DNA repair pathways to explore synthetic lethal interactions. For example, combining this compound with a PARP inhibitor could be particularly effective. PARP inhibitors trap PARP1 and PARP2 at SSBs, and the increased SSB load from this compound treatment could lead to a synergistic increase in cytotoxic DSBs in cancer cells, especially those with deficiencies in HR.[13][14] Such studies are crucial for the development of novel cancer therapies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line and calculating the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

dot

Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: MTT cell viability assay workflow.

Protocol 2: Alkaline Elution Assay for DNA Single-Strand Breaks

This protocol is a sensitive method to quantify DNA SSBs induced by this compound.

Materials:

  • Cell line of interest labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine)

  • This compound

  • Alkaline elution apparatus (including pump, filter holders, and fraction collector)

  • Polyvinylchloride (PVC) filters (2.0 µm pore size)

  • Lysis solution (2% SDS, 0.025 M EDTA, pH 10.0)

  • Washing solution (0.02 M EDTA, pH 10.0)

  • Eluting solution (0.1% SDS, 0.02 M EDTA, tetrapropylammonium hydroxide to pH 12.1)

  • Scintillation counter and vials

Procedure:

  • Label cells with a radioactive DNA precursor for one to two cell cycles.

  • Treat the labeled cells with the desired concentrations of this compound for a specific duration.

  • Harvest the cells and keep them on ice.

  • Load a known number of cells onto a PVC filter in the elution apparatus.

  • Lyse the cells on the filter by passing the lysis solution through it.

  • Wash the filter with the washing solution to remove cellular debris.

  • Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate (e.g., 0.03-0.04 mL/min).

  • Collect fractions of the eluate at regular time intervals.

  • After elution, treat the filter with acid to hydrolyze the remaining DNA.

  • Measure the radioactivity in each fraction and on the filter using a scintillation counter.

  • The rate of elution is proportional to the number of SSBs. Plot the fraction of DNA remaining on the filter versus the fraction number to compare the extent of DNA damage between different treatments.

dot

Start Label and Treat Cells Load Load Cells onto Filter Start->Load Lyse Lyse Cells Load->Lyse Wash Wash Filter Lyse->Wash Elute Alkaline Elution Wash->Elute Collect Collect Fractions Elute->Collect Count Measure Radioactivity Collect->Count Analyze Analyze Elution Rate Count->Analyze

Caption: Alkaline elution assay workflow.

Protocol 3: Radioimmunoassay (RIA) for Intracellular dUTP Pools

This protocol describes a competitive binding assay to quantify the accumulation of dUTP in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Perchloric acid

  • Potassium hydroxide

  • dUTP standards

  • [³H]-dUTP (radiolabeled tracer)

  • dUTP-specific antibody

  • Dextran-coated charcoal

  • Scintillation counter and vials

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and extract the nucleotides using ice-cold perchloric acid.

  • Neutralize the extracts with potassium hydroxide.

  • Set up the RIA in tubes containing a known amount of dUTP-specific antibody.

  • Add a known amount of [³H]-dUTP tracer to each tube.

  • Add either the dUTP standards or the cell extracts to the tubes.

  • Incubate to allow competition between the unlabeled dUTP (from standards or samples) and the [³H]-dUTP for binding to the antibody.

  • Separate the antibody-bound dUTP from the free dUTP using dextran-coated charcoal, which adsorbs the free nucleotides.

  • Centrifuge and measure the radioactivity in the supernatant (antibody-bound fraction) using a scintillation counter.

  • Create a standard curve by plotting the percentage of bound [³H]-dUTP against the concentration of the dUTP standards.

  • Determine the dUTP concentration in the cell extracts by interpolating from the standard curve.

dot

Start Treat Cells and Extract Nucleotides Setup_RIA Set up RIA with Antibody and Tracer Start->Setup_RIA Add_Samples Add Standards or Cell Extracts Setup_RIA->Add_Samples Incubate Incubate (Competitive Binding) Add_Samples->Incubate Separate Separate Bound and Free dUTP Incubate->Separate Count Measure Radioactivity Separate->Count Analyze Analyze Data (Standard Curve) Count->Analyze

Caption: Radioimmunoassay for dUTP quantification.

Conclusion

This compound is a versatile and powerful tool for inducing a specific and well-characterized form of DNA damage. Its ability to uncouple dNTP pools and promote uracil misincorporation allows for the detailed study of the Base Excision Repair pathway, single-strand break repair, and the subsequent engagement of other repair mechanisms like Homologous Recombination. The protocols provided herein offer a starting point for researchers to utilize this compound to dissect the intricate network of the DNA damage response and to explore novel therapeutic strategies targeting DNA repair pathways in cancer.

References

Application Notes and Protocols for Inducing Thymidylate Stress with CB 3717

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific quinazoline-based inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Inhibition of TS by this compound leads to a state of "thymidylate stress," characterized by the depletion of the deoxythymidine triphosphate (dTTP) pool and a concurrent accumulation of deoxyuridine triphosphate (dUTP). This imbalance results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA excision repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. These application notes provide a comprehensive guide for utilizing this compound to induce and study thymidylate stress in cancer cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of thymidylate synthase with respect to its cofactor, 5,10-methylenetetrahydrofolate.[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a shortage of dTTP for DNA synthesis. The cellular consequences of TS inhibition by this compound are multifactorial and culminate in cytotoxicity. The key events are:

  • Depletion of dTTP pools: The direct consequence of TS inhibition is the reduction in the intracellular concentration of dTTP.

  • Accumulation of dUTP pools: The substrate of TS, dUMP, accumulates and is subsequently phosphorylated to dUTP.

  • Uracil Misincorporation into DNA: DNA polymerases cannot efficiently distinguish between dTTP and dUTP, leading to the incorporation of uracil into newly synthesized DNA.

  • DNA Damage and Repair: Uracil-DNA glycosylase (UNG) recognizes and excises the misincorporated uracil, creating abasic sites. This initiates a DNA repair process that, when overwhelmed by the high frequency of uracil incorporation, results in the formation of single- and double-strand DNA breaks.[2][3]

  • Activation of DNA Damage Response (DDR): The accumulation of DNA damage activates signaling pathways, including the ATM/ATR and Chk1/Chk2 kinases, leading to cell cycle arrest and apoptosis.[4][5]

The cytotoxicity of this compound can be enhanced by co-treatment with dipyridamole, a nucleoside transport inhibitor. Dipyridamole prevents the salvage of extracellular thymidine and inhibits the efflux of deoxyuridine, thereby increasing the intracellular pool of dUTP and exacerbating DNA damage.[2][3]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Human Lung Carcinoma324[2][3]
L1210Mouse LeukemiaNot specified, but cytotoxic effects observed.Not specified[6][7][8][9]
CCRF-CEMHuman T-cell Acute Lymphoblastic LeukemiaGrowth inhibition observed.Not specified[10][11][12]
MCF-7Human Breast AdenocarcinomaNot specified, but used in studies.Not specified[13]
HT-29Human Colorectal AdenocarcinomaNot specified, but used in studies.Not specified[1]
Effect of this compound on Intracellular dUTP Levels in A549 Cells

The following table illustrates the dose-dependent and time-dependent accumulation of dUTP in A549 human lung carcinoma cells following treatment with this compound, and the potentiation of this effect by dipyridamole (DP).

TreatmentdUTP (pmol/10⁶ cells)Reference
ControlBelow detection limit[2][3]
3 µM this compound (24h)46.1 ± 9.6[2][3]
30 µM this compound (24h)337.5 ± 37.9[2][3]
3 µM this compound + 1 µM DP (24h)174.7 ± 57.7[2][3]

Experimental Protocols

Protocol 1: Induction of Thymidylate Stress and Assessment of Cell Viability

Objective: To treat cancer cells with this compound and determine its effect on cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dipyridamole (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. For potentiation studies, also prepare solutions containing a fixed concentration of dipyridamole (e.g., 1 µM).

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular dUTP/dTTP Ratio

Objective: To quantify the changes in intracellular dUTP and dTTP pools following this compound treatment.

Materials:

  • Treated and untreated cells

  • Cold methanol (60%)

  • Centrifuge

  • Lyophilizer

  • DNA polymerase-based assay kits or LC-MS/MS system

Procedure:

  • Plate cells and treat with this compound as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and harvest them.

  • Extract the nucleotides by adding 1 mL of cold 60% methanol and incubating on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and lyophilize.

  • Reconstitute the dried pellet in an appropriate buffer.

  • Quantify the dUTP and dTTP levels using a sensitive method such as a DNA polymerase-based assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Calculate the dUTP/dTTP ratio.

Protocol 3: Assessment of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Low melting point agarose

  • Electrophoresis chamber

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v).

  • Pipette 50 µL of the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.

  • Place the slides in an electrophoresis chamber filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Wash the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of DNA migration in the "comet tail" is proportional to the amount of DNA damage.

Visualization of Signaling Pathways and Workflows

G CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibits dTMP dTMP dUMP dUMP dUTP dUTP Accumulation dUMP->dUTP Phosphorylation dTTP dTTP Depletion Uracil_DNA Uracil Misincorporation into DNA dUTP->Uracil_DNA DNA_Damage DNA Strand Breaks Uracil_DNA->DNA_Damage Excision Repair DDR DNA Damage Response (ATM/ATR, Chk1/Chk2, p53) DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of this compound-induced thymidylate stress and cytotoxicity.

G Start Seed Cells Treat Treat with this compound (± Dipyridamole) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Harvest->DNA_Damage_Assay Nucleotide_Analysis Nucleotide Pool Analysis (dUTP/dTTP Ratio) Harvest->Nucleotide_Analysis DDR_Analysis DDR Protein Analysis (Western Blot) Harvest->DDR_Analysis

Caption: General experimental workflow for studying thymidylate stress.

G Thymidylate_Stress Thymidylate Stress (this compound) DNA_Breaks DNA Single & Double Strand Breaks Thymidylate_Stress->DNA_Breaks ATM_ATR ATM / ATR Activation DNA_Breaks->ATM_ATR Sensed by Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Stabilization & Phosphorylation ATM_ATR->p53 Phosphorylates G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest Induces p53->G2M_Arrest Contributes to Apoptosis_Induction Apoptosis p53->Apoptosis_Induction Induces

Caption: DNA damage response pathway activated by thymidylate stress.

References

Application Notes and Protocols for CB 3717 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[3] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells. Its cytotoxicity is primarily mediated through this targeted inhibition.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including murine leukemia and human lung carcinoma xenografts. This document provides detailed application notes and protocols for the administration of this compound in animal models, focusing on established methodologies and key experimental considerations.

Mechanism of Action

This compound acts as a tight-binding inhibitor of thymidylate synthase.[1] The inhibition of TS leads to a cascade of intracellular events culminating in apoptosis. A key consequence of TS inhibition is the accumulation of deoxyuridine triphosphate (dUTP).[4] This increase in the dUTP/dTTP ratio results in the misincorporation of uracil into DNA. DNA glycosylases then recognize and excise the uracil bases, leading to the formation of apyrimidinic sites. The subsequent repair process can result in DNA strand breaks, ultimately triggering apoptosis and inhibiting cell growth.[4]

Furthermore, this compound is metabolized intracellularly to polyglutamate derivatives. These polyglutamated forms are even more potent inhibitors of TS than the parent compound and are retained within the cell for longer periods, contributing significantly to the sustained cytotoxic effect of this compound.[2]

Signaling Pathway of this compound-Induced Cell Death

CB3717_Pathway This compound Mechanism of Action CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibition dUMP_to_dTMP dUMP -> dTMP dUTP_pool dUTP Pool Accumulation TS->dUTP_pool Leads to (indirectly) dTTP_pool dTTP Pool Depletion dUMP_to_dTMP->dTTP_pool Leads to DNA_synthesis DNA Synthesis dTTP_pool->DNA_synthesis Inhibition of Uracil_misincorporation Uracil Misincorporation into DNA dUTP_pool->Uracil_misincorporation Leads to Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition contributes to DNA_damage DNA Strand Breaks Uracil_misincorporation->DNA_damage Results in DNA_damage->Apoptosis Induces L1210_Workflow L1210 Murine Leukemia Model Workflow start Start cell_culture Culture L1210 cells start->cell_culture cell_prep Prepare cell suspension in PBS (e.g., 1x10^6 cells/mL) cell_culture->cell_prep injection Inject L1210 cells intraperitoneally into DBA/2 mice cell_prep->injection tumor_establishment Allow 2 days for leukemia to establish injection->tumor_establishment randomization Randomize mice into treatment and control groups tumor_establishment->randomization treatment Administer this compound (e.g., 125-200 mg/kg/day, IP) or vehicle for 5 days randomization->treatment monitoring Monitor survival, body weight, and signs of toxicity daily treatment->monitoring endpoint Endpoint: Survival analysis (e.g., >120 days) monitoring->endpoint end End endpoint->end A549_Workflow A549 Xenograft Model Workflow start Start cell_culture Culture A549 cells start->cell_culture cell_prep Prepare cell suspension in PBS/Matrigel (e.g., 5x10^6 cells/100 µL) cell_culture->cell_prep injection Inject A549 cells subcutaneously into the flank of nude mice cell_prep->injection tumor_growth Monitor tumor growth until palpable injection->tumor_growth randomization Randomize mice into groups when tumors reach a specific volume tumor_growth->randomization treatment Administer this compound or vehicle randomization->treatment monitoring Monitor tumor volume, body weight, and signs of toxicity treatment->monitoring endpoint Endpoint: Tumor growth inhibition, final tumor weight, and/or survival monitoring->endpoint end End endpoint->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CB 3717-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate nephrotoxicity associated with the experimental thymidylate synthase inhibitor, CB 3717.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1][2] By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its cytotoxic effects are significantly enhanced through intracellular polyglutamylation, which traps the drug inside the cell and increases its inhibitory activity against TS.

Q2: What is the underlying cause of this compound-induced nephrotoxicity?

A2: The primary cause of nephrotoxicity associated with this compound is its low aqueous solubility, particularly in acidic environments.[1] This can lead to the precipitation of the drug within the renal tubules, causing physical obstruction and subsequent kidney damage. This is considered the dose-limiting toxicity of this compound.[1]

Q3: What are the common signs of nephrotoxicity in preclinical models treated with this compound?

A3: In preclinical studies, signs of nephrotoxicity include persistent renal damage and renal scarring. More sensitive indicators of impaired renal function than plasma urea and creatinine concentrations include a reduction in the glomerular filtration rate (GFR).

Q4: What is the primary strategy to mitigate this compound-induced nephrotoxicity?

A4: The main strategy to prevent this compound-induced nephrotoxicity is the induction of alkaline diuresis.[1] By increasing the pH of the urine, the solubility of this compound is enhanced, which helps to prevent its precipitation in the renal tubules.[1]

Q5: Are there less nephrotoxic alternatives to this compound?

A5: Yes, the challenges with this compound's nephrotoxicity led to the development of analogues with improved water solubility and a better safety profile. One such notable analogue is ICI D1694, also known as raltitrexed, which does not exhibit the same dose-limiting nephrotoxicity as this compound.

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during experiments with this compound.

Issue 1: Observed signs of renal toxicity in animal models (e.g., weight loss, altered urine output).

Potential Cause Troubleshooting Step Rationale
Drug Precipitation in Renal Tubules Implement an alkaline diuresis protocol. Administer sodium bicarbonate to raise and maintain urinary pH above 7.0.Increasing urinary pH enhances the solubility of this compound, preventing its precipitation and subsequent renal damage.
Dehydration Ensure adequate hydration of the animals. Provide free access to water and consider administering supplemental fluids (e.g., saline) prior to and during this compound treatment.Proper hydration promotes urine flow, which helps to flush the renal tubules and reduce the concentration of this compound.
Inaccurate Dosing Re-verify dose calculations and the concentration of the dosing solution.Overdosing can exacerbate the risk of nephrotoxicity.

Issue 2: High variability in nephrotoxicity markers between experimental subjects.

Potential Cause Troubleshooting Step Rationale
Inconsistent Urine pH Standardize the alkaline diuresis protocol. Ensure consistent administration of the alkalinizing agent and regular monitoring of urine pH.Variability in urinary pH will lead to inconsistent solubilization of this compound and, therefore, variable levels of nephrotoxicity.
Differences in Hydration Status Acclimatize animals and ensure consistent access to water. Monitor water intake if necessary.Dehydrated animals are more susceptible to drug-induced kidney injury.
Underlying Subclinical Renal Conditions Use healthy, age-matched animals from a reputable supplier. Consider a baseline renal function screen for long-term or critical studies.Pre-existing renal impairment can increase susceptibility to nephrotoxicity.

Issue 3: Difficulty in assessing the extent of renal injury.

Potential Cause Troubleshooting Step Rationale
Insensitive Biomarkers Utilize more sensitive and specific measures of renal function and injury. Measure Glomerular Filtration Rate (GFR) using inulin clearance and assess urinary biomarkers like KIM-1, clusterin, or osteopontin.Standard markers like serum creatinine and BUN may not detect early or mild kidney injury. GFR is the gold standard for assessing renal function, and novel biomarkers can indicate tubular damage.
Improper Sample Collection/Handling Follow standardized protocols for blood and urine collection and processing. For biomarker analysis, ensure samples are stored correctly to prevent degradation.Accurate and reproducible measurements depend on high-quality samples.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₃N₅O₆
Molecular Weight 477.47 g/mol
Solubility Soluble in DMSO. Poor aqueous solubility, especially in acidic conditions.

Table 2: Preclinical Dosing and Observed Toxicities of this compound

Species Dose Range Primary Observed Toxicities Reference
Mouse50-200 mg/kg (single bolus)Dose-dependent renal damage (persistent), renal scarring
Human400-500 mg/m² (with alkaline diuresis)Hepatotoxicity, malaise, reduced incidence of nephrotoxicity[1]

Section 4: Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Nephrotoxicity and Mitigation with Alkaline Diuresis in Mice

  • Animal Model: Use age- and weight-matched male BALB/c mice.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (e.g., 100 mg/kg, administered intraperitoneally).

    • Group 3: this compound (100 mg/kg) + Alkaline Diuresis.

  • Alkaline Diuresis Protocol (for Group 3):

    • 24 hours prior to this compound administration, provide drinking water supplemented with 5% sodium bicarbonate.

    • On the day of the experiment, administer a bolus of sodium bicarbonate solution (e.g., 1 mEq/kg, intraperitoneally) 30 minutes before this compound injection.

    • Continue providing sodium bicarbonate-supplemented drinking water throughout the study period.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO, then dilute in saline) and administer via intraperitoneal injection.

  • Monitoring:

    • Monitor body weight and clinical signs of toxicity daily.

    • Collect urine at baseline and specified time points post-treatment to measure pH and biomarkers of kidney injury (e.g., KIM-1, NGAL).

    • At the end of the study, collect blood for serum creatinine and BUN analysis.

    • Measure Glomerular Filtration Rate (GFR) using the FITC-inulin clearance method (see Protocol 2).

  • Histopathology: At the end of the study, perfuse and collect kidneys for histopathological analysis (e.g., H&E staining) to assess for tubular damage, necrosis, and crystal deposition.

Protocol 2: Measurement of Glomerular Filtration Rate (GFR) by FITC-Inulin Clearance in Conscious Mice

  • Preparation of FITC-Inulin:

    • Prepare a 5% solution of FITC-inulin in sterile 0.9% saline.

    • Dialyze the solution against saline for 24 hours to remove any unbound FITC.

    • Sterilize the solution by filtration through a 0.22 µm filter.

  • Animal Preparation:

    • Briefly anesthetize the mouse (e.g., with isoflurane).

  • Injection:

    • Administer a single bolus of the FITC-inulin solution (e.g., 3.74 µL/g body weight) via retro-orbital injection.

  • Blood Sampling:

    • Collect approximately 20 µL of blood into heparinized capillary tubes from the saphenous vein at multiple time points post-injection (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes).

    • Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement:

    • Dilute 10 µL of plasma with 40 µL of 500 mM HEPES buffer (pH 7.4).

    • Measure the fluorescence of the diluted plasma using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

  • GFR Calculation:

    • Plot the plasma fluorescence intensity against time.

    • Fit the data to a two-phase exponential decay curve.

    • Calculate GFR using the formula: GFR = I / (A/α + B/β), where I is the injected dose of FITC-inulin, A and B are the y-intercepts, and α and β are the rate constants for the two decay phases.

Protocol 3: In Vitro Assessment of this compound Cytotoxicity in Human Kidney Proximal Tubule (HK-2) Cells

  • Cell Culture:

    • Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding:

    • Seed HK-2 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere and reach about 70% confluency (approximately 48 hours).

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound in culture medium to achieve the desired final concentrations.

    • Expose the cells to the different concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for nephrotoxicity (e.g., cisplatin).

  • Endpoint Assays:

    • Cell Viability: Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.

    • Biomarker Release: Collect the culture supernatant to measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), clusterin, and osteopontin using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the IC₅₀ value for cell viability.

    • Quantify the concentration-dependent release of nephrotoxicity biomarkers.

Section 5: Visualizations

CB3717_Mechanism_of_Action cluster_0 Cellular Environment CB3717_ext This compound (extracellular) CB3717_int This compound (intracellular) CB3717_ext->CB3717_int Transport Polyglutamates This compound Polyglutamates CB3717_int->Polyglutamates Polyglutamylation TS Thymidylate Synthase (TS) Polyglutamates->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Catalysis dUTP dUTP dUMP->dUTP Accumulation DNA_synthesis DNA Synthesis dTMP->DNA_synthesis DNA_damage Uracil Misincorporation into DNA dUTP->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Nephrotoxicity_Pathway cluster_1 This compound Induced Nephrotoxicity CB3717_admin This compound Administration Low_solubility Poor Aqueous Solubility CB3717_admin->Low_solubility Precipitation This compound Precipitation in Renal Tubules Low_solubility->Precipitation Acidic_urine Acidic Urine (pH < 7) Acidic_urine->Precipitation Obstruction Tubular Obstruction Precipitation->Obstruction Damage Renal Tubular Damage Obstruction->Damage Reduced_GFR Decreased GFR Damage->Reduced_GFR

Caption: Pathway of this compound-induced nephrotoxicity.

Mitigation_Workflow cluster_2 Experimental Workflow for Mitigating Nephrotoxicity Start Start Experiment Alkaline_diuresis Induce Alkaline Diuresis (e.g., Sodium Bicarbonate) Start->Alkaline_diuresis Monitor_pH Monitor Urine pH > 7.0 Alkaline_diuresis->Monitor_pH Administer_CB3717 Administer this compound Monitor_pH->Administer_CB3717 Monitor_toxicity Monitor for Toxicity (Clinical Signs, Biomarkers) Administer_CB3717->Monitor_toxicity Assess_GFR Assess Renal Function (GFR) Monitor_toxicity->Assess_GFR Histology Histopathological Analysis Assess_GFR->Histology End End of Study Histology->End

Caption: Workflow for mitigating this compound nephrotoxicity.

References

CB 3717 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB 3717. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quinazoline-based antifolate compound that acts as a potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to an accumulation of deoxyuridine triphosphate (dUTP).[4] This accumulation results in the misincorporation of uracil into DNA, which in turn triggers DNA repair mechanisms that lead to DNA strand breaks and ultimately, inhibition of cell growth and apoptosis.

Q2: What are the primary solubility issues with this compound?

This compound is known to have poor solubility in aqueous solutions, particularly under acidic conditions.[1] This poor solubility was a significant factor in the dose-limiting nephrotoxicity observed in early clinical trials, which was attributed to the precipitation of the drug in the renal tubules.[1] For laboratory use, this compound is soluble in dimethyl sulfoxide (DMSO).[5]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Preparing a high-concentration stock allows for the addition of a minimal volume of DMSO to your experiment, thereby reducing potential solvent-induced artifacts.

Q4: I'm observing precipitation when I dilute my this compound DMSO stock in my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Rapid mixing: Add the DMSO stock directly to the medium and mix quickly and thoroughly by vortexing or gentle inversion to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Stepwise dilution: Instead of adding the concentrated stock directly to a large volume of medium, try a serial dilution approach. First, dilute the stock in a smaller volume of medium, and then add this intermediate dilution to the final volume.

  • Lower the stock concentration: If precipitation persists, consider preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your culture, so it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.1%).

  • Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates.

Q5: What is the stability of this compound in solution?

As a solid, this compound is stable for over three years when stored properly.[5] Stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5] The stability of this compound in aqueous solutions, such as cell culture media, is less well-documented. As a folate analog, its stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents. It is recommended to prepare fresh dilutions of this compound in your experimental medium for each experiment and to avoid prolonged storage of aqueous solutions.

Troubleshooting Guides

Problem: Inconsistent experimental results with this compound.
  • Potential Cause 1: Inaccurate stock solution concentration.

    • Solution: Ensure accurate weighing of the compound and precise measurement of the DMSO volume. Use a calibrated balance and pipettes. Refer to the quantitative data tables below for preparing stock solutions.

  • Potential Cause 2: Degradation of this compound.

    • Solution: Store the solid compound and DMSO stock solutions at the recommended temperatures and protect them from light. Prepare fresh dilutions in aqueous media for each experiment.

  • Potential Cause 3: Precipitation of the compound.

    • Solution: Follow the recommendations in FAQ Q4 to prevent precipitation. Visually inspect your final solution for any signs of precipitation before adding it to your cells.

Problem: High background toxicity in vehicle control.
  • Potential Cause: High concentration of DMSO.

    • Solution: Determine the maximum tolerable concentration of DMSO for your cell line. Typically, this is 0.1% or lower. Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to your culture. Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments.

Quantitative Data

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound for 1 mL of DMSOMass of this compound for 5 mL of DMSOMass of this compound for 10 mL of DMSO
1 mM0.477 mg2.387 mg4.775 mg
5 mM2.387 mg11.937 mg23.874 mg
10 mM4.775 mg23.874 mg47.748 mg
50 mM23.874 mg119.370 mg238.740 mg

Based on a molecular weight of 477.47 g/mol . Adjust calculations based on the purity of your specific batch.

Table 2: Storage and Stability of this compound

FormStorage TemperatureShelf Life
Solid Powder-20°C (long-term) or 4°C (short-term)> 3 years
DMSO Stock Solution-20°CMonths to years
DMSO Stock Solution4°CDays to weeks
Aqueous Solution4°C or 37°CRecommended to be prepared fresh for each use

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh 4.775 mg of this compound powder.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution directly into the medium.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).

  • Use the freshly prepared working solution immediately.

Visualizations

CB3717_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA_synthesis DNA Synthesis dTMP->DNA_synthesis dUTP dUTP (Accumulates) DNA_damage Uracil Misincorporation & DNA Strand Breaks dUTP->DNA_damage Growth_inhibition Cell Growth Inhibition & Apoptosis DNA_damage->Growth_inhibition

Caption: this compound inhibits thymidylate synthase, leading to DNA damage.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Prepare Aliquots (10 mM Stock) dissolve->stock store 4. Store at -20°C stock->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Dilute in Pre-warmed Medium thaw->dilute treat 7. Treat Cells dilute->treat analyze 8. Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound in experiments.

Troubleshooting_Logic start Precipitation Observed? warm Is Medium Pre-warmed? start->warm Yes no_precip No Precipitation start->no_precip No mix Rapid Mixing? warm->mix Yes warm_yes Pre-warm Medium warm->warm_yes No stock_conc Try Lower Stock Conc.? mix->stock_conc Yes mix_yes Ensure Rapid Mixing mix->mix_yes No stepwise Use Stepwise Dilution stock_conc->stepwise No resolve Issue Resolved stock_conc->resolve Yes stepwise->resolve warm_yes->mix mix_yes->stock_conc stock_yes Lower Stock Conc.

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing CB 3717 Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CB 3717 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent quinazoline-based antifolate that acts as a specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] By competitively inhibiting the binding of the natural substrate, 5,10-methylenetetrahydrofolate, to TS, this compound depletes the intracellular pool of dTMP.[3] This leads to an imbalance of deoxynucleotides, an accumulation of dUMP, and ultimately, DNA damage and inhibition of cell growth.[2][4]

Q2: How should I prepare a stock solution of this compound?

This compound has poor solubility in aqueous solutions, particularly under acidic conditions, which can lead to precipitation. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For long-term storage, store the DMSO stock solution at -20°C or -80°C. When preparing working concentrations, dilute the DMSO stock in a pre-warmed cell culture medium and mix thoroughly to avoid precipitation.

Q3: What are typical starting concentrations for in vitro assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a reasonable starting point for a dose-response experiment would be in the low micromolar range. For example, the IC50 (the concentration that inhibits 50% of cell growth) for the A549 human lung carcinoma cell line is approximately 3 µM, while for the L1210 mouse leukemia cell line, it is around 50 µM.[2] It is important to note that the intracellularly polyglutamated forms of this compound are significantly more potent inhibitors of thymidylate synthase.

Q4: How long should I incubate cells with this compound?

The incubation time will depend on the specific experimental goals and the cell line's doubling time. For cell viability or proliferation assays, a 24 to 72-hour incubation period is common to observe a significant effect on cell growth.[5] For mechanistic studies looking at more immediate effects on nucleotide pools or DNA damage, shorter incubation times may be appropriate.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium Poor solubility of this compound, especially at higher concentrations or in acidic medium.Prepare a high-concentration stock solution in DMSO. When diluting to the final working concentration, add the this compound stock to pre-warmed media and mix vigorously. Avoid preparing large volumes of working solution that will sit for extended periods. Consider using a serum-containing medium, as proteins can sometimes help to stabilize compounds.
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of this compound.Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. Ensure complete mixing of the this compound working solution before adding to the wells.
No significant effect on cell viability Cell line may be resistant to this compound. Insufficient drug concentration or incubation time. Drug degradation.Verify the sensitivity of your cell line to other antifolate drugs. Perform a dose-response experiment with a wider range of concentrations and consider extending the incubation time. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Mechanisms of resistance to antifolates can include impaired drug transport into the cell, decreased polyglutamylation, or increased expression of the target enzyme, thymidylate synthase.[6]
Unexpectedly high cytotoxicity at low concentrations Error in calculating dilutions. Cell line is highly sensitive to thymidylate synthase inhibition.Double-check all calculations for stock and working solution dilutions. If the cell line is known to be highly proliferative, it may be more sensitive to DNA synthesis inhibitors. Perform a preliminary experiment with a broad range of very low concentrations to determine the optimal range.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Carcinoma~ 3[2]
L1210Mouse Leukemia~ 50

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in fresh medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

CB3717_Pathway cluster_0 De Novo dTMP Synthesis cluster_1 DNA Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-CH2-THF CH2THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF dTTP dTTP dTMP->dTTP Phosphorylation DNA DNA dTTP->DNA DNA Polymerase CB3717 This compound CB3717->Inhibition Inhibition->TS

Caption: Mechanism of action of this compound, inhibiting thymidylate synthase.

Experimental Workflow for this compound In Vitro Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) D Prepare Serial Dilutions of this compound A->D B Cell Culture (e.g., A549, L1210) C Seed Cells in 96-well Plate B->C E Treat Cells with This compound C->E D->E F Incubate (24-72 hours) E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate % Viability and IC50 H->I Troubleshooting_Logic Start Unexpected Results (No effect or high toxicity) Check_Conc Verify Drug Concentration Calculations Start->Check_Conc Check_Sol Check for Precipitation Check_Conc->Check_Sol Correct Redo_Dilutions Recalculate and Prepare Fresh Dilutions Check_Conc->Redo_Dilutions Incorrect Check_Cells Assess Cell Health and Density Check_Sol->Check_Cells No Precipitate Prepare_Fresh Prepare Fresh Working Solution Immediately Before Use Check_Sol->Prepare_Fresh Precipitate Observed Check_Incubation Review Incubation Time Check_Cells->Check_Incubation Consistent Adjust_Seeding Adjust Seeding Density Check_Cells->Adjust_Seeding Inconsistent Consider_Resistance Consider Cell Line Resistance Check_Incubation->Consider_Resistance Appropriate Time_Course Perform a Time-Course Experiment Check_Incubation->Time_Course Too Short/ Too Long Optimize_Assay Optimize Assay Parameters Consider_Resistance->Optimize_Assay Redo_Dilutions->Start Prepare_Fresh->Start Adjust_Seeding->Start Time_Course->Start

References

Technical Support Center: Troubleshooting Resistance to CB 3717 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting resistance to the thymidylate synthase inhibitor, CB 3717. This guide is designed for researchers, scientists, and drug development professionals to identify and address potential mechanisms of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] By inhibiting TS, this compound depletes the cellular pool of dTMP, leading to the cessation of DNA replication and cell death.[3][4] The growth inhibitory effects of this compound can be reversed by the addition of thymidine, confirming its specific action on the thymidylate synthesis pathway.[1]

Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?

A2: Resistance to antifolates like this compound can arise through several mechanisms:

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for this compound into cells, can limit its intracellular concentration.[2][5][6]

  • Decreased Polyglutamylation: this compound is metabolized intracellularly by folylpolyglutamate synthetase (FPGS). Polyglutamylation traps the drug inside the cell and increases its inhibitory effect on TS.[2] Decreased FPGS activity or inactivating mutations in the FPGS gene can lead to resistance.[7][8]

  • Target Enzyme Alterations:

    • Overexpression/Gene Amplification: An increase in the expression of thymidylate synthase (TS), often due to gene amplification, can effectively "soak up" the inhibitor, requiring higher concentrations of this compound to achieve a cytotoxic effect.[3][9][10]

    • Mutations: Mutations in the TYMS gene that alter the drug-binding site can reduce the affinity of this compound for TS, thereby diminishing its inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell.[11][12]

Q3: Is there known cross-resistance between this compound and other antifolates or chemotherapeutic agents?

A3: Methotrexate (MTX)-resistant cell lines have shown a low level of cross-resistance to this compound.[1] However, cell lines resistant to the lipophilic antifolate trimetrexate (TMQ) may remain sensitive to this compound, as they do not share the same transport pathway.[1] Importantly, there is generally no cross-resistance observed between this compound and platinum-based drugs like cisplatin.[13]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: The IC50 value of this compound in my cell line has significantly increased.

  • Possible Cause: This is the primary indicator of acquired resistance. The underlying cause is likely one of the mechanisms described in FAQ 2.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental, sensitive cell line.

    • Investigate the Target Enzyme:

      • Quantitative PCR (qPCR) and Western Blot: Measure the mRNA and protein expression levels of thymidylate synthase (TS) in your resistant cell line and compare them to the parental line.[14] A significant increase in TS expression is a strong indicator of target overexpression.[9][15]

      • Enzyme Activity Assay: Measure the catalytic activity of TS in cell lysates.[16] Increased activity in the resistant line, even with normalized protein levels, could suggest a more efficient enzyme.

      • Gene Sequencing: Sequence the TYMS gene to check for mutations in the drug-binding site.

    • Analyze Drug Transport:

      • Drug Uptake Assay: Use radiolabeled this compound or a fluorescent analog to measure its uptake in resistant versus sensitive cells.[17][18] Reduced uptake points to a transport defect.

      • qPCR and Western Blot for RFC: Quantify the expression of the reduced folate carrier (SLC19A1).[19]

    • Assess Polyglutamylation:

      • FPGS Activity Assay: Measure the activity of folylpolyglutamate synthetase in cell lysates.[20]

      • qPCR and Western Blot for FPGS: Determine the expression levels of FPGS.

      • Analysis of Intracellular Drug Metabolites: Use techniques like HPLC to determine the extent of this compound polyglutamylation in the cells.

Problem 2: My cells show increased TS expression. How can I confirm this is the cause of resistance?

  • Possible Cause: Overexpression of the target enzyme, thymidylate synthase, is a common mechanism of resistance to TS inhibitors.[10][21]

  • Troubleshooting Steps:

    • Correlate Expression with Resistance: Establish a clear correlation between the level of TS protein overexpression and the fold-increase in the IC50 value for this compound.

    • Gene Amplification Analysis: Use Fluorescence In Situ Hybridization (FISH) or digital karyotyping to determine if the increased expression is due to amplification of the TYMS gene.[3][22][23]

    • siRNA Knockdown: Use siRNA to transiently knock down TYMS expression in the resistant cells. A subsequent decrease in the IC50 of this compound would confirm that TS overexpression is a key driver of the resistance.

Problem 3: I suspect a drug transport issue. How can I investigate this further?

  • Possible Cause: Impaired uptake of this compound is a likely cause of resistance, often due to changes in the reduced folate carrier (RFC).[5][6][24]

  • Troubleshooting Steps:

    • Competitive Uptake Assay: Perform a competitive uptake assay with known RFC substrates like methotrexate to see if the transport of this compound is inhibited.[5]

    • Sequence the RFC Gene: Sequence the SLC19A1 gene to identify any mutations that could affect transporter function.

    • Test Sensitivity to Other Antifolates: If your cells are resistant to this compound due to an RFC defect, they will likely also show resistance to other antifolates that rely on this transporter, such as methotrexate.[8]

Data Summary

Cell LineDrugResistance Factor (Fold Increase in IC50)Mechanism of ResistanceReference
MOLT-3/MTX200This compound10Cross-resistance from MTX resistance[1]
MOLT-3/MTX10,000This compound10Cross-resistance from MTX resistance[1]
H630-R15-FU11TS Gene Amplification[9]
H630-R105-FU29TS Gene Amplification[9]
H630-R5-FU27TS Gene Amplification[9]

Experimental Protocols

Protocol 1: Assessment of Thymidylate Synthase (TS) Expression by Western Blot

  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[15]

Protocol 2: Drug Uptake Assay

  • Cell Seeding: Seed an equal number of sensitive and resistant cells into multi-well plates and allow them to adhere overnight.

  • Drug Incubation: Treat the cells with a known concentration of radiolabeled this compound for various time points (e.g., 15, 30, 60 minutes).

  • Washing: Aspirate the drug-containing medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Quantification: Measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Normalization: Normalize the radioactivity counts to the total protein content of each sample.

  • Analysis: Compare the rate and total amount of drug uptake between the sensitive and resistant cell lines.

Visualizations

G cluster_0 This compound Signaling Pathway CB3717_ext This compound (extracellular) RFC Reduced Folate Carrier (RFC) CB3717_ext->RFC Uptake CB3717_int This compound (intracellular) RFC->CB3717_int FPGS FPGS CB3717_int->FPGS CB3717_poly This compound (polyglutamated) FPGS->CB3717_poly Polyglutamylation TS Thymidylate Synthase (TS) CB3717_poly->TS dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn

Caption: Mechanism of action of this compound.

G cluster_1 Troubleshooting Workflow for this compound Resistance start Increased IC50 of this compound Observed check_TS Assess TS Expression & Activity (qPCR, Western, Enzyme Assay) start->check_TS TS_increased TS Overexpressed? check_TS->TS_increased check_transport Assess Drug Transport (Uptake Assay, RFC Expression) TS_increased->check_transport No res_mech_TS Resistance Mechanism: Target Overexpression TS_increased->res_mech_TS Yes transport_impaired Transport Impaired? check_transport->transport_impaired check_poly Assess Polyglutamylation (FPGS Activity/Expression) transport_impaired->check_poly No res_mech_transport Resistance Mechanism: Impaired Uptake transport_impaired->res_mech_transport Yes poly_impaired Polyglutamylation Defect? check_poly->poly_impaired res_mech_poly Resistance Mechanism: Decreased Polyglutamylation poly_impaired->res_mech_poly Yes other_mech Investigate Other Mechanisms (e.g., TS mutations, Efflux pumps) poly_impaired->other_mech No

Caption: A logical workflow for troubleshooting this compound resistance.

G cluster_2 Experimental Workflow for Assessing Resistance start Culture Sensitive & Resistant Cell Lines harvest Harvest Cells for Protein, RNA, and Assays start->harvest protein_analysis Protein Analysis (Western Blot for TS, RFC, FPGS) harvest->protein_analysis rna_analysis RNA Analysis (qPCR for TYMS, SLC19A1, FPGS) harvest->rna_analysis functional_assays Functional Assays (Drug Uptake, Enzyme Activity) harvest->functional_assays data_integration Integrate Data and Identify Mechanism(s) protein_analysis->data_integration rna_analysis->data_integration functional_assays->data_integration

Caption: Workflow for experimental assessment of this compound resistance.

References

Technical Support Center: Mitigating Off-Target Effects of CB3717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of CB3717, a potent thymidylate synthase (TS) inhibitor. Our goal is to equip you with the necessary knowledge and experimental protocols to anticipate, identify, and mitigate these effects in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of CB3717?

A1: CB3717 is a quinazoline antifolate that acts as a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Its on-target effect is the depletion of thymidylate, leading to the inhibition of DNA replication and cell death in rapidly dividing cells, such as cancer cells. The primary off-target toxicities observed in clinical studies are nephrotoxicity (kidney damage) and hepatotoxicity (liver damage). The nephrotoxicity is a dose-limiting factor and is believed to be caused by the precipitation of the drug in the renal tubules due to its low solubility under acidic conditions.[1][2]

Q2: How does the polyglutamation of CB3717 influence its activity and potential for off-target effects?

A2: In a similar way to other antifolates like methotrexate, CB3717 is metabolized intracellularly to polyglutamate forms.[1][3] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the CB3717 molecule. The polyglutamated forms of CB3717 are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods.[1][3] This enhanced intracellular retention and increased potency are crucial for its on-target cytotoxic activity. The role of polyglutamation in the off-target effects of CB3717 is not as well-defined. However, altered intracellular concentrations of the parent drug and its polyglutamated metabolites could potentially influence its toxicological profile.

Q3: What are the initial signs of nephrotoxicity and hepatotoxicity in my in vitro experiments with CB3717?

A3: In cell-based assays, early indicators of nephrotoxicity in renal cell lines (e.g., HK-2, RPTEC/TERT1) can include decreased cell viability, changes in cellular morphology (e.g., rounding, detachment), and the release of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL). For hepatotoxicity in liver cell models (e.g., HepG2, primary hepatocytes), you might observe a reduction in cell viability, increased release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT), and signs of oxidative stress or mitochondrial dysfunction.

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity in Renal Cell Lines

Possible Cause: Precipitation of CB3717 in the cell culture medium, leading to crystal-induced cell damage, mimicking the in vivo nephrotoxicity. The acidic microenvironment often found in dense cell cultures can exacerbate this issue.

Troubleshooting Steps:

  • pH-Dependent Solubility Assessment:

    • Perform a solubility assay to determine the concentration at which CB3717 precipitates at different pH levels relevant to your cell culture conditions (e.g., pH 6.5-7.4).

    • Action: If precipitation is observed at your working concentration and the pH of your culture medium, consider the mitigation strategies below.

  • Media Alkalinization:

    • Informed by the clinical strategy of alkaline diuresis, attempt to slightly increase the pH of your cell culture medium (e.g., to pH 7.6-7.8) using sterile sodium bicarbonate or other appropriate buffers.

    • Action: Monitor cell health and morphology in the alkalinized medium both with and without CB3717 to ensure the pH change itself is not cytotoxic.

  • Lowering CB3717 Concentration:

    • Determine the minimal effective concentration for your on-target studies to reduce the risk of reaching the precipitation threshold.

Issue: Inconsistent Hepatotoxicity Results Across Different Experiments

Possible Cause: Variability in the metabolic capacity of the liver cell model used, or the induction of specific toxicity pathways that are not consistently activated.

Troubleshooting Steps:

  • Characterize Your Cell Model:

    • Ensure the consistent expression of key drug-metabolizing enzymes (e.g., cytochrome P450s) in your chosen liver cell line if metabolic activation is suspected to play a role in toxicity.

    • Action: Consider using primary human hepatocytes or 3D liver models for more physiologically relevant and consistent results.

  • Investigate Mechanisms of Hepatotoxicity:

    • Beyond general cytotoxicity assays (e.g., MTT, LDH), perform mechanistic assays to investigate specific pathways.

    • Action: Conduct assays for oxidative stress (e.g., ROS production), mitochondrial dysfunction (e.g., JC-1 staining for mitochondrial membrane potential), and apoptosis (e.g., caspase-3/7 activity).

  • Screen for Protective Agents:

    • Co-treat cells with CB3717 and known hepatoprotective agents, such as N-acetylcysteine (an antioxidant), to see if the toxicity can be rescued. This can provide insights into the underlying mechanism.

Data Presentation

Table 1: In Vitro Models for Assessing CB3717 Off-Target Effects

Off-Target EffectCell Line ExamplesKey AssaysExpected Outcome of Mitigation
Nephrotoxicity HK-2 (human kidney proximal tubule)Cell Viability (MTT, CellTiter-Glo), KIM-1/NGAL ELISA, Crystal Formation MicroscopyIncreased cell viability, reduced biomarker release, and decreased crystal formation with pH modification.
RPTEC/TERT1 (human renal proximal tubule)Transepithelial Electrical Resistance (TEER)Maintenance of monolayer integrity in the presence of CB3717 with mitigation strategies.
Hepatotoxicity HepG2 (human hepatoma)Cell Viability (LDH release), ALT/AST activity assaysIncreased cell viability and reduced enzyme release with co-treatment of protective agents.
Primary Human HepatocytesOxidative Stress (ROS-Glo), Mitochondrial Toxicity (JC-1)Reduced ROS production and stabilization of mitochondrial membrane potential.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assay of CB3717

Objective: To determine the solubility of CB3717 in aqueous solutions at various pH levels.

Methodology:

  • Solution Preparation: Prepare a series of buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8).

  • Compound Addition: Add an excess amount of solid CB3717 to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of CB3717 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (concentration) of CB3717 against the pH of the buffer.

Protocol 2: In Vitro Mitigation of CB3717-Induced Nephrotoxicity

Objective: To assess whether modification of media pH can mitigate the cytotoxic effects of CB3717 in a renal proximal tubule cell line.

Methodology:

  • Cell Culture: Culture human kidney proximal tubule cells (e.g., HK-2) to confluence in 96-well plates.

  • Media Preparation: Prepare two sets of culture media: one at standard physiological pH (e.g., 7.4) and another at a slightly alkaline pH (e.g., 7.8).

  • CB3717 Treatment: Treat the cells with a range of CB3717 concentrations in both the standard and alkaline pH media. Include vehicle controls for both pH conditions.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • Assessment of Cytotoxicity:

    • Measure cell viability using an MTT or CellTiter-Glo assay.

    • Collect the cell culture supernatant to quantify the release of kidney injury biomarkers (e.g., KIM-1) by ELISA.

    • Visually inspect the wells under a microscope for any crystal formation.

  • Data Analysis: Compare the dose-response curves for cytotoxicity and biomarker release between the standard and alkaline pH conditions.

Protocol 3: Mechanistic Investigation of CB3717-Induced Hepatotoxicity

Objective: To investigate the role of oxidative stress in CB3717-induced hepatotoxicity using a human liver cell line.

Methodology:

  • Cell Culture: Seed HepG2 cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of CB3717. Include a vehicle control and a positive control for oxidative stress (e.g., hydrogen peroxide).

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as DCFDA or a luminogenic substrate-based assay (e.g., ROS-Glo) to measure intracellular ROS levels according to the manufacturer's instructions.

  • Cell Viability Assessment: In a parallel plate, measure cell viability using an LDH release assay to correlate ROS production with cell death.

  • Data Analysis: Normalize the ROS levels to cell viability and compare the levels in CB3717-treated cells to the controls.

Protocol 4: Quantification of Intracellular CB3717 and its Polyglutamates

Objective: To measure the intracellular concentrations of CB3717 and its polyglutamated forms in treated cells.

Methodology:

  • Cell Treatment and Harvesting: Treat cultured cells with CB3717 for a specified time. After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them.

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate proteins using a suitable method, such as the addition of perchloric acid.

  • Sample Preparation: Centrifuge the lysate to pellet the precipitated protein and collect the supernatant containing the drug and its metabolites.

  • HPLC Analysis:

    • Separate the parent CB3717 and its polyglutamate forms using a reversed-phase HPLC method.

    • Use a gradient elution with an appropriate mobile phase (e.g., a mixture of ammonium acetate buffer and acetonitrile).

    • Detect the compounds using UV or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Quantification: Use standard curves of known concentrations of CB3717 and, if available, its polyglutamated forms to quantify their intracellular levels.

Mandatory Visualizations

cluster_0 On-Target Pathway: Thymidylate Synthesis Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP 5,10-methylene-THF CB3717 CB3717 CB3717->TS Inhibition

Caption: On-target signaling pathway of CB3717.

cluster_1 Workflow for Mitigating Nephrotoxicity start High Cytotoxicity in Renal Cells Observed solubility Perform pH-Dependent Solubility Assay start->solubility precipitation Precipitation at Experimental pH? solubility->precipitation alkalinize Test Media Alkalinization (e.g., pH 7.8) precipitation->alkalinize Yes lower_conc Lower CB3717 Concentration precipitation->lower_conc No, but still toxic assess Re-assess Cytotoxicity and Biomarkers alkalinize->assess lower_conc->assess end Optimized Protocol assess->end

Caption: Experimental workflow for mitigating CB3717-induced nephrotoxicity.

cluster_2 Logical Relationship for Hepatotoxicity Investigation start CB3717 Treatment of Hepatocytes cytotoxicity Measure General Cytotoxicity (LDH) start->cytotoxicity mechanistic Investigate Specific Mechanisms start->mechanistic ros Oxidative Stress (ROS Assay) mechanistic->ros mito Mitochondrial Dysfunction (JC-1 Assay) mechanistic->mito apoptosis Apoptosis (Caspase Assay) mechanistic->apoptosis rescue Attempt Rescue with Protective Agents (e.g., N-acetylcysteine) ros->rescue mito->rescue conclusion Identify Key Toxicity Pathway rescue->conclusion

Caption: Logical workflow for investigating CB3717-induced hepatotoxicity.

References

Technical Support Center: Improving the Therapeutic Index of CB 3717

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of CB 3717, a potent inhibitor of thymidylate synthase (TS). The information is designed to address specific issues that may be encountered during experiments aimed at improving its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quinazoline-based antifolate that acts as a potent and specific inhibitor of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By inhibiting TS, this compound depletes the intracellular pool of dTTP, leading to an accumulation of dUTP. This imbalance results in the misincorporation of uracil into DNA, followed by DNA strand breaks and ultimately, cell death. The cytotoxicity of this compound is primarily mediated through this mechanism.

Q2: What are the known dose-limiting toxicities of this compound in clinical trials?

Early clinical studies with this compound identified several dose-limiting toxicities, with nephrotoxicity (kidney damage) being the most significant and dose-limiting. Other observed toxicities include hepatotoxicity (liver damage) and malaise.

Q3: What is the underlying cause of this compound-induced nephrotoxicity?

The primary cause of nephrotoxicity associated with this compound is its low solubility, particularly in acidic environments. This poor solubility can lead to the precipitation of the drug within the renal tubules, causing physical obstruction and damage to the kidney.[1][2] This is a dose-dependent effect.

Q4: How can the nephrotoxicity of this compound be mitigated in an experimental setting?

A key strategy to reduce the risk of nephrotoxicity is the implementation of an alkaline diuresis protocol. This involves hydrating the subject and alkalinizing the urine (to a pH of ≥7.5) through the administration of sodium bicarbonate.[3][4] This increases the solubility of this compound in the urine, preventing its precipitation in the renal tubules and facilitating its excretion.

Q5: Are there analogs of this compound with an improved therapeutic index?

Yes, the significant toxicities of this compound spurred the development of second-generation TS inhibitors with better safety profiles. Notable analogs include:

  • Raltitrexed (Tomudex®, ZD1694): This analog was designed to have increased water solubility, thereby reducing the risk of nephrotoxicity.[5] Clinical trials have shown that raltitrexed does not exhibit the dose-limiting nephrotoxicity seen with this compound. Its primary toxicities are myelosuppression and gastrointestinal side effects.

  • Pemetrexed (Alimta®): Another analog with a modified structure that results in a different toxicity profile, primarily myelosuppression.

Troubleshooting Guides

Problem: High variability in in vitro cytotoxicity assays (IC50 values).

  • Possible Cause 1: Cell Culture Conditions. Variations in media composition, serum concentration, and cell passage number can all affect cell growth rates and drug sensitivity.

    • Solution: Standardize cell culture conditions across all experiments. Ensure consistent media formulation and serum batches. Use cells within a defined passage number range.

  • Possible Cause 2: Drug Solubility. this compound has poor aqueous solubility. If not properly dissolved, the actual drug concentration in the assay may be lower than intended.

    • Solution: Prepare stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting into the culture medium. Visually inspect for any precipitation.

  • Possible Cause 3: Assay Duration. The cytotoxic effects of antifolates can be time-dependent.

    • Solution: Optimize the incubation time for your specific cell line. A 72-hour incubation is common, but may need to be adjusted.

Problem: Lack of correlation between in vitro potency and in vivo efficacy.

  • Possible Cause 1: Pharmacokinetics. this compound's in vivo efficacy is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid clearance can limit its antitumor effect.

    • Solution: Conduct pharmacokinetic studies in your animal model to determine the drug's plasma concentration and half-life. This will help in designing an optimal dosing schedule.

  • Possible Cause 2: Polyglutamylation. this compound is converted intracellularly to polyglutamated forms, which are more potent inhibitors of TS and are retained within the cell for longer periods. The efficiency of this process can vary between cell lines and in vivo tumors.

    • Solution: If possible, measure the intracellular levels of this compound and its polyglutamated metabolites in your experimental models.

  • Possible Cause 3: In vivo Toxicity. The dose required for tumor inhibition in an animal model may be too toxic, leading to a narrow therapeutic window.

    • Solution: Perform a dose-escalation study in your animal model to determine the maximum tolerated dose (MTD). Consider co-administration with agents that mitigate toxicity, such as those used in an alkaline diuresis protocol.

Data Presentation

Table 1: In Vitro Cytotoxicity of Thymidylate Synthase Inhibitors

CompoundCell LineIC50 (µM)
Pemetrexed NCI-H1666 (Bronchioloalveolar Carcinoma)0.08
NCI-H3255 (Adenocarcinoma)0.05
NCI-H441 (Adenocarcinoma)5.93
MSTO-211H (Mesothelioma)0.0318
TCC-MESO-2 (Mesothelioma)0.0323
Raltitrexed L1210 (Murine Leukemia)0.009

Table 2: Clinical Toxicity Profile of Raltitrexed (as a this compound Analog)

Adverse Event (Grade 3/4)Incidence (%)
Nausea/Vomiting up to 13
Diarrhea up to 14
Leucopenia 14
Anemia 9
Asthenia (Weakness) up to 18
Increased Hepatic Transaminases 10

Experimental Protocols

1. Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

  • Principle: This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2THF) during the dUMP to dTMP conversion.

  • Methodology:

    • Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol (DTT), EDTA, dUMP, and the enzyme source (purified TS or cell lysate).

    • Add the inhibitor (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the cofactor, CH2THF.

    • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the inhibitory potency of the compound.

2. Cell Growth Inhibition Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubate for a predetermined period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Alkaline Diuresis Protocol (General)

  • Principle: To increase urinary pH and output to enhance the renal clearance of acidic drugs and prevent their precipitation in the renal tubules.

  • Methodology:

    • Hydration: Initiate intravenous fluid administration (e.g., normal saline or 5% dextrose) to establish a good urine flow (target >300 mL/hr).[3]

    • Alkalinization: Administer sodium bicarbonate intravenously. This can be given as an initial bolus (e.g., 1-2 mEq/kg) followed by a continuous infusion (e.g., 150 mEq in 1 L of 5% dextrose at 200-250 mL/hr).[3]

    • Monitoring:

      • Frequently monitor urine pH with a target of ≥7.5.

      • Monitor serum electrolytes, particularly potassium, as hypokalemia can occur. Supplement with potassium chloride as needed to maintain serum levels.

      • Monitor fluid balance to avoid fluid overload.

    • Duration: Continue the protocol until the drug is expected to be cleared and the risk of nephrotoxicity has subsided.

Visualizations

signaling_pathway cluster_0 De Novo dTMP Synthesis cluster_1 This compound Action cluster_2 Downstream Effects dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-CH2THF CH2THF->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF dTTP_depletion dTTP Depletion TS->dTTP_depletion CB3717 This compound CB3717->TS Inhibition dUTP_accumulation dUTP Accumulation CB3717->dUTP_accumulation uracil_misincorporation Uracil Misincorporation into DNA dUTP_accumulation->uracil_misincorporation dna_damage DNA Strand Breaks uracil_misincorporation->dna_damage cell_death Cell Death dna_damage->cell_death

Caption: Mechanism of action of this compound.

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add this compound (various concentrations) seed_cells->add_drug incubate Incubate (e.g., 72 hours) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an MTT-based cell growth inhibition assay.

logical_relationship cluster_problem Problem cluster_solution Solutions cb3717 This compound low_solubility Low Solubility (especially in acidic pH) cb3717->low_solubility precipitation Precipitation in Renal Tubules low_solubility->precipitation nephrotoxicity Nephrotoxicity precipitation->nephrotoxicity alkaline_diuresis Alkaline Diuresis increased_solubility Increased Solubility in Urine alkaline_diuresis->increased_solubility reduced_precipitation Reduced Precipitation increased_solubility->reduced_precipitation reduced_nephrotoxicity Reduced Nephrotoxicity reduced_precipitation->reduced_nephrotoxicity analog_dev Analog Development (e.g., Raltitrexed) improved_solubility Improved Water Solubility analog_dev->improved_solubility improved_solubility->reduced_precipitation

Caption: Strategies to mitigate this compound-induced nephrotoxicity.

References

CB 3717 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CB 3717. It includes troubleshooting guides for common experimental issues, frequently asked questions regarding its properties and handling, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Issue: Precipitation of this compound in Cell Culture Media

  • Question: I observed precipitation after adding my this compound stock solution to the cell culture media. What could be the cause and how can I resolve it?

  • Answer: This is a common issue due to the poor solubility of this compound at physiological pH (around 7.2-7.4).[1] The compound is known to have low solubility under acidic conditions, which can lead to precipitation in standard culture media.

    • Recommendation 1: Check Final Concentration. You may be exceeding the solubility limit of this compound in your media. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line.

    • Recommendation 2: Review Stock Solution Preparation. Ensure your stock solution, typically prepared in DMSO, is fully dissolved before diluting it into the aqueous culture medium. When diluting, add the stock solution to the medium slowly while gently vortexing to facilitate dispersion.

    • Recommendation 3: pH Adjustment. Although more complex, for in vitro assays (non-cellular), you could consider adjusting the buffer pH. However, for cell-based assays, this is generally not recommended as it can affect cell viability.

Issue: Inconsistent or No Observable Effect of this compound

  • Question: My experiments are showing inconsistent results, or I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

  • Answer: Several factors could contribute to a lack of consistent activity.

    • Possible Cause 1: Compound Instability. Like many folate analogs, this compound can be sensitive to light and temperature.

      • Recommendation: Always prepare fresh dilutions from a frozen stock solution for each experiment. Protect both the stock solution and your experimental plates from light.

    • Possible Cause 2: Cell Line Resistance. Cells can develop resistance to antifolates through mechanisms such as reduced drug uptake, increased drug efflux, or mutations in the target enzyme, thymidylate synthase.

      • Recommendation: Verify the sensitivity of your cell line to other thymidylate synthase inhibitors or antifolates. If resistance is suspected, consider using a different cell line known to be sensitive to this class of drugs.

    • Possible Cause 3: Incorrect Dosing. The effective concentration of this compound can vary significantly between different cell lines.

      • Recommendation: Perform a thorough dose-response experiment to establish the IC50 value for your specific cell line.

Issue: Unexpected Cytotoxicity or Off-Target Effects

  • Question: I am observing higher-than-expected cytotoxicity or effects that don't seem related to thymidylate synthase inhibition. What should I consider?

  • Answer: While this compound is a potent inhibitor of thymidylate synthase, off-target effects or issues with the experimental setup could be at play.

    • Possible Cause 1: Impurities in the Compound. Ensure the purity of your this compound. Impurities could lead to unexpected biological activities.

    • Possible Cause 2: Downstream Effects of Target Inhibition. Inhibition of thymidylate synthase leads to an imbalance in deoxynucleotide pools, specifically an accumulation of dUTP.[2][3] This can result in uracil misincorporation into DNA and subsequent DNA strand breaks, leading to cytotoxicity that might appear more widespread than just cell cycle arrest.[2][3]

    • Possible Cause 3: Synergistic Effects. If you are co-administering other compounds, consider the possibility of synergistic effects. For example, the cytotoxicity of this compound can be potentiated by nucleoside transport inhibitors like dipyridamole.[2][3]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: How should I store solid this compound?

    • A1: For short-term storage (days to weeks), keep the solid compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: this compound is soluble in DMSO. Prepare your stock solution in high-quality, anhydrous DMSO. For short-term storage of the stock solution, 0 - 4°C is acceptable. For long-term storage, aliquot the stock solution into tightly sealed vials and store at -20°C to avoid repeated freeze-thaw cycles.

  • Q3: What is the shelf life of this compound?

    • A3: When stored properly as a solid, the shelf life is greater than 3 years. Stock solutions in DMSO are generally stable for up to one month when stored at -20°C. It is always recommended to prepare fresh working solutions from the stock for each experiment.

Degradation

  • Q4: What is known about the degradation of this compound?

    • A4: this compound is known to have poor solubility and can precipitate in acidic conditions, such as within the renal tubules, which was a cause of nephrotoxicity in clinical trials. While this represents a physical instability, detailed information on its chemical degradation pathways and specific degradation products is not extensively covered in readily available literature. It is advisable to handle the compound with care, protecting it from light and extreme temperatures to minimize potential degradation.

Data Summary

Table 1: Storage and Stability of this compound

FormStorage ConditionDuration
SolidDry, dark at 0 - 4°CShort-term (days to weeks)
SolidDry, dark at -20°CLong-term (months to years)
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)
Stock Solution (in DMSO)-20°C (aliquoted)Long-term (up to one month)

Experimental Protocols

1. Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

This protocol is a representative method based on the principle of monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

  • Principle: Thymidylate synthase converts deoxyuridine monophosphate (dUMP) and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF) to deoxythymidine monophosphate (dTMP) and dihydrofolate (DHF). The formation of DHF can be monitored by the increase in absorbance at 340 nm.

  • Materials:

    • Purified thymidylate synthase enzyme

    • This compound

    • dUMP (deoxyuridine monophosphate)

    • CH₂-THF (N⁵,N¹⁰-methylenetetrahydrofolate)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM β-mercaptoethanol)

    • DMSO (for dissolving this compound)

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare Reagents:

      • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

      • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO without this compound).

      • Prepare stock solutions of dUMP and CH₂-THF in assay buffer.

    • Enzyme Reaction Setup:

      • In a UV-transparent 96-well plate or cuvette, add the following in order:

        • Assay Buffer

        • This compound dilution or vehicle control

        • Purified thymidylate synthase enzyme

      • Incubate for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction:

      • Start the reaction by adding dUMP and CH₂-THF to the wells.

    • Measure Absorbance:

      • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for a total of 10-20 minutes.

    • Data Analysis:

      • Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.

      • Plot the reaction rate (or % inhibition) against the concentration of this compound to determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol outlines a common method to assess the effect of this compound on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Seeding:

      • Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound from a stock solution in complete medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).

    • Incubation:

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition:

      • Add 10 µL of MTT solution to each well.

      • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization:

      • Carefully remove the medium containing MTT.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Absorbance Measurement:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.

Visualizations

CB3717_Signaling_Pathway cluster_0 De Novo Thymidylate Synthesis cluster_1 Consequences of TS Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dUTP_pool Increased dUTP Pool dUMP->dUTP_pool leads to dTMP dTMP TS->dTMP DHF DHF TS->DHF CH2THF N⁵,N¹⁰-CH₂-THF CH2THF->TS Uracil_misincorporation Uracil Misincorporation into DNA dUTP_pool->Uracil_misincorporation DNA_damage DNA Strand Breaks Uracil_misincorporation->DNA_damage Cell_death Cell Cycle Arrest / Apoptosis DNA_damage->Cell_death CB3717 This compound CB3717->TS

Caption: Signaling pathway of this compound action.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound (serial dilutions) incubate_24h->treat_cells incubate_drug Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Logic start Inconsistent or No Experimental Effect check_precipitation Is there precipitation in the media? start->check_precipitation check_stability Are you using fresh dilutions and protecting from light? check_precipitation->check_stability No solution_precipitation Lower concentration, review stock prep check_precipitation->solution_precipitation Yes check_cell_line Is the cell line known to be sensitive to antifolates? check_stability->check_cell_line Yes solution_stability Prepare fresh solutions, protect from light check_stability->solution_stability No check_dose Have you performed a dose-response experiment? check_cell_line->check_dose Yes solution_cell_line Test with a known inhibitor or use a different cell line check_cell_line->solution_cell_line No solution_dose Perform a dose-response experiment check_dose->solution_dose No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Addressing Poor Aqueous Solubility of CB 3717

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB 3717. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound, a potent thymidylate synthase inhibitor.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: I am having difficulty dissolving this compound for my in vitro cell culture experiments. What is the recommended solvent and procedure?

A1: this compound has very low aqueous solubility. The recommended solvent for preparing stock solutions for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3]

  • Issue: Compound precipitates upon addition to aqueous culture medium.

    • Cause: The final concentration of DMSO in your culture medium may be too low to maintain this compound in solution, or the concentration of this compound is too high.

    • Solution:

      • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM).

      • When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity to your cells. A final DMSO concentration of <0.1% is often recommended.

      • Perform serial dilutions of the stock solution in the culture medium to reach your desired final concentration of this compound. Add the this compound stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.

Q2: I am observing precipitation of this compound in my acidic buffer system. Why is this happening and how can I avoid it?

A2: The solubility of this compound is pH-dependent and it is known to be particularly insoluble under acidic conditions.[2] This is the leading hypothesis for the nephrotoxicity observed in early clinical trials, where the acidic environment of the renal tubules caused the drug to precipitate.[2]

  • Issue: this compound precipitates in buffers with a pH below 7.

  • Solution:

    • Whenever possible, use buffers with a neutral to slightly alkaline pH (pH 7.0-8.0) to dissolve and work with this compound.

    • A 2-desamino analog of this compound was shown to be 5-fold more soluble at pH 5.0 and over 340-fold more soluble at pH 7.4 compared to the parent compound, highlighting the significant impact of pH on the solubility of this class of molecules.[4] While specific data for this compound is not available, this suggests a dramatic increase in solubility with increasing pH.

    • For in vivo studies where acidic precipitation is a concern, co-administration with an alkalinizing agent to raise urinary pH has been explored. Clinical trials have investigated the use of alkaline diuresis to reduce the risk of nephrotoxicity.[2]

Q3: I need to prepare a formulation of this compound for in vivo animal studies. What are some potential formulation strategies to improve its solubility and bioavailability?

A3: Due to its poor aqueous solubility, formulating this compound for in vivo administration requires specialized approaches. Here are a few strategies to consider:

  • Co-solvents: A mixture of solvents can be used to increase the solubility of this compound. A common approach for preclinical in vivo studies is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles such as polyethylene glycol (PEG), propylene glycol, or Tween 80 in saline.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and a favorable safety profile.

  • Liposomes: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it would primarily partition into the lipid bilayer of the liposome.

Q4: My cells are showing signs of toxicity even at low concentrations of this compound. Could this be related to the solvent?

A4: Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Issue: Observed cytotoxicity is not consistent with the expected IC50 of this compound.

  • Solution:

    • Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO used in your drug-treated wells) to account for any solvent-induced toxicity.

    • Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%.

Data Presentation

Table 1: Solubility of this compound and a More Soluble Analog

CompoundpHRelative SolubilityReference
This compoundAcidicPoor (precipitation observed)[2]
2-desamino-10-propargyl-5,8-dideazafolic acid5.05-fold greater than this compound[4]
2-desamino-10-propargyl-5,8-dideazafolic acid7.4>340-fold greater than this compound[4]

Table 2: Potency of this compound and its Polyglutamated Metabolites

CompoundFold Increase in Potency (as TS inhibitors)Reference
This compound diglutamate26[2]
This compound triglutamate87[2]
This compound tetraglutamate119[2]
This compound pentaglutamate114[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 477.47 g/mol . For 1 mL of a 10 mM solution, you will need 4.77 mg of this compound.

  • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Method for In Vivo Formulation using a Co-Solvent System

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure: This is an example formulation and may require optimization for your specific animal model and route of administration.

  • To prepare a 1 mg/mL solution, start with the concentrated DMSO stock of this compound.

  • In a sterile tube, combine the following in order, vortexing well after each addition:

    • 10% DMSO (e.g., 100 µL of a 10 mg/mL stock for a final volume of 1 mL)

    • 40% PEG300 (400 µL)

    • 5% Tween 80 (50 µL)

    • 45% Saline (450 µL)

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Administer the formulation to the animals immediately after preparation.

Mandatory Visualizations

Signaling_Pathway_of_CB3717 cluster_0 Cellular Effects of this compound cluster_1 DNA Damage Response CB3717 This compound TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Methylation (Catalyzed by TS) dUTP dUTP (accumulates) dUMP->dUTP Phosphorylation dTTP dTTP dTMP->dTTP DNA_Synth DNA Synthesis dTTP->DNA_Synth Precursor Uracil_Incorp Uracil Misincorporation into DNA dUTP->Uracil_Incorp BER Base Excision Repair (BER) Pathway Activated Uracil_Incorp->BER SSB Single-Strand Breaks (SSBs) BER->SSB DSB Double-Strand Breaks (DSBs) (at stalled replication forks) SSB->DSB ATM_ATR ATM/ATR Signaling Activated DSB->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis

Caption: Signaling Pathway of this compound Action.

Experimental_Workflow cluster_0 In Vitro Experiment start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock treat_cells Treat Cells with Serial Dilutions of this compound (Final DMSO < 0.5%) prep_stock->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays (e.g., MTT, Western Blot, Flow Cytometry) incubate->assay end End assay->end

Caption: In Vitro Experimental Workflow for this compound.

Logical_Relationship solubility Poor Aqueous Solubility of this compound acidic_pH Especially in Acidic Conditions solubility->acidic_pH formulation_challenge Challenges in In Vivo Formulation solubility->formulation_challenge nephrotoxicity Potential for Nephrotoxicity acidic_pH->nephrotoxicity solubilization_strategies Solubilization Strategies dmso Use of DMSO (for in vitro) solubilization_strategies->dmso alkaline_diuresis Alkaline Diuresis (for in vivo) solubilization_strategies->alkaline_diuresis co_solvents Co-solvents (e.g., PEG, Tween) solubilization_strategies->co_solvents cyclodextrins Cyclodextrin Complexation solubilization_strategies->cyclodextrins liposomes Liposomal Formulation solubilization_strategies->liposomes dmso->solubility alkaline_diuresis->nephrotoxicity co_solvents->formulation_challenge cyclodextrins->formulation_challenge liposomes->formulation_challenge

Caption: Addressing this compound Solubility Challenges.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thymidylate synthase inhibitor, CB 3717. The following information is intended to help mitigate and manage common side effects encountered during preclinical experiments.

Section 1: Nephrotoxicity

Nephrotoxicity is a primary dose-limiting side effect of this compound, largely attributed to the compound's low solubility and potential for precipitation in the renal tubules under acidic conditions.

FAQs and Troubleshooting

Q1: We are observing signs of renal toxicity (e.g., increased serum creatinine, weight loss) in our animal models. What is the likely cause and how can we mitigate this?

A1: The most probable cause of nephrotoxicity is the precipitation of this compound in the renal tubules due to its poor solubility, a phenomenon exacerbated by acidic urine. The primary strategy to counteract this is to induce and maintain alkaline urine throughout the experiment, a process known as urine alkalinization. This increases the solubility of this compound, facilitating its excretion and reducing the risk of crystal formation in the kidneys.

Q2: What is a standard protocol for inducing urine alkalinization in a mouse model being treated with this compound?

A2: Below is a detailed experimental protocol for urine alkalinization, which should be optimized for your specific experimental conditions.

Experimental Protocol: Urine Alkalinization for this compound Administration in Mice

Objective: To induce and maintain a urinary pH of ≥ 7.0 to prevent this compound-induced nephrotoxicity.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 8.4% w/v in sterile water)

  • Hydration fluid (e.g., 0.9% saline or 5% dextrose solution)

  • Urine collection apparatus (e.g., metabolic cages or manual bladder palpation)

  • pH indicator strips or a pH meter

Procedure:

  • Pre-treatment Hydration and Alkalinization (24 hours prior to this compound administration):

    • Administer a bolus of hydration fluid (e.g., 1-2 mL, subcutaneously or intraperitoneally) to ensure adequate hydration.

    • Begin administration of sodium bicarbonate. This can be achieved via:

      • Drinking Water: Supplement drinking water with 50 mM NaHCO₃.

      • Gavage: Administer a solution of NaHCO₃ (e.g., 2 mmol/kg) by oral gavage every 8-12 hours.

      • Parenteral Administration: For more precise control, administer NaHCO₃ solution (e.g., 2 mEq/kg, intraperitoneally) every 8-12 hours.

    • Monitor urine pH every 4-6 hours to ensure the target pH of ≥ 7.0 is reached before this compound administration.

  • This compound Administration:

    • Once target urine pH is confirmed, administer this compound at the desired dose and route.

    • Continue the hydration and alkalinization regimen throughout the duration of this compound treatment.

  • Post-treatment Monitoring (for at least 72 hours post-final this compound dose):

    • Continue the alkalinization and hydration protocol.

    • Monitor urine pH, urine output, body weight, and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.

    • Collect blood samples at specified time points to assess renal function (e.g., serum creatinine and BUN).

Troubleshooting Common Issues with Urine Alkalinization

IssuePotential CauseSuggested Solution
Urine pH remains below 7.0 Insufficient sodium bicarbonate dose or frequency. Dehydration concentrating the urine.Increase the dose or frequency of sodium bicarbonate administration. Ensure adequate hydration by providing supplemental fluids.
Significant weight loss (>15%) May indicate renal damage despite alkalinization or other toxicities.Monitor renal function markers. Consider dose reduction of this compound. Ensure adequate nutrition and hydration.
Variable urine pH readings Inconsistent water/bicarbonate intake.Switch to a more controlled administration route like oral gavage or parenteral injection for sodium bicarbonate.

Workflow for Mitigating this compound-Induced Nephrotoxicity

G start Start Experiment hydration Pre-treatment: Hydration & Alkalinization (24h) start->hydration check_ph Monitor Urine pH (Target: pH >= 7.0) hydration->check_ph check_ph->hydration pH too low admin_cb3717 Administer this compound check_ph->admin_cb3717 pH OK continue_protocol Continue Hydration & Alkalinization admin_cb3717->continue_protocol post_monitoring Post-treatment Monitoring (72h) continue_protocol->post_monitoring end End of Study post_monitoring->end

Caption: Experimental workflow for urine alkalinization to mitigate nephrotoxicity.

Section 2: Hepatotoxicity, Myelosuppression, and Gastrointestinal Toxicity

While nephrotoxicity is often the primary concern, other side effects such as hepatotoxicity, myelosuppression, and gastrointestinal toxicity have been observed.[1]

FAQs and Troubleshooting

Q3: We are observing elevated liver enzymes in our experimental animals. What are the recommended steps for monitoring and managing this compound-induced hepatotoxicity?

A3: Elevated liver enzymes (e.g., ALT, AST) are indicative of liver damage. It is crucial to establish a dose-response relationship for hepatotoxicity in your model.

Monitoring:

  • Collect baseline blood samples before this compound administration.

  • Collect blood samples at regular intervals (e.g., 24, 48, 72 hours) after the final dose to monitor liver enzyme levels.

  • At the end of the study, perform histopathological analysis of liver tissue to assess for necrosis, inflammation, and other signs of damage.

Management:

  • Dose Reduction: If significant hepatotoxicity is observed, a dose reduction of this compound may be necessary.

  • Supportive Care: Ensure animals have easy access to food and water. Nutritional support may be required for animals experiencing significant weight loss.

Illustrative Dose-Response Data for Hepatotoxicity (Hypothetical)

This compound Dose (mg/kg)Mean Peak Serum ALT (U/L)Incidence of Moderate to Severe Hepatocellular Necrosis
Vehicle Control40 ± 80/10
50150 ± 352/10
100450 ± 906/10
2001200 ± 25010/10
This is example data for illustrative purposes.

Q4: Our animals are showing signs of myelosuppression (e.g., low white blood cell counts). How can we manage this side effect?

A4: Myelosuppression is a known side effect of many antifolate chemotherapeutics.[1]

Monitoring:

  • Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to monitor white blood cell, red blood cell, and platelet counts. The nadir (lowest point) for these counts typically occurs several days after treatment.

Management:

  • Dose Adjustment: Reducing the dose or altering the dosing schedule of this compound can lessen the severity of myelosuppression.

  • Supportive Care: In a preclinical setting, this primarily involves close monitoring for signs of infection and providing a clean environment. In more advanced studies, the use of colony-stimulating factors could be explored.

Illustrative Dose-Response Data for Myelosuppression (Hypothetical)

This compound Dose (mg/kg)Mean White Blood Cell Count Nadir (x10⁹/L)
Vehicle Control8.5 ± 1.2
504.2 ± 0.8
1002.1 ± 0.5
2000.9 ± 0.3
This is example data for illustrative purposes.

Q5: What are the best practices for managing gastrointestinal toxicity (e.g., diarrhea, weight loss) associated with this compound?

A5: Gastrointestinal toxicity is common with thymidylate synthase inhibitors due to their effect on rapidly dividing cells in the intestinal lining.[1]

Monitoring:

  • Monitor daily for clinical signs such as diarrhea and changes in stool consistency.

  • Record body weight daily as an indicator of overall health and nutritional status.

  • At the end of the study, histopathological examination of intestinal tissue can reveal damage such as villous atrophy and crypt destruction.

Management:

  • Supportive Care: Ensure continuous access to hydration and palatable, high-nutrient food. Subcutaneous fluids may be necessary for animals with severe diarrhea.

  • Dose Reduction: Adjusting the dose of this compound is the most direct way to manage severe gastrointestinal side effects.

Section 3: Mechanism of Action and Side Effect Rationale

Q6: Can you provide a diagram illustrating the mechanism of action of this compound and how it leads to cytotoxicity?

A6: Certainly. This compound is a potent and specific inhibitor of thymidylate synthase (TS). By blocking this enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is an essential precursor for DNA synthesis. The resulting imbalance in deoxynucleotide pools leads to an accumulation of deoxyuridine triphosphate (dUTP), which is then mistakenly incorporated into DNA. The subsequent attempt by DNA repair mechanisms to remove the uracil leads to DNA strand breaks and ultimately, cell death.[2]

This compound Mechanism of Action

G cluster_pathway De Novo DNA Synthesis Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Methylation dUTP dUTP Accumulation dUMP->dUTP Leads to dTMP dTMP TS->dTMP Methylation CB3717 This compound CB3717->TS Inhibition DNA_Incorp Uracil Misincorporation into DNA dUTP->DNA_Incorp DNA_Damage DNA Strand Breaks DNA_Incorp->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of this compound-induced cytotoxicity via thymidylate synthase inhibition.

Logical Relationship of Nephrotoxicity and Mitigation

G CB3717 This compound Properties Solubility Poor Aqueous Solubility CB3717->Solubility Precipitation Renal Tubule Precipitation Solubility->Precipitation Urine_pH Acidic Urine Environment Urine_pH->Precipitation Nephrotoxicity Nephrotoxicity Precipitation->Nephrotoxicity Alkalinization Mitigation Strategy: Urine Alkalinization Alkalinization->Urine_pH Counteracts Alkalinization->Precipitation Prevents

Caption: Rationale for urine alkalinization to prevent this compound-induced nephrotoxicity.

References

Technical Support Center: CB 3717 Treatment and Alkaline Diuresis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of alkaline diuresis to mitigate the nephrotoxic effects of the thymidylate synthase inhibitor, CB 3717. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, tight-binding inhibitor of thymidylate synthase (TS).[1] By inhibiting TS, this compound blocks the synthesis of thymidine, a crucial nucleotide required for DNA replication and repair. This disruption of DNA synthesis is the primary mechanism of its cytotoxic and anti-neoplastic effects.[1][2] The intracellular efficacy of this compound can be enhanced through its conversion into polyglutamate derivatives, which are even more potent inhibitors of TS.[1]

Q2: What is the cause of this compound-induced nephrotoxicity?

A2: The dose-limiting toxicity of this compound is nephrotoxicity, which is thought to be caused by the precipitation of the drug within the renal tubules.[1] This precipitation occurs because this compound has poor solubility in acidic conditions.[1] When the urine is acidic, the drug is more likely to crystallize, leading to physical obstruction and damage to the kidney tubules.[3][4]

Q3: Why is alkaline diuresis recommended during this compound treatment?

A3: Alkaline diuresis is a preventative measure to reduce the risk of this compound-induced nephrotoxicity.[1] The procedure involves administering intravenous fluids and sodium bicarbonate to increase both the urine volume (diuresis) and the urinary pH (alkalinization).[1][5] By raising the urinary pH to a target of 7.5 or higher, the solubility of this compound is significantly increased, preventing its precipitation and crystal formation in the renal tubules.[1][4][6] This "ion trapping" mechanism enhances the renal excretion of the drug.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during the implementation of an alkaline diuresis protocol with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Reach Target Urinary pH (≥7.5) Inadequate sodium bicarbonate infusion rate. Underlying metabolic acidosis. Hypokalemia (low potassium), which can impair the kidney's ability to excrete an alkaline urine.[7][8]1. Verify and Adjust Infusion: Ensure the bicarbonate infusion rate is correctly calculated and administered. Consider a bolus dose of 1-2 mEq/kg if clinically appropriate, followed by a continuous infusion.[9] 2. Assess Acid-Base Status: Check arterial or venous blood gas to identify and correct any underlying acidosis. 3. Monitor and Correct Potassium: Check serum potassium levels. Hypokalemia must be corrected, as it can prevent effective urine alkalinization.[7][8] Add 20-40 mEq of potassium chloride (KCl) to each liter of IV fluid as needed, unless the patient is hyperkalemic.[7]
Signs of Fluid Overload (e.g., edema, shortness of breath) Excessive rate of intravenous fluid administration. Pre-existing cardiac or renal impairment.[8]1. Reduce Infusion Rate: Decrease the rate of hydration fluids. 2. Administer Diuretic: If clinically indicated and urine output is low despite hydration, a loop diuretic (e.g., furosemide) may be considered, but only after ensuring the patient is not volume-depleted.[10] 3. Monitor Patient Weight: Weigh the patient at the end of IV fluids. If weight gain is significant (>2kg), consider furosemide.[11]
Development of Hypokalemia (Low Serum Potassium) Bicarbonate administration promotes the intracellular shift of potassium. Diuresis can increase urinary potassium losses.[1][4]1. Prophylactic Supplementation: Proactively add potassium chloride (e.g., 20-40 mEq/L) to the hydration fluids.[7] 2. Frequent Monitoring: Monitor serum potassium levels every 2-4 hours during the protocol.[8] 3. Administer KCl: Provide additional intravenous potassium supplementation as needed to maintain serum levels within the normal range (e.g., >3.5 mEq/L).[8]
Elevated Serum Creatinine or Decreased Urine Output Insufficient hydration or alkalinization leading to this compound precipitation. Pre-existing renal dysfunction.1. Discontinue this compound: Immediately halt the this compound infusion. 2. Intensify Hydration: Increase the rate of intravenous fluids to promote high urine output. 3. Ensure Alkalinization: Continue or enhance sodium bicarbonate infusion to maintain a urinary pH ≥ 7.5. 4. Consult Nephrology: Seek expert consultation for management of acute kidney injury.

Experimental Protocols

Protocol: Induction and Maintenance of Alkaline Diuresis for this compound Administration

This protocol is a general guideline based on principles used for preventing nephrotoxicity from other poorly soluble chemotherapeutic agents, such as high-dose methotrexate. It should be adapted based on institutional policies and individual subject characteristics.

1. Pre-Hydration & Alkalinization (Begin 2-4 hours before this compound)

  • Objective: To establish adequate hydration and achieve a target urinary pH of ≥7.5 before drug administration.

  • Fluid: Administer intravenous D5W or 0.45% NaCl containing 100-150 mEq of Sodium Bicarbonate per liter.

  • Infusion Rate: Infuse at a rate of 150-200 mL/hour.

  • Monitoring:

    • Measure urinary pH every 30-60 minutes.

    • Proceed with this compound administration only after urinary pH is confirmed to be ≥7.5 on two consecutive measurements.

    • Monitor serum electrolytes, particularly potassium.

2. This compound Administration

  • Objective: To administer the therapeutic agent while maintaining alkaline diuresis.

  • Fluid: Continue the sodium bicarbonate-containing intravenous fluids at the same rate (150-200 mL/hour) throughout the this compound infusion.

  • Drug Dosage: this compound doses of 400-500 mg/m² have been used in clinical trials with this method.[1]

  • Monitoring:

    • Continue to monitor urinary pH and urine output every 1-2 hours.

    • Maintain urine output at >100 mL/hour.[12]

3. Post-Hydration (Continue for 24-48 hours after this compound)

  • Objective: To ensure complete clearance of this compound from the renal system while maintaining a protective alkaline urine environment.

  • Fluid: Continue the sodium bicarbonate-containing intravenous fluids. The rate may be adjusted based on the patient's fluid status and ability to tolerate oral intake.

  • Monitoring:

    • Continue monitoring urinary pH and urine output every 4-6 hours.

    • Monitor serum creatinine and electrolytes at least once daily.

    • Discontinue IV fluids when the subject is adequately hydrated orally and renal function is stable.

Key Monitoring Parameters
ParameterTarget ValueFrequencyRationale
Urinary pH ≥7.5 (ideally 7.5 - 8.5)[8][12]Every 30-60 min during induction, then every 2-4 hours.To ensure adequate alkalinization to prevent this compound precipitation.[1]
Urine Output >100 mL/hour[12]Hourly during and immediately after infusion.To ensure adequate renal clearance and prevent drug concentration in tubules.
Serum Potassium Maintain >3.5 mEq/L[8]Every 2-4 hours initially, then every 8-12 hours.To prevent/correct hypokalemia, a common side effect that can hinder alkalinization.[9]
Serum Creatinine Baseline & DailyDailyTo monitor for early signs of nephrotoxicity.
Fluid Balance Monitor Input/Output, Daily WeightContinuouslyTo prevent fluid overload.
Serum pH <7.55[7][9]As clinically indicated (e.g., via blood gas analysis).To avoid excessive systemic metabolic alkalosis.[1]

Visualizations

Mechanism of this compound Nephrotoxicity and Prevention

cluster_0 Systemic Circulation cluster_1 Renal Tubule cluster_2 Intervention CB3717_circ This compound CB3717_filt Filtered this compound CB3717_circ->CB3717_filt Glomerular Filtration Precipitation This compound Crystals (Precipitation) CB3717_filt->Precipitation Low Solubility Nephrotox Tubular Obstruction & Nephrotoxicity Precipitation->Nephrotox AlkDiuresis Alkaline Diuresis (IV Fluids + NaHCO3) UrinepH Increased Urinary pH (≥7.5) AlkDiuresis->UrinepH Solubility Increased this compound Solubility UrinepH->Solubility Solubility->Precipitation Prevents Excretion Enhanced Renal Excretion Solubility->Excretion

Caption: Mechanism of this compound nephrotoxicity and its prevention by alkaline diuresis.

Experimental Workflow for this compound Administration

Start Start Protocol PreHydrate Initiate Pre-Hydration (IV Fluids + NaHCO3) Start->PreHydrate MonitorpH1 Monitor Urinary pH PreHydrate->MonitorpH1 MonitorpH1->PreHydrate pH < 7.5 (Continue Hydration) AdministerCB Administer this compound MonitorpH1->AdministerCB pH ≥ 7.5 PostHydrate Continue Post-Hydration (24-48 hours) AdministerCB->PostHydrate MonitorPost Monitor Renal Function, pH, and Electrolytes PostHydrate->MonitorPost End End Protocol MonitorPost->End

Caption: Workflow for safe this compound administration with alkaline diuresis.

Troubleshooting Suboptimal Urinary pH

Start Urinary pH < 7.5 During Protocol CheckK Check Serum Potassium (K+) Start->CheckK IsHypoK Is K+ Low? CheckK->IsHypoK CorrectK Correct Hypokalemia (Administer KCl) IsHypoK->CorrectK Yes CheckRate Assess Bicarbonate Infusion Rate IsHypoK->CheckRate No CorrectK->CheckRate IsRateOk Is Rate Adequate? CheckRate->IsRateOk IncreaseRate Increase Infusion Rate or Give Bolus IsRateOk->IncreaseRate No RecheckpH Re-check Urinary pH in 30-60 min IsRateOk->RecheckpH Yes IncreaseRate->RecheckpH

Caption: Decision flowchart for troubleshooting suboptimal urinary alkalinization.

References

Validation & Comparative

Validating the Inhibitory Effect of CB3717 on Thymidylate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of CB3717 on thymidylate synthase (TS) with other well-established TS inhibitors: Raltitrexed, Pemetrexed, 5-Fluorouracil (as its active metabolite FdUMP), and Nolatrexed. The information presented is curated from preclinical studies to assist in the evaluation of these compounds for research and drug development purposes.

Introduction to Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS plays a pivotal role in the proliferation of normal and cancerous cells.[2] Inhibition of this enzyme leads to a depletion of dTMP, resulting in "thymineless death," a state of cellular apoptosis, making it a key target for anticancer therapies.[3]

CB3717 is a quinazoline-based folate analog that acts as a potent inhibitor of thymidylate synthase.[4][5] Its mechanism of action involves competing with the folate cofactor, 5,10-methylenetetrahydrofolate, for binding to the enzyme.[4] This guide will compare the inhibitory efficacy of CB3717 with other notable TS inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of CB3717 and its counterparts against thymidylate synthase has been evaluated in numerous studies. The following tables summarize the available quantitative data. It is important to note that the Ki and IC50 values presented are from various sources and may have been determined under different experimental conditions.

Table 1: Comparative Inhibition of Purified Thymidylate Synthase

InhibitorTarget Enzyme SourceKi (nM)IC50 (nM)Notes
CB3717 Human--A potent inhibitor, though specific Ki values from direct comparative studies are limited. Its development was halted due to nephrotoxicity.[5]
RaltitrexedHuman--Polyglutamated forms are significantly more potent.[6]
L1210 Cells-9[7]
Pemetrexed (LY231514)Human--A multi-targeted antifolate that also inhibits other folate-dependent enzymes.
5-Fluorouracil (as FdUMP)Not Specified--Forms a covalent ternary complex with TS and the folate cofactor, leading to irreversible inhibition.
Nolatrexed (AG337)Human Recombinant16-A lipophilic inhibitor that does not require polyglutamation.[4]
E. coli12-[4]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

InhibitorCell LineIC50Notes
CB3717Human Lung Carcinoma (A549)3 µM (for 50% growth inhibition)Cytotoxicity is potentiated by dipyridamole.[8]
RaltitrexedMYCN-amplified NeuroblastomaVaries by cell lineShowed superior inhibitory activity against MYCN-amplified cell lines compared to methotrexate and pemetrexed in one study.[9]
PemetrexedMalignant Pleural MesotheliomaVaries by cell lineResistance is associated with increased TS expression.[10]
5-FluorouracilColorectal Cancer (HCT116)12.69 µg/ml
Colorectal Cancer (HT29)10.10 µg/ml
NolatrexedNot Specified--

Signaling Pathway and Experimental Workflows

To understand the impact of TS inhibition, it is essential to visualize the biochemical pathway and the experimental procedures used for validation.

Thymidylate Synthase Signaling Pathway

The following diagram illustrates the central role of thymidylate synthase in the de novo synthesis of dTMP and the points of inhibition by various drugs.

Thymidylate_Synthase_Pathway cluster_0 De Novo dTMP Synthesis cluster_1 DNA Synthesis cluster_2 Inhibitors dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP Phosphorylation CH2THF 5,10-CH2-THF CH2THF->TS DHF DHF TS->dTMP Methylation TS->DHF DNA DNA dTTP->DNA DNA Polymerase CB3717 CB3717 CB3717->TS Raltitrexed Raltitrexed Raltitrexed->TS Pemetrexed Pemetrexed Pemetrexed->TS FdUMP 5-FU (FdUMP) FdUMP->TS Nolatrexed Nolatrexed Nolatrexed->TS

Diagram of the thymidylate synthase pathway and points of inhibition.
Experimental Workflow: Validating TS Inhibition

The following diagram outlines a typical workflow for validating the inhibitory effect of a compound on thymidylate synthase, from initial enzyme assays to cellular cytotoxicity assessment.

Experimental_Workflow cluster_0 In Vitro Enzyme Inhibition cluster_1 Cell-Based Assays cluster_2 Data Analysis and Comparison EnzymeAssay Thymidylate Synthase Activity Assay (Spectrophotometric or Tritium Release) Ki_determination Determine Ki and Inhibition Mechanism EnzymeAssay->Ki_determination Data_Analysis Analyze and Compare Ki and IC50 values Ki_determination->Data_Analysis CellCulture Culture Cancer Cell Lines MTT_Assay Cell Viability Assay (e.g., MTT Assay) CellCulture->MTT_Assay IC50_determination Determine IC50 MTT_Assay->IC50_determination IC50_determination->Data_Analysis Conclusion Draw Conclusions on Relative Potency Data_Analysis->Conclusion

Workflow for validating thymidylate synthase inhibitors.

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).[11]

Materials:

  • Purified human thymidylate synthase

  • dUMP (deoxyuridine monophosphate) solution

  • 5,10-methylenetetrahydrofolate (CH2THF) solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 10 mM 2-mercaptoethanol

  • Test inhibitor (e.g., CB3717) at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of purified TS, and the desired concentration of the test inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding dUMP and CH2THF to the cuvette.

  • Immediately monitor the increase in absorbance at 340 nm over time (typically for 5-10 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitor (e.g., CB3717) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Conclusion

CB3717 is a potent inhibitor of thymidylate synthase. While its clinical development was halted due to toxicity, it remains a valuable tool for in vitro and preclinical research. This guide provides a comparative overview of its inhibitory activity alongside other key TS inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own validation and comparative studies. For a definitive comparison, it is recommended to perform head-to-head studies of these inhibitors under identical experimental conditions.

References

A Head-to-Head Battle in Folate Metabolism: CB 3717 vs. Methotrexate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and selective cancer therapies is a continuous endeavor. Among the established and emerging antifolate agents, CB 3717 and methotrexate represent two distinct strategies for disrupting the essential folate metabolic pathway, a critical process for cancer cell proliferation. This guide provides an objective, data-driven comparison of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

At a Glance: Key Differences

FeatureThis compoundMethotrexate
Primary Target Thymidylate Synthase (TS)Dihydrofolate Reductase (DHFR)
Mechanism Direct inhibition of thymidine synthesisIndirect inhibition of thymidine and purine synthesis
Potency (Ki) Ki = 4.9 x 10⁻⁹ M for human TS[1]High affinity for DHFR (approx. 1000x > dihydrofolate)[2][3]
Cellular Effects Depletion of dTTP, accumulation of dUMP, DNA strand breaks[1][4]Depletion of THF, leading to inhibition of DNA, RNA, and protein synthesis[2]

Delving into the Mechanisms of Action

This compound and methotrexate both function by interfering with the folate pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. However, they target different key enzymes within this pathway.

Methotrexate , a structural analog of folic acid, primarily targets dihydrofolate reductase (DHFR) .[2][5] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of both purines and thymidylate. By competitively inhibiting DHFR, methotrexate leads to a depletion of THF, thereby halting the synthesis of the necessary precursors for DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[2][6]

This compound , on the other hand, is a potent and specific inhibitor of thymidylate synthase (TS) .[1][7] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine triphosphate (dTTP), which is essential for DNA synthesis. By directly blocking this step, this compound leads to a "thymineless death" scenario, characterized by the depletion of dTTP pools and an accumulation of dUMP.[1][4] This imbalance is believed to cause DNA damage, including strand breaks, contributing to its cytotoxic effects.[4]

Folate_Metabolism_Inhibition Inhibition of Folate Metabolism by Methotrexate and this compound DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines CH2THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate MTX->DHF Inhibits CB3717 This compound CB3717->dUMP Inhibits

Folate Metabolism Inhibition Pathways

Comparative Cytotoxicity

Direct, head-to-head comparisons of the cytotoxic effects of this compound and methotrexate across a wide range of cancer cell lines are not extensively documented in single studies. However, available data allows for an initial assessment of their relative potencies. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Cell LineDrugIC50 (µM)Reference
Human Lung Carcinoma (A549) This compound3[8]
Human Colon Adenocarcinoma (HCT-116) Methotrexate0.010104[8]
Human Breast Cancer (MCF-7) Methotrexate~0.01 - 0.1[9]
Human Osteosarcoma (Saos-2) Methotrexate0.035[10]
Human Medulloblastoma (Daoy) Methotrexate0.095[10]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug comparison. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound and methotrexate.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (or other inhibitors)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and methotrexate in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • NADPH solution (final concentration typically 100 µM)

    • DHFR enzyme solution

    • Varying concentrations of methotrexate or this compound. For control wells, add buffer instead of the inhibitor.

  • Initiation of Reaction: Add the DHF solution to each well to initiate the reaction (final concentration typically 50 µM).

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

DHFR_Assay_Workflow DHFR Inhibition Assay Workflow start Start reagent_prep Prepare Reagents (Buffer, NADPH, DHFR, DHF, Inhibitor) start->reagent_prep plate_setup Add Buffer, NADPH, DHFR, and Inhibitor to 96-well plate reagent_prep->plate_setup initiate_reaction Initiate reaction by adding DHF plate_setup->initiate_reaction measure Measure Absorbance at 340 nm (kinetic) initiate_reaction->measure analyze Calculate reaction rates and IC50 measure->analyze end End analyze->end

DHFR Inhibition Assay Workflow
Thymidylate Synthase (TS) Inhibition Assay (Tritium Release)

This assay measures TS activity by quantifying the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.

Materials:

  • Cell lysate or purified TS enzyme

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (CH₂THF, cofactor)

  • This compound (or other inhibitors)

  • Tris-HCl buffer (pH 7.4) containing dithiothreitol (DTT)

  • Activated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the Tris-HCl buffer, DTT, CH₂THF, and the cell lysate or purified enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound or methotrexate. For control tubes, add buffer.

  • Initiation of Reaction: Add [5-³H]dUMP to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of tritium released, which is proportional to TS activity. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and methotrexate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Resistance Mechanisms

A critical aspect of cancer therapy is the development of drug resistance. Both methotrexate and this compound can be affected by various resistance mechanisms.

Methotrexate Resistance:

  • Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC), the primary transporter for methotrexate into cells.[6]

  • Decreased polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate residues to methotrexate. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity.[6]

  • Increased DHFR levels: Amplification of the DHFR gene, leading to higher levels of the target enzyme, which requires higher drug concentrations for effective inhibition.

  • Mutations in DHFR: Alterations in the DHFR enzyme that reduce its affinity for methotrexate.

This compound Resistance:

  • Increased TS levels: Overexpression of thymidylate synthase can overcome the inhibitory effects of this compound.

  • Altered drug transport: Similar to methotrexate, changes in folate transporters could potentially affect this compound uptake.

  • Enhanced salvage pathways: Cancer cells can potentially bypass the need for de novo thymidylate synthesis by increasing their uptake of exogenous thymidine through salvage pathways.[5][11]

Clinical Perspective and Side Effects

Methotrexate is a well-established chemotherapeutic agent used in the treatment of various cancers, including breast cancer, leukemia, and lymphoma.[1][3] Its side effects are well-documented and can include myelosuppression, mucositis, gastrointestinal toxicity, and liver and kidney damage.[2][4][7]

This compound has undergone clinical trials, but its development has been hampered by dose-limiting toxicities, including nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and malaise. The nephrotoxicity is thought to be due to the drug's poor solubility and precipitation in the renal tubules.

Conclusion

This compound and methotrexate represent two distinct, yet powerful, approaches to targeting folate metabolism in cancer cells. Methotrexate's broad impact on both purine and thymidylate synthesis, coupled with its long clinical history, solidifies its role in various chemotherapy regimens. This compound, with its highly specific inhibition of thymidylate synthase, offers a more targeted mechanism of action. Understanding the nuances of their mechanisms, cytotoxic profiles, and potential resistance pathways is paramount for the rational design of future antifolate-based cancer therapies and for developing strategies to overcome clinical resistance. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and other novel antifolate agents.

References

A Comparative Guide to the Thymidylate Synthase Inhibitors: CB 3717 and Raltitrexed (ICI D1694)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal thymidylate synthase inhibitors: the early-generation compound CB 3717 and its clinically successful analogue, raltitrexed (ICI D1694). We delve into their mechanisms of action, biochemical and cellular activities, pharmacokinetic profiles, and clinical outcomes, supported by experimental data and detailed protocols.

Introduction and Overview

This compound and raltitrexed are folate analogues designed to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] While both compounds share a common target, key structural and pharmacological differences have led to vastly different clinical trajectories. This compound, despite its potent anti-tumor activity, was halted in clinical development due to dose-limiting nephrotoxicity, largely attributed to its poor aqueous solubility.[2] Raltitrexed was rationally designed to overcome this limitation, exhibiting improved solubility and a more favorable safety profile, ultimately leading to its approval for the treatment of advanced colorectal cancer in several countries.[2][3]

Mechanism of Action

Both this compound and raltitrexed act as competitive inhibitors of thymidylate synthase with respect to its folate cofactor, 5,10-methylenetetrahydrofolate.[4] Upon entering the cell, primarily via the reduced folate carrier, these drugs undergo intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[4] This process adds glutamate residues to the drug molecule, leading to enhanced intracellular retention and significantly more potent inhibition of thymidylate synthase.[1][5] The inhibition of thymidylate synthase depletes the intracellular pool of dTMP, leading to an accumulation of deoxyuridine monophosphate (dUMP) and its triphosphate derivative, dUTP.[6] The misincorporation of uracil into DNA and the subsequent futile repair cycles result in DNA damage and, ultimately, "thymineless death" of rapidly dividing cancer cells.[6]

Thymidylate_Synthase_Inhibition Mechanism of Thymidylate Synthase Inhibition cluster_0 De Novo dTMP Synthesis cluster_1 Inhibition Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis THF Tetrahydrofolate mTHF 5,10-Methylenetetrahydrofolate THF->mTHF DHF Dihydrofolate DHF->THF Reduction NADPH NADP+ mTHF->TS TS->dTMP Methylation TS->DHF DHFR Dihydrofolate Reductase CB3717 This compound / Raltitrexed Polyglutamated_Inhibitor Polyglutamated This compound / Raltitrexed CB3717->Polyglutamated_Inhibitor Polyglutamylation Polyglutamated_Inhibitor->TS Inhibition FPGS Folylpolyglutamate Synthetase (FPGS)

Caption: Inhibition of Thymidylate Synthase by this compound and Raltitrexed.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and raltitrexed.

Table 1: Biochemical Activity against Thymidylate Synthase

CompoundFormInhibition Constant (Ki)Source
This compound Monoglutamate3 nM[5]
Diglutamate~0.12 nM (26-fold more potent)[7]
Triglutamate~0.034 nM (87-fold more potent)[7]
Tetraglutamate~0.025 nM (119-fold more potent)[7]
Pentaglutamate~0.026 nM (114-fold more potent)[7]
Raltitrexed (ICI D1694) Monoglutamate60 nM[5]
Triglutamates and above1 nM[5]

Table 2: Cellular Activity and Physicochemical Properties

ParameterThis compoundRaltitrexed (ICI D1694)Source
Cellular Uptake (Reduced Folate Carrier) SubstrateGood Substrate (20-fold better than this compound)[5]
Substrate for FPGS SubstrateExcellent Substrate (31-fold better than this compound)[5]
IC50 (L1210 cell growth) Not directly available in a comparative study9 nM[8]
Aqueous Solubility PoorMore water-soluble[2]
Dose-Limiting Toxicity (Clinical) NephrotoxicityMyelosuppression, gastrointestinal toxicity[7][9]

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against purified thymidylate synthase.

TS_Inhibition_Assay_Workflow Workflow for Thymidylate Synthase Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare reaction buffer (e.g., Tris-HCl, pH 7.4) A1 Add buffer, enzyme, dUMP, and inhibitor to a cuvette P1->A1 P2 Prepare solutions of dUMP and 5,10-methylenetetrahydrofolate A3 Initiate reaction by adding 5,10-methylenetetrahydrofolate P2->A3 P3 Prepare serial dilutions of inhibitor (this compound or Raltitrexed) P3->A1 P4 Prepare purified thymidylate synthase enzyme solution P4->A1 A2 Incubate for a defined period (e.g., 5 minutes at 37°C) A1->A2 A2->A3 A4 Monitor the increase in absorbance at 340 nm over time A3->A4 D1 Calculate the rate of reaction from the change in absorbance A4->D1 D2 Plot reaction rates against inhibitor concentrations D1->D2 D3 Determine the IC50 value D2->D3 D4 Use Michaelis-Menten and Lineweaver-Burk plots to determine Ki D2->D4

Caption: Experimental workflow for a thymidylate synthase inhibition assay.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains Tris-HCl buffer (pH 7.4), dithiothreitol (DTT), EDTA, purified thymidylate synthase, dUMP, and the inhibitor at various concentrations.

  • Incubation: The enzyme is pre-incubated with the inhibitor and dUMP for a short period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the cofactor, 5,10-methylenetetrahydrofolate.

  • Spectrophotometric Measurement: The conversion of 5,10-methylenetetrahydrofolate to dihydrofolate is accompanied by an increase in absorbance at 340 nm, which is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., L1210 murine leukemia cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound or raltitrexed for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Clinical Trial and Toxicity Comparison

This compound: Early clinical trials with this compound demonstrated anti-tumor activity in various cancers, including breast and ovarian cancer.[7] However, its clinical development was ultimately halted due to a high incidence of dose-limiting nephrotoxicity.[7][9] This renal toxicity was attributed to the poor aqueous solubility of this compound, leading to its precipitation in the renal tubules.[7] Efforts to mitigate this toxicity with measures such as alkaline diuresis showed some promise but were not sufficient to warrant further development.[7]

Raltitrexed (ICI D1694): Raltitrexed was developed to address the shortcomings of this compound and has undergone extensive clinical evaluation, particularly in advanced colorectal cancer. Phase III clinical trials have shown that raltitrexed has comparable efficacy to standard 5-fluorouracil (5-FU) plus leucovorin regimens.[10] Objective response rates in patients with advanced colorectal cancer treated with raltitrexed were in the range of 14-26%.[10][11] The median survival times were also similar to those achieved with 5-FU-based therapies.

The toxicity profile of raltitrexed is more manageable than that of this compound, with the most common grade 3/4 adverse events being myelosuppression (neutropenia), nausea/vomiting, diarrhea, and asthenia.[10] Importantly, the dose-limiting nephrotoxicity observed with this compound is not a significant issue with raltitrexed.[9]

Table 3: Summary of Clinical Outcomes

FeatureThis compoundRaltitrexed (ICI D1694)
Primary Indication in Trials Various solid tumorsAdvanced colorectal cancer
Efficacy Demonstrated anti-tumor activityComparable to 5-FU/leucovorin
Dose-Limiting Toxicity NephrotoxicityMyelosuppression, GI toxicity
Clinical Development Status HaltedApproved in several countries

Conclusion

The comparison between this compound and raltitrexed provides a compelling case study in rational drug design. While this compound established the potential of targeting thymidylate synthase with folate analogues, its unfavorable physicochemical properties limited its clinical utility. Raltitrexed, through targeted chemical modifications, successfully overcame the issue of nephrotoxicity while retaining and, through enhanced polyglutamylation, potentially improving upon the cytotoxic efficacy of its predecessor. The data presented in this guide highlights the critical interplay between biochemical potency, cellular pharmacology, and physicochemical properties in determining the clinical success of a therapeutic agent. For researchers in drug development, the story of this compound and raltitrexed underscores the importance of a multi-parameter optimization approach in the journey from a promising lead compound to a valuable medicine.

References

Comparative Analysis of Cross-Resistance Between CB 3717 and Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of the thymidylate synthase inhibitor CB 3717 and other antifolate drugs, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the quinazoline antifolate this compound with other classical and novel antifolates, focusing on the phenomenon of cross-resistance in cancer cell lines. Understanding the patterns and mechanisms of cross-resistance is crucial for the rational design of new anticancer agents and for optimizing therapeutic strategies to overcome drug resistance.

Introduction to Antifolates and Mechanisms of Resistance

Antifolates are a class of chemotherapeutic agents that interfere with the metabolism of folic acid, a vitamin essential for the synthesis of nucleotides and amino acids, and thus for cell division. These drugs primarily target two key enzymes in the folate pathway: dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Methotrexate (MTX), a classical antifolate, is a potent inhibitor of DHFR. This compound, on the other hand, is a specific inhibitor of TS, the enzyme responsible for the de novo synthesis of thymidylate, a crucial precursor for DNA synthesis.[1]

Resistance to antifolates is a significant clinical challenge and can arise through several mechanisms[2]:

  • Target Enzyme Alterations: Increased expression (gene amplification) or mutations in the target enzyme (DHFR or TS) that reduce drug binding.

  • Impaired Drug Transport: Reduced influx of the drug due to decreased expression or function of folate transporters, such as the reduced folate carrier (RFC).[3]

  • Enhanced Drug Efflux: Increased removal of the drug from the cell by efflux pumps.

  • Altered Drug Metabolism: Changes in the polyglutamylation of antifolates, a process that enhances their intracellular retention and activity.

Cross-Resistance Profiles of this compound

Studies have shown that the patterns of cross-resistance to this compound are dependent on the underlying mechanism of resistance to other antifolates, such as methotrexate.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other antifolates in various cancer cell lines, including those with acquired resistance to methotrexate.

Cell LineParent/ResistantPrimary Resistance MechanismThis compound IC50 (nM)Methotrexate (MTX) IC50 (nM)Trimetrexate (TMQ) IC50 (nM)Fold Resistance (vs. Parent)Reference
L1210Parent-----
L1210:R7AMTX-ResistantDHFR Overproduction---Cross-resistant to 2-desamino-5,8-dideazafolate[4]
L1210:1565MTX-ResistantImpaired Reduced Folate Transport---10-fold resistant to desamino-CB3717[4]
RAJIParent-----[5]
RAJI/MTX-RMTX-Resistant550-fold increased DHFR activity---5-fold cross-resistance to this compound[5]
WI-L2/m4MTX-Resistant110-fold increased DHFR activity---15-fold cross-resistance to this compound[5]
CCRF-CEMParent-----[5]
CEM/MTX-RMTX-ResistantDecreased MTX uptake---Not cross-resistant to metoprine and trimetrexate[5]
SAOS-2/MTX-RMTX-ResistantDecreased MTX uptake---Not cross-resistant to metoprine and trimetrexate[5]

Experimental Protocols

Growth Inhibition Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the antifolate drugs (e.g., this compound, Methotrexate) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50% compared to untreated control cells.

Thymidylate Synthase (TS) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol, EDTA, dUMP, and 5,10-methylenetetrahydrofolate.

  • Enzyme Addition: Add the purified TS enzyme or cell lysate to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound).

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.

  • Data Analysis: Calculate the inhibitory constant (Ki) from the reaction rates at different inhibitor concentrations.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR, the target of methotrexate.

  • Cell Lysate Preparation: Prepare a cytosolic extract from the cell lines of interest.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and dihydrofolate.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the DHFR activity based on the rate of NADPH oxidation.

Visualizations

Folate Metabolism and Antifolate Targets

Folate_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate Folate THF Tetrahydrofolate (THF) Folate->THF RFC RFC Reduced Folate Carrier (RFC) Folate->RFC Methotrexate (MTX) Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) Methotrexate (MTX)->DHFR Inhibits Methotrexate (MTX)->RFC This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits This compound->RFC DHF Dihydrofolate (DHF) DHF->THF DHFR 5,10-CH2-THF 5,10-Methylene THF THF->5,10-CH2-THF 5,10-CH2-THF->DHF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Caption: Folate metabolism pathway and the targets of Methotrexate and this compound.

Experimental Workflow for Cytotoxicity Assay

Caption: General workflow for determining the cytotoxicity of antifolates using the MTT assay.

Conclusion

The cross-resistance profile of this compound is intricately linked to the molecular mechanisms of resistance to other antifolates. Cell lines with resistance to methotrexate due to impaired drug transport may retain sensitivity to this compound if it utilizes alternative entry mechanisms. Conversely, resistance mechanisms that involve the target enzyme, such as increased expression of DHFR, can confer a degree of cross-resistance to this compound, although this is not always proportional. A thorough understanding of these cross-resistance patterns, supported by robust experimental data, is essential for the development of next-generation antifolates that can overcome existing resistance and improve cancer treatment outcomes.

References

Efficacy of CB3717 in Methotrexate-Resistant Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CB3717, a potent thymidylate synthase (TS) inhibitor, in methotrexate (MTX)-resistant cancer cells. It objectively evaluates its performance against methotrexate and other alternative antifolates, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and resistance.

Overcoming Methotrexate Resistance with CB3717

Methotrexate, a cornerstone of cancer chemotherapy for decades, faces a significant challenge in the form of drug resistance. Cancer cells can develop resistance to methotrexate through various mechanisms, including impaired drug uptake, increased drug efflux, amplification of the target enzyme dihydrofolate reductase (DHFR), and decreased polyglutamylation.[1] These resistance mechanisms often render methotrexate ineffective, necessitating the exploration of alternative therapeutic strategies.

CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) emerges as a promising alternative in this context. As a specific inhibitor of thymidylate synthase (TS), an enzyme downstream of DHFR in the folate metabolic pathway, CB3717 offers a distinct mechanism of action that can circumvent common methotrexate resistance pathways.

Comparative Efficacy of Antifolates in Methotrexate-Resistant Cells

The following tables summarize the in vitro efficacy (IC50 values) of CB3717, methotrexate, and other alternative antifolates in various cancer cell lines, including those with acquired resistance to methotrexate. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Antifolates in Human Leukemia (CCRF-CEM) Cell Lines

Cell LineResistance MechanismMethotrexate IC50 (µM)Trimetrexate IC50 (µM)
CCRF-CEM (Parental)-0.987.5
CCRF-CEM/MTX (Resistant)Impaired MTX transport2510.059

Data from a 4-hour drug exposure study.[2]

Table 2: Comparative IC50 Values of Antifolates in Human Neuroblastoma Cell Lines

Cell LineMYCN StatusMethotrexate IC50 (µM)Pemetrexed IC50 (µM)Raltitrexed IC50 (µM)
SK-N-ASNon-amplified>1001.130.012
SH-SY5YNon-amplified1.980.350.006
SK-N-BE(2)Amplified0.210.040.003
IMR-32Amplified0.150.030.002

[3]

Table 3: Efficacy of Pemetrexed in Parental and Pemetrexed-Resistant Lung Cancer Cell Lines

Cell LineMethotrexate IC50 (µM)Pemetrexed IC50 (µM)Resistance Ratio (Pemetrexed)
PC-6 (Parental)0.020.08-
PC-6/MTA-1.60.652.632.5
PC-6/MTA-4.0-35.0436.0

MTA refers to Pemetrexed. The resistant cell lines showed cross-resistance to methotrexate.[4]

Table 4: Cross-Resistance Profile of CB3717 in Methotrexate-Resistant Human Cancer Cell Lines

Cell LinePrimary CancerFold Resistance to MTXFold Resistance to CB3717Primary MTX Resistance Mechanism
RAJI/MTX-RBurkitt's Lymphoma2905DHFR Overproduction (550-fold)
WI-L2/m4B-cell Lymphoblastoid13,00015DHFR Overproduction (110-fold)
CEM/MTX-RT-cell Leukemia210Not cross-resistantDecreased MTX Transport
SAOS-2/MTX-ROsteosarcoma200Not cross-resistantDecreased MTX Transport

[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values presented in the tables were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The following is a generalized protocol.

Materials:

  • Cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • 96-well plates

  • Antifolate drugs (Methotrexate, CB3717, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

    • For suspension cells, seed the cells directly into the 96-well plate at the optimal density.

  • Drug Treatment:

    • Prepare serial dilutions of the antifolate drugs in culture medium.

    • Remove the existing medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of the drugs. Include vehicle-treated wells as a control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for approximately 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the drug concentration that results in 50% inhibition of cell growth.

Visualizing the Pathways

Folate Metabolism and Antifolate Targets

The following diagram illustrates the key enzymes in the folate metabolism pathway and the points of inhibition for methotrexate and CB3717. Methotrexate primarily targets Dihydrofolate Reductase (DHFR), while CB3717 targets Thymidylate Synthase (TS).

Folate Metabolism and Antifolate Targets DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR_node Dihydrofolate Reductase (DHFR) DHF->DHFR_node THF->DHF CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines Serine Serine SHMT_node SHMT Serine->SHMT_node Glycine Glycine CH2THF->DHF CH2THF->THF CH2THF->Purines TS_node Thymidylate Synthase (TS) CH2THF->TS_node dUMP dUMP dUMP->TS_node dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR_node->THF TS_node->DHF TS_node->dTMP SHMT_node->Glycine MTX Methotrexate MTX->DHFR_node CB3717 CB3717 CB3717->TS_node

Caption: Folate metabolism pathway and points of antifolate inhibition.

Mechanisms of Methotrexate Resistance

This diagram outlines the primary mechanisms by which cancer cells develop resistance to methotrexate. Understanding these pathways is crucial for developing strategies to overcome resistance, such as the use of drugs with alternative targets like CB3717.

Methotrexate Resistance Mechanisms cluster_cell Cancer Cell MTX_ext Extracellular Methotrexate RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Uptake MTX_int Intracellular Methotrexate ABC ABC Transporters (e.g., MRPs) FPGS FPGS MTX_int->FPGS MTX_poly Methotrexate Polyglutamates DHFR DHFR MTX_poly->DHFR Inhibition GGH GGH MTX_poly->GGH DNA_syn DNA Synthesis Inhibition ABC->MTX_ext Efflux FPGS->MTX_poly GGH->MTX_int Res_Transport Decreased RFC Expression/Mutation Res_Transport->RFC Res_Efflux Increased ABC Transporter Expression Res_Efflux->ABC Res_Poly Decreased FPGS Activity/ Increased GGH Activity Res_Poly->FPGS Res_Poly->GGH Res_DHFR DHFR Gene Amplification/ DHFR Mutation Res_DHFR->DHFR

References

Validation of CB 3717 as a Selective Thymidylate Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CB 3717, a potent thymidylate synthase (TS) inhibitor, with other key alternatives. The information presented is supported by experimental data to validate its performance and selectivity, offering valuable insights for cancer research and drug development.

Introduction to Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS plays a pivotal role in the proliferation of normal and cancerous cells.[2] Consequently, it has been a key target for cancer chemotherapy for many years.[3]

This compound (N¹⁰-propargyl-5,8-dideazafolic acid) is a quinazoline-based folate analogue designed as a specific and potent inhibitor of TS.[4] Its mechanism of action is primarily cytostatic, leading to "thymineless death" in rapidly dividing cells.[5] This guide will delve into the experimental validation of this compound's selectivity and compare its performance against other notable TS inhibitors.

Comparative Analysis of TS Inhibitors

The efficacy of various TS inhibitors can be quantified by their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50). The following table summarizes the available data for this compound and its comparators.

InhibitorTarget(s)Ki Value (Human TS)IC50 ValueKey Features
This compound Thymidylate Synthase (TS) , Dihydrofolate Reductase (DHFR)4.9 nM (competitively with 5,10-methylenetetrahydrofolate) [6]Potent and specific TS inhibitor. Its development was limited by nephrotoxicity.[4]
Raltitrexed (Tomudex®)TSNot specified9 nM (L1210 cells)[1]A water-soluble quinazoline folate analogue that requires transport into cells via the reduced folate carrier (RFC) and subsequent polyglutamylation for maximal activity.[7]
Pemetrexed (Alimta®)TS, DHFR, GARFTNot specifiedA multi-targeted antifolate. Its efficacy is correlated with TS expression levels.[8]
5-Fluorouracil (5-FU)TS (as FdUMP)Ki for FdUMP: 0.82 - 2.41 nM (colon cancer cell lines)[9]A prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with TS.[10]
Nolatrexed (Thymitaq®)TS11 nM (non-competitive)[11][12]0.39 - 6.6 µM (murine and human cell lines)[12]A lipophilic, non-classical TS inhibitor that does not require RFC transport or polyglutamylation.[1]

Experimental Validation of this compound's Mechanism of Action

The inhibition of thymidylate synthase by this compound leads to a cascade of intracellular events, ultimately resulting in cell death. Key experimental observations that validate this mechanism are detailed below.

Disruption of Nucleotide Pools

A hallmark of TS inhibition is the depletion of dTTP and the accumulation of dUTP.

  • Experimental Finding: Treatment of human lymphoblastoid cells with this compound resulted in a significant decrease in cellular dTTP levels and a corresponding increase in dUMP levels.[6] In human lung carcinoma A549 cells, a 24-hour treatment with 3 µM this compound (a concentration causing 50% growth inhibition) led to an intracellular dUTP concentration of 46.1 pmol/10⁶ cells.[5][13]

Induction of DNA Damage

The accumulation of intracellular dUTP leads to its misincorporation into DNA in place of dTTP. The subsequent attempt by cellular repair mechanisms to remove the uracil results in DNA strand breaks.

  • Experimental Finding: A dose- and time-dependent increase in DNA strand breaks was observed in A549 cells treated with this compound, as measured by the alkaline elution assay.[5][13] There was a significant correlation between the intracellular dUTP levels and the extent of DNA strand breakage, strongly suggesting that this is the primary mechanism of cytotoxicity.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the efficacy and mechanism of action of TS inhibitors like this compound.

Thymidylate Synthase Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of purified TS in the presence of an inhibitor.

  • Enzyme Source: Recombinant human thymidylate synthase.

  • Substrates: Deoxyuridine monophosphate (dUMP) and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.

  • Inhibitor: this compound or other test compounds at various concentrations.

  • Assay Principle: The conversion of dUMP to dTMP is monitored. This is often done spectrophotometrically by measuring the increase in absorbance at 340 nm, which accompanies the oxidation of the tetrahydrofolate cofactor to dihydrofolate.

  • Procedure:

    • Prepare a reaction mixture containing buffer, dithiothreitol, EDTA, sodium fluoride, the cofactor, and the enzyme.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by adding dUMP.

    • Monitor the change in absorbance over time.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and plotting the data using a Lineweaver-Burk or Dixon plot.

Cellular dUTP/dTTP Pool Measurement

This assay quantifies the intracellular concentrations of dUTP and dTTP, key indicators of TS inhibition.

  • Cell Culture: Grow the desired cell line (e.g., A549 human lung carcinoma) to logarithmic phase.

  • Treatment: Expose cells to the TS inhibitor (e.g., this compound) at various concentrations and for different durations.

  • Nucleotide Extraction:

    • Harvest the cells and wash with cold phosphate-buffered saline.

    • Extract the nucleotides using a cold 60% methanol solution.[14]

    • Boil the extracts to inactivate enzymes and then centrifuge to remove cell debris.[14]

    • Lyophilize the supernatant containing the soluble nucleotides.

  • Quantification:

    • Radioimmunoassay (RIA): A highly sensitive method that uses a specific antibody to detect and quantify dUTP.[13]

    • DNA Polymerase Assay: This method relies on the incorporation of dUTP or dTTP by a DNA polymerase into a synthetic DNA template. The amount of incorporation, often measured using radiolabeled nucleotides or fluorescent probes, is proportional to the concentration of the respective nucleotide in the extract.[15][16]

  • Data Analysis: The absolute amounts of dUTP and dTTP are calculated based on a standard curve and normalized to the cell number. The dUTP:dTTP ratio is then determined.

DNA Strand Breakage (Alkaline Elution Assay)

This technique measures single-strand breaks in DNA.

  • Cell Labeling and Treatment:

    • Label the cellular DNA by growing cells in the presence of a radiolabeled precursor, such as [¹⁴C]thymidine.

    • Treat the cells with the TS inhibitor.

  • Cell Lysis:

    • Harvest the cells and deposit them onto a filter (e.g., polyvinyl chloride).

    • Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K). This leaves the DNA on the filter.[17]

  • Alkaline Elution:

    • Elute the DNA from the filter using an alkaline solution (e.g., pH 12.1-12.6).[18] The rate of elution is proportional to the number of single-strand breaks; smaller DNA fragments resulting from breaks elute faster.

  • Quantification:

    • Collect fractions of the eluate over time.

    • Determine the amount of radioactivity in each fraction and the amount remaining on the filter using liquid scintillation counting.

  • Data Analysis: The rate of DNA elution is calculated and compared between treated and untreated cells to quantify the extent of DNA damage.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

TS_Inhibition_Pathway cluster_0 Cellular Nucleotide Synthesis cluster_1 Effect of this compound dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dUTP_pool Increased dUTP Pool dUMP->dUTP_pool dTTP dTTP dTMP->dTTP DNA DNA Synthesis & Repair dTTP->DNA CB3717 This compound CB3717->dUMP Inhibits TS DNA_damage Uracil Misincorporation & DNA Strand Breaks dUTP_pool->DNA_damage Experimental_Workflow cluster_validation Validation of TS Inhibition by this compound cluster_assays Downstream Assays cluster_analysis Analysis & Outcome start Cancer Cell Culture treatment Treatment with this compound start->treatment nucleotide_extraction Nucleotide Extraction treatment->nucleotide_extraction dna_isolation DNA Isolation treatment->dna_isolation cytotoxicity Cell Viability Assay treatment->cytotoxicity dUTP_dTTP_ratio Measure dUTP/dTTP Ratio (DNA Polymerase Assay / RIA) nucleotide_extraction->dUTP_dTTP_ratio alkaline_elution Assess DNA Strand Breaks (Alkaline Elution Assay) dna_isolation->alkaline_elution validation_outcome Validation of On-Target Effect dUTP_dTTP_ratio->validation_outcome Increased dUTP/dTTP alkaline_elution->validation_outcome Increased DNA Damage cytotoxicity->validation_outcome Decreased Viability

References

A Comparative Analysis of CB 3717 and Trimetrexate in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two antifolate agents, CB 3717 and trimetrexate, in the context of leukemia models. The information presented herein is compiled from preclinical studies to assist researchers in understanding the differential efficacy, mechanisms of action, and experimental considerations for these compounds.

Executive Summary

This compound and trimetrexate are both antifolate drugs that have been evaluated for their antileukemic properties. However, they exhibit distinct mechanisms of action, which translates to different efficacy profiles and patterns of cross-resistance. This compound is a potent inhibitor of thymidylate synthase (TS), while trimetrexate primarily targets dihydrofolate reductase (DHFR). This fundamental difference influences their activity in leukemia cells, particularly in a drug-resistant setting.

In vitro studies demonstrate that while both compounds are cytotoxic to leukemia cell lines, their effectiveness varies depending on the specific cellular resistance mechanisms. Notably, trimetrexate-resistant leukemia cells may retain sensitivity to this compound. In vivo data is limited, with no direct head-to-head comparative studies in leukemia models identified in the public literature. This guide summarizes the available data to facilitate informed decisions in research and development.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro cytotoxic activity of this compound and trimetrexate in human leukemia cell lines. The data is extracted from a key comparative study by Takemura and colleagues, which investigated these agents in the MOLT-3 T-lymphoblastic leukemia cell line and its drug-resistant variants.

Cell LineDrugIC50 (µM)Fold ResistanceReference
MOLT-3 (Parental)This compound0.04-[1]
MOLT-3 (Parental)Trimetrexate0.005-[1]
MOLT-3/TMQ200 (Trimetrexate-Resistant)This compound0.041[1]
MOLT-3/TMQ200 (Trimetrexate-Resistant)Trimetrexate1.0200[1]

Key Findings:

  • In the parental MOLT-3 cell line, trimetrexate (IC50 = 0.005 µM) is more potent than this compound (IC50 = 0.04 µM).[1]

  • The MOLT-3/TMQ200 cell line, which is 200-fold resistant to trimetrexate, shows no cross-resistance to this compound, retaining the same sensitivity as the parental cell line.[1]

  • This lack of cross-resistance suggests that this compound could be effective in treating leukemias that have developed resistance to DHFR inhibitors like trimetrexate.

In Vivo Performance

This compound: A study in a Brown Norway (BN) myeloid leukemia rat model demonstrated that this compound had a moderate antiproliferative effect.

Trimetrexate: Trimetrexate has been evaluated in a phase II clinical trial for refractory acute leukemia.[2] The study reported transient decreases or disappearance of peripheral blasts in some patients, although it did not induce bone marrow remission.[2] Dose-limiting mucositis was a significant toxicity.[2]

Mechanisms of Action

The differential targets of this compound and trimetrexate in the folate pathway are central to their distinct activities.

This compound: this compound is a specific and potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of TS by this compound leads to a depletion of dTMP and consequently deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. The accumulation of dUMP is also a consequence. This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.

Trimetrexate: Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR).[2] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of both purines and pyrimidines (including the reaction catalyzed by TS). By inhibiting DHFR, trimetrexate depletes the intracellular pool of reduced folates, leading to a shutdown of both purine and thymidylate synthesis, thereby inhibiting DNA, RNA, and protein synthesis, and inducing apoptosis. Trimetrexate is a lipophilic molecule and enters cells via passive diffusion, bypassing the reduced folate carrier that transports methotrexate and other classical antifolates.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language.

CB_3717_Pathway This compound This compound Thymidylate Synthase (TS) Thymidylate Synthase (TS) This compound->Thymidylate Synthase (TS) inhibits dTMP dTMP Thymidylate Synthase (TS)->dTMP catalyzes conversion dUMP dUMP dUMP->Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis disruption leads to

Caption: Mechanism of action of this compound.

Trimetrexate_Pathway Trimetrexate Trimetrexate Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Trimetrexate->Dihydrofolate Reductase (DHFR) inhibits THF THF Dihydrofolate Reductase (DHFR)->THF regenerates DHF DHF DHF->Dihydrofolate Reductase (DHFR) Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis Purine Synthesis->DNA, RNA, Protein Synthesis Thymidylate Synthesis->DNA, RNA, Protein Synthesis Apoptosis Apoptosis DNA, RNA, Protein Synthesis->Apoptosis disruption leads to

Caption: Mechanism of action of Trimetrexate.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assay cluster_1 In Vivo Efficacy Study (Hypothetical) Cell_Culture Culture leukemia cell lines (e.g., MOLT-3) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with serial dilutions of This compound or Trimetrexate Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Perform MTT assay Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis Animal_Model Establish leukemia model in mice (e.g., xenograft or systemic) Treatment_Groups Randomize into treatment groups: Vehicle, this compound, Trimetrexate Animal_Model->Treatment_Groups Drug_Administration Administer drugs according to a defined schedule and dosage Treatment_Groups->Drug_Administration Monitoring Monitor tumor growth, survival, and toxicity Drug_Administration->Monitoring Endpoint_Analysis Analyze tumor burden, and survival data Monitoring->Endpoint_Analysis

Caption: General experimental workflows.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the IC50 values of this compound and trimetrexate in leukemia cell lines.

1. Cell Culture and Seeding:

  • Human leukemia cell lines (e.g., MOLT-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cells in the exponential growth phase are harvested and seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL.

2. Drug Preparation and Treatment:

  • Stock solutions of this compound and trimetrexate are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • 100 µL of the drug dilutions are added to the appropriate wells to achieve the final desired concentrations. Control wells receive medium with the vehicle at the same final concentration as the highest drug concentration.

3. Incubation:

  • The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and trimetrexate represent two distinct classes of antifolates with different primary targets within the folate metabolic pathway. The available in vitro data suggests that this compound, a thymidylate synthase inhibitor, may be a valuable therapeutic option for leukemias that have acquired resistance to DHFR inhibitors like trimetrexate, due to a lack of cross-resistance. However, the greater in vitro potency of trimetrexate in sensitive cells should also be noted. The significant gap in direct comparative in vivo studies highlights a critical area for future research to fully elucidate the therapeutic potential of these agents in a preclinical setting. Researchers are encouraged to consider the specific resistance mechanisms of the leukemia models under investigation when selecting between these two compounds.

References

A Head-to-Head Comparison of Novel Antifolates with CB 3717: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering antifolate thymidylate synthase (TS) inhibitor, CB 3717, with a selection of novel antifolates that have been developed in its wake. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to support further research and drug development in cancer therapeutics.

Introduction

This compound, a quinazoline-based antifolate, was a trailblazer in the targeted inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, essential for DNA replication.[1] While showing promising anti-tumor activity in early clinical trials for cancers such as breast, ovarian, hepatoma, and mesothelioma, its clinical utility was ultimately hampered by dose-limiting nephrotoxicity and hepatotoxicity, largely attributed to its poor aqueous solubility.[1] This paved the way for the development of a new generation of antifolates designed to overcome these limitations, offering improved solubility, alternative cellular uptake mechanisms, and enhanced intracellular retention through polyglutamylation. This guide provides a comparative overview of this compound and these novel agents, including raltitrexed, pemetrexed, nolatrexed, ZD9331, and BGC 945.

Quantitative Comparison of Antifolate Performance

The following tables summarize the available quantitative data for the inhibition of thymidylate synthase and the cytotoxic effects of this compound and its successors. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions. Variations in cell lines, assay methodologies, and experimental parameters can influence the results.

Table 1: In Vitro Inhibition of Thymidylate Synthase (TS)

CompoundTarget Enzyme(s)Ki (nM) vs. TSCell Line for Ki Determination
This compound Thymidylate Synthase1.0 - 4.9L1210, Human
Raltitrexed (Tomudex®) Thymidylate Synthase62 (monoglutamate), 1.0 (tetraglutamate)L1210
Pemetrexed (Alimta®) Thymidylate Synthase, DHFR, GARFT~1.3 - 3.4Recombinant Human
Nolatrexed (Thymitaq®) Thymidylate Synthase11Recombinant Human
ZD9331 Thymidylate Synthase0.4Not Specified
BGC 945 Thymidylate Synthase1.2Isolated TS

Note: DHFR - Dihydrofolate Reductase; GARFT - Glycinamide Ribonucleotide Formyltransferase. Ki values can vary between different studies and assay conditions.

Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

CompoundL1210 (murine leukemia) IC50 (nM)Human Cancer Cell Line(s)Human Cancer Cell Line IC50 (nM)
This compound 10 - 30A549 (lung), CCRF-CEM (leukemia)~3000 (A549)
Raltitrexed (Tomudex®) 8VariousVaries (e.g., ~10-50 in some colorectal lines)
Pemetrexed (Alimta®) ~100NSCLC, Mesothelioma, BreastVaries widely based on cell line and TS expression
Nolatrexed (Thymitaq®) Not readily availableHead and Neck~390 - 6600
ZD9331 Not readily availableVarious solid tumorsNot readily available in direct comparison
BGC 945 ~7000 (α-FR negative)α-FR overexpressing (e.g., KB, IGROV1)~1 - 300

Note: IC50 values are highly dependent on the specific cell line and the duration of drug exposure. α-FR refers to the alpha-folate receptor.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these antifolates is the inhibition of thymidylate synthase, which leads to the depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. This "thymineless death" is a common pathway for this class of drugs. However, the nuances of their interaction with the folate pathway, including cellular uptake and metabolism, differentiate their pharmacological profiles.

folate_pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylenetetrahydrofolate (CH2THF) THF->CH2THF CH2THF->DHF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) Antifolates Novel Antifolates (e.g., Pemetrexed) Antifolates->DHFR Inhibition TS_inhibitors TS Inhibitors (this compound, Raltitrexed, etc.) TS_inhibitors->TS Inhibition

Caption: Folate metabolism and the site of action for thymidylate synthase inhibitors.

The newer generation of antifolates exhibits key differences from this compound in their cellular transport and metabolism, which significantly impacts their efficacy and toxicity profiles.

antifolate_comparison cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism CB3717_transport This compound (Reduced Folate Carrier) CB3717_metabolism This compound (Limited Polyglutamylation) Raltitrexed_transport Raltitrexed (Reduced Folate Carrier) Raltitrexed_metabolism Raltitrexed (Extensive Polyglutamylation) Pemetrexed_transport Pemetrexed (Reduced Folate Carrier, PCFT) Pemetrexed_metabolism Pemetrexed (Extensive Polyglutamylation) Nolatrexed_transport Nolatrexed (Passive Diffusion) Nolatrexed_metabolism Nolatrexed (No Polyglutamylation) ZD9331_transport ZD9331 (Reduced Folate Carrier) ZD9331_metabolism ZD9331 (No Polyglutamylation) BGC945_transport BGC 945 (α-Folate Receptor) BGC945_metabolism BGC 945 (No Polyglutamylation)

Caption: Key pharmacological differences among novel antifolates compared to this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2THF) during the conversion of dUMP to dTMP.

Materials:

  • Purified recombinant human thymidylate synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA, 50 mM 2-mercaptoethanol)

  • dUMP (deoxyuridine monophosphate) solution

  • CH2THF (5,10-methylenetetrahydrofolate) solution

  • Test compounds (this compound and novel antifolates)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of purified TS enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding dUMP and CH2THF to the mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (CH2THF) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

TS_assay_workflow start Start prep_mix Prepare reaction mix (Buffer, TS enzyme, Inhibitor) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrates Add dUMP and CH2THF pre_incubate->add_substrates measure_abs Monitor A340 increase add_substrates->measure_abs calc_velocity Calculate initial velocity measure_abs->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the spectrophotometric thymidylate synthase inhibition assay.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., L1210, A549, etc.)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (this compound and novel antifolates)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

In Vivo Hollow Fiber Assay

This assay provides an intermediate step between in vitro and in vivo xenograft studies to evaluate the anti-tumor activity of compounds in a more physiologically relevant environment.

Materials:

  • Hollow fibers (e.g., polyvinylidene fluoride)

  • Cancer cell lines

  • Immunodeficient mice

  • Test compounds

  • Surgical instruments

  • MTT or other viability assay reagents

Procedure:

  • Culture the selected cancer cell lines to a sufficient number.

  • Fill the hollow fibers with a known concentration of the cancer cells and seal the ends.

  • Surgically implant the fibers into the peritoneal cavity or subcutaneous space of immunodeficient mice.

  • Administer the test compounds to the mice according to the desired dosing schedule and route.

  • After the treatment period, retrieve the hollow fibers.

  • Recover the cells from the fibers and assess their viability using an appropriate assay (e.g., MTT assay).

  • Compare the viability of cells from treated mice to that of cells from vehicle-treated control mice to determine the in vivo efficacy of the compounds.

Conclusion

The development of novel antifolates following the pioneering work on this compound has led to significant advancements in cancer therapy. These newer agents, such as raltitrexed and pemetrexed, have demonstrated improved therapeutic indices due to enhanced solubility, targeted cellular uptake, and potent intracellular activity following polyglutamylation. Others, like nolatrexed, ZD9331, and BGC 945, have explored alternative strategies to overcome resistance mechanisms and improve tumor selectivity. While direct, comprehensive comparative studies remain somewhat limited, the available data clearly indicate a progression towards more effective and less toxic thymidylate synthase inhibitors. This guide provides a framework for researchers to understand the key differentiators among these compounds and to design further experiments to elucidate their relative merits in specific cancer contexts. The provided protocols offer standardized methods for generating robust and comparable data to fuel the ongoing development of this important class of anticancer agents.

References

Assessing the Specificity of CB 3717 for Thymidylate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of CB 3717 for its target enzyme, thymidylate synthase (TS), benchmarked against other known TS inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studies in oncology and drug discovery.

Introduction to this compound and Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS plays a pivotal role in cell proliferation. This makes it a well-established and attractive target for cancer chemotherapy.

This compound, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent, specific, and competitive inhibitor of thymidylate synthase.[1][2] Its mechanism of action is based on its structural similarity to the folate cofactor, 5,10-methylenetetrahydrofolate, allowing it to bind to the enzyme's active site and block the synthesis of dTMP.[1] The cytotoxicity of this compound is primarily mediated through the sole inhibition of this enzyme.[3] Furthermore, its intracellular polyglutamated forms exhibit even greater inhibitory potency.[3]

Comparative Analysis of Thymidylate Synthase Inhibitors

The specificity of an inhibitor is a crucial determinant of its therapeutic index and potential off-target effects. The following table summarizes the quantitative data for the inhibition of thymidylate synthase by this compound and other well-characterized inhibitors. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a higher affinity and greater potency.

InhibitorDrug Origin/ClassMechanism of InhibitionInhibition Constant (Ki) for Thymidylate Synthase
This compound Quinazoline AntifolateCompetitive with 5,10-methylenetetrahydrofolate4.9 nM [1][2]
Raltitrexed (Tomudex®)Quinazoline AntifolateDirect and specific TS inhibitorIC50 of 9 nM (L1210 cell growth)[4][5][6]
Pemetrexed (Alimta®)Pyrrolopyrimidine AntifolateMulti-targeted antifolate, inhibits TSVaries by study (typically in the low nM range)
Nolatrexed (Thymitaq®)Quinazoline AntifolateNon-competitive, lipophilic TS inhibitor11 nM[4][7][8]
Plevitrexed (ZD9331)Quinazoline AntifolatePotent TS inhibitor0.44 nM[9]
5-Fluorouracil (5-FU)FluoropyrimidineMetabolized to FdUMP, which forms a covalent complex with TSNot directly comparable (mechanism-dependent)[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical context and experimental procedures, the following diagrams have been generated using Graphviz.

Thymidylate_Synthase_Pathway cluster_cycle Thymidylate Cycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA THF Tetrahydrofolate (THF) MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS Cofactor DHF Dihydrofolate (DHF) TS->dTMP Product TS->DHF Oxidized Cofactor CB3717 This compound CB3717->TS Inhibition TS_Inhibition_Assay start Start prep_reagents Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - Dithiothreitol (DTT) - EDTA - Enzyme Source (Purified TS or Cell Lysate) start->prep_reagents add_inhibitor Add varying concentrations of this compound or other test inhibitors prep_reagents->add_inhibitor pre_incubate Pre-incubate enzyme with inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding: - dUMP (Substrate) - 5,10-methylenetetrahydrofolate (Cofactor) pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., spectrophotometrically at 340 nm) initiate_reaction->monitor_reaction data_analysis Calculate initial reaction velocities and determine Ki values monitor_reaction->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of CB 3717: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of CB 3717, an antineoplastic agent and folic acid antagonist. Adherence to these protocols is critical for minimizing exposure risks and preventing environmental contamination.

This compound, also known as N¹⁰-Propargyl-5,8-dideazafolic acid, is a potent inhibitor of thymidylate synthase and is classified as a hazardous chemical due to its cytotoxic properties.[1][2] Like other antineoplastic agents, it has the potential to be mutagenic, teratogenic, or carcinogenic, necessitating stringent disposal practices.[3] Improper disposal can lead to significant health risks for laboratory personnel and harm to the environment.

Quantitative Data for this compound

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Synonym N¹⁰-Propargyl-5,8-dideazafolic acid
CAS Number 76849-19-9
Molecular Formula C₂₄H₂₃N₅O₆
Molecular Weight 477.47 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Experimental Protocol: Proper Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure. This includes:

  • Two pairs of chemotherapy-grade gloves.[3]

  • A disposable gown.

  • Safety goggles or a face shield.

  • A respirator mask (N95 or higher) is recommended, especially when handling the powder form or creating solutions.[4]

2. Waste Segregation and Containerization: Proper segregation of this compound waste is crucial. Two main categories of waste should be considered:

  • Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original quantity), such as empty vials, used gloves, gowns, bench paper, and plasticware.[5]

    • Container: Use a designated, leak-proof, and puncture-resistant container clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste." These containers are often yellow.[3][5]

  • Bulk Chemotherapy Waste: This category includes any amount of unused this compound, solutions containing the drug, and materials used to clean up spills.[5]

    • Container: Use a dedicated, leak-proof hazardous waste container, often black, clearly labeled with "Hazardous Waste," "Chemotherapy Waste," and the chemical name "this compound."[3][5]

3. Disposal Procedure:

  • Solid Waste (Powder):

    • Carefully place any unused this compound powder and any contaminated items (e.g., weigh boats, spatulas) directly into the designated black bulk chemotherapy waste container.[6]

    • Avoid creating dust. All manipulations of the powder should ideally be done in a chemical fume hood or biological safety cabinet.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, sealed, and leak-proof black hazardous waste container.[6]

    • Do not dispose of liquid this compound waste down the drain.[6]

    • Rinse any empty containers that held this compound solutions three times with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected and disposed of as bulk chemotherapy waste.

  • Contaminated Labware and PPE:

    • All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in the yellow trace chemotherapy waste container.[3][6]

    • Sharps, such as needles and syringes, must be disposed of in a designated chemotherapy sharps container.[7]

4. Spill Management: In the event of a spill, immediate action is required:

  • Evacuate the area and restrict access.

  • Don the appropriate PPE, including a respirator.[7]

  • Use a chemotherapy spill kit to absorb the spill.

  • Clean the spill area thoroughly with a detergent solution followed by water.[7]

  • All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in the black container.[5]

5. Final Disposal: All this compound waste must be disposed of through an accredited hazardous waste management service.[3] Do not mix with regular laboratory or biohazardous waste unless it is a mixed waste, which should then be treated as chemotherapeutic waste.[6]

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to DNA damage and cell death.[1]

CB3717_Mechanism_of_Action dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dUTP_accumulation dUTP Accumulation dTMP dTMP (deoxythymidine monophosphate) DNA_synthesis DNA Synthesis dTMP->DNA_synthesis DNA_damage DNA Damage & Cell Death TS->dTMP Product CB3717 This compound CB3717->TS Inhibition dUTP_accumulation->DNA_damage

Caption: Inhibition of Thymidylate Synthase by this compound.

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

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